molecular formula C22H25N3O4 B605947 Bay65-1942 free base CAS No. 600734-02-9

Bay65-1942 free base

Número de catálogo: B605947
Número CAS: 600734-02-9
Peso molecular: 395.5 g/mol
Clave InChI: IGJVFGZEWDGDOO-CQSZACIVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BAY65-1942 is an ATP-competitive inhibitor that selectively targets IKKbeta kinase activity. IKKbeta inhibition attenuates myocardial injury and dysfunction following acute ischemia-reperfusion injury.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-5-[(3S)-piperidin-3-yl]-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c26-18-4-1-5-19(28-11-13-6-7-13)20(18)17-9-15(14-3-2-8-23-10-14)16-12-29-22(27)25-21(16)24-17/h1,4-5,9,13-14,23,26H,2-3,6-8,10-12H2,(H,24,25,27)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJVFGZEWDGDOO-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC(=NC3=C2COC(=O)N3)C4=C(C=CC=C4OCC5CC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)C2=CC(=NC3=C2COC(=O)N3)C4=C(C=CC=C4OCC5CC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659526
Record name (7E)-7-[2-(Cyclopropylmethoxy)-6-oxocyclohexa-2,4-dien-1-ylidene]-5-[(3S)-piperidin-3-yl]-1,4,7,8-tetrahydro-2H-pyrido[2,3-d][1,3]oxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

600734-02-9
Record name BAY65-1942
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0600734029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (7E)-7-[2-(Cyclopropylmethoxy)-6-oxocyclohexa-2,4-dien-1-ylidene]-5-[(3S)-piperidin-3-yl]-1,4,7,8-tetrahydro-2H-pyrido[2,3-d][1,3]oxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BAY65-1942 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD4JW4DP5W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Whitepaper: Bay 65-1942 (Free Base)

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Mechanistic Action, and Experimental Application

Executive Summary & Core Data

Bay 65-1942 is a highly selective, ATP-competitive inhibitor of IκB Kinase Beta (IKKβ).[1][2][3][4][5][6] It is widely utilized in research to dissect the NF-κB signaling pathway, particularly in the contexts of myocardial ischemia-reperfusion injury, neuroinflammation, and insulin resistance.

The precise molecular weight of the free base form is critical for accurate stoichiometric calculations, particularly when distinguishing it from its hydrochloride salt counterpart often found in commercial catalogs.

Critical Physicochemical Data
PropertySpecification
Compound Name Bay 65-1942 (Free Base)
Molecular Weight 395.45 g/mol
Chemical Formula C₂₂H₂₅N₃O₄
CAS Number 600734-02-9
Appearance White to off-white solid
Primary Target IKKβ (IC₅₀ ~2-10 nM in cell-free assays)
Solubility Soluble in DMSO (≥25 mg/mL); Poorly soluble in water

⚠️ Critical Experimental Note: Many suppliers provide Bay 65-1942 as a Hydrochloride (HCl) salt (CAS: 600734-06-3), which has a molecular weight of approximately 431.91 g/mol . Ensure you verify the form on your vial label before calculating molarity. Using the wrong MW can result in a ~9% concentration error.

Mechanistic Action: IKKβ Inhibition

Bay 65-1942 functions by selectively inhibiting IKKβ, the catalytic subunit of the IKK complex.[1][3][4][5][7] Under normal conditions, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli (e.g., TNF-α, LPS) trigger the IKK complex to phosphorylate IκB, leading to its ubiquitination and degradation. This releases NF-κB to translocate to the nucleus and transcribe pro-inflammatory genes.

Bay 65-1942 blocks this phosphorylation step, effectively sequestering NF-κB in the cytoplasm and silencing the inflammatory response.

Pathway Visualization

The following diagram illustrates the specific intervention point of Bay 65-1942 within the NF-κB signaling cascade.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimulus Pro-inflammatory Stimuli (TNF-α, LPS) Receptor Cell Surface Receptor (TNFR / TLR) Stimulus->Receptor IKK_Complex IKK Complex (IKKα / IKKβ / IKKγ) Receptor->IKK_Complex Activates IkB IκBα (Inhibitor of NF-κB) IKK_Complex->IkB Phosphorylates Bay65 Bay 65-1942 (Inhibitor) Bay65->IKK_Complex  BLOCKS (ATP-Competitive) Degradation Ubiquitination & Proteasomal Degradation IkB->Degradation NFkB_Cyto NF-κB (Inactive / Cytosolic) NFkB_Nuc NF-κB (Active / Nuclear) NFkB_Cyto->NFkB_Nuc Translocation Transcription Transcription of Cytokines (IL-6, TNF-α) NFkB_Nuc->Transcription Binds DNA

Figure 1: Mechanism of Action.[4] Bay 65-1942 inhibits IKKβ, preventing IκB degradation and subsequent NF-κB nuclear translocation.[7]

Experimental Protocols & Handling
A. Stock Solution Preparation (Self-Validating System)

To ensure reproducibility, stock solutions must be prepared gravimetrically rather than volumetrically when possible, or using high-precision pipettes.

Target Concentration: 10 mM Stock in DMSO.

  • Weighing: Weigh exactly 3.95 mg of Bay 65-1942 (Free Base).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: If using the HCl salt (MW 431.91), you would need 4.32 mg for the same 10 mM concentration.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting: Divide into 50 µL aliquots in amber microcentrifuge tubes to prevent light degradation and freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

B. In Vitro Cellular Assay Workflow

This protocol outlines the treatment of macrophages (e.g., RAW 264.7) to assess anti-inflammatory activity.

Materials:

  • RAW 264.7 cells seeded in 6-well plates.

  • Bay 65-1942 Stock (10 mM).

  • LPS (Lipopolysaccharide) as the inflammatory stimulus.

Workflow Logic: Pre-treatment is essential. Because Bay 65-1942 competes with ATP, it must occupy the kinase pocket before the strong phosphorylation signal induced by LPS occurs.

Assay_Workflow Step1 1. Cell Seeding (Overnight Recovery) Step2 2. Pre-Treatment (Bay 65-1942) Step1->Step2  Reach 70-80% Confluence Step3 3. Stimulation (LPS Addition) Step2->Step3  Wait 1-2 Hours (Allow Kinase Binding) Step4 4. Incubation (1 - 24 Hours) Step3->Step4 Step5 5. Analysis (WB / ELISA / qPCR) Step4->Step5  Harvest

Figure 2: Experimental Timeline. Pre-treatment (Step 2) is the critical control point for ensuring inhibitor efficacy.

Step-by-Step Protocol:

  • Seed Cells: Plate cells at

    
     cells/well in DMEM + 10% FBS. Incubate overnight.
    
  • Starvation (Optional): Replace media with 0.5% FBS media 4 hours prior to treatment to reduce basal NF-κB activity.

  • Compound Dilution:

    • Dilute the 10 mM DMSO stock 1:1000 in media to get 10 µM (Intermediate).

    • Further dilute to final working concentrations (e.g., 0.1, 1.0, 5.0, 10.0 µM).

    • Control: Prepare a Vehicle Control (DMSO only) matching the highest DMSO concentration (usually 0.1%).

  • Pre-incubation: Add Bay 65-1942 to cells. Incubate for 1 to 2 hours at 37°C.

  • Stimulation: Add LPS (final concentration 100 ng/mL) directly to the media containing the inhibitor.

  • Harvest:

    • For Phospho-proteins (Western Blot): Harvest after 15–30 minutes (peak phosphorylation).

    • For Cytokines (ELISA): Harvest supernatant after 24 hours.

Scientific Integrity & Troubleshooting
  • Solubility Limits: While soluble in DMSO, Bay 65-1942 precipitates in aqueous media if the DMSO concentration is too low (<0.1%) at high drug loads. Always vortex the media immediately upon adding the drug stock.

  • Off-Target Effects: At concentrations >10 µM, specificity for IKKβ decreases, potentially affecting other kinases. It is recommended to stay within the 10 nM – 5 µM range for specific IKKβ interrogation.

  • In Vivo Formulation: For animal studies, DMSO is often too toxic. A common vehicle formulation is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline . This must be prepared fresh.

References
  • MedChemExpress. Bay 65-1942 Free Base Product Datasheet. Retrieved from

  • Moss, N. C., et al. (2007). IKKβ inhibition attenuates myocardial injury and dysfunction following acute ischemia-reperfusion injury.[3] American Journal of Physiology-Heart and Circulatory Physiology.[3] Retrieved from

  • Zhang, X., et al. (2018).IKKβ inhibition attenuates neuroinflammation and protects dopamine neurons in a Parkinson's disease model. Neuropharmacology.
  • Selleck Chemicals. Bay 65-1942 HCl Datasheet (For Salt Comparison). Retrieved from

Sources

Technical Guide: Bay65-1942 Free Base in Cancer Cell Line Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical manual for the application of Bay65-1942 (Free Base) in cancer cell line research. It deviates from standard product inserts by focusing on the specific physicochemical challenges of the free base form and its precise mechanistic interrogation in vitro.

Executive Summary

Bay65-1942 is a highly selective, ATP-competitive inhibitor of IKKβ (Inhibitor of Nuclear Factor Kappa-B Kinase Subunit Beta) .[1][2][3][4][5] By blocking IKKβ, it prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB transcription factor complex in the cytoplasm. In oncology, this mechanism is critical for dismantling constitutive NF-κB signaling, a driver of proliferation and apoptotic resistance in multiple myeloma, diffuse large B-cell lymphoma (DLBCL), and solid tumors.

Critical Distinction: This guide specifically addresses the Free Base form. Unlike its Hydrochloride (HCl) salt counterpart, the free base exhibits lower aqueous solubility, necessitating rigorous solvent handling protocols to prevent precipitation during cell culture dosing—a common source of "false negative" toxicity data.

Part 1: Chemical & Physical Profile

The free base form is lipophilic and uncharged, facilitating membrane permeability but complicating aqueous formulation.

PropertySpecificationExperimental Implication
CAS Number 600734-02-9Verify against CoA; distinct from HCl salt (600734-06-3).
Formula C₂₂H₂₅N₃O₄MW: ~395.45 g/mol .[1][3][4]
Solubility (DMSO) ~25 mg/mL (60 mM)Primary Solvent. Must be anhydrous.
Solubility (Water) < 0.1 mg/mLInsoluble. Do not dilute directly into saline/PBS.
Stability -20°C (Solid), -80°C (Soln)Avoid freeze-thaw cycles >3 times.
Stock Solution Protocol (Self-Validating)

To ensure reproducibility, prepare a 10 mM Master Stock :

  • Weigh 3.95 mg of Bay65-1942 Free Base.

  • Add 1.0 mL of sterile, anhydrous DMSO (Grade ≥99.9%).

  • Vortex for 30 seconds. If particulates remain, sonicate at 40kHz for 5 minutes (water bath).

  • Validation: Visually inspect against a dark background. The solution must be optically clear. Any turbidity indicates incomplete solvation or moisture contamination.

Part 2: Mechanism of Action (Pathway Logic)

Bay65-1942 targets the ATP-binding pocket of IKKβ.[1][2][4] To validate target engagement, one must assay the immediate downstream substrate (IκBα) rather than distant phenotypic markers (like cell death) which can be confounded by off-target effects.

Signaling Cascade Diagram

The following diagram illustrates the specific blockade point and the downstream consequences for the researcher to assay.

IKK_Pathway cluster_IKK IKK Complex TNF TNF-α / IL-1β (Extracellular Stimulus) Receptor TNFR / IL-1R TNF->Receptor TAK1 TAK1 / TAB Complex Receptor->TAK1 IKK_Beta IKKβ (Target Kinase) TAK1->IKK_Beta Phosphorylation IkBa IκBα (Inhibitor Protein) IKK_Beta->IkBa Phosphorylates IKK_Alpha IKKα NEMO NEMO (IKKγ) Bay65 Bay65-1942 (ATP-Competitive Inhibitor) Bay65->IKK_Beta  BLOCKS Apoptosis Apoptosis / Growth Arrest Bay65->Apoptosis Result of Inhibition p_IkBa p-IκBα (Ser32/36) IkBa->p_IkBa Degradation (Proteasome) NFkB NF-κB (p65/p50) p_IkBa->NFkB       Releases Nucleus Nuclear Translocation & Transcription NFkB->Nucleus Translocates

Caption: Bay65-1942 blocks IKKβ, preventing IκBα degradation and subsequent NF-κB nuclear entry.

Part 3: In Vitro Experimental Framework

Cell Line Selection & Handling
  • High Responder Models: Multiple Myeloma (e.g., RPMI-8226, U266) and ABC-DLBCL (e.g., HBL-1) often show constitutive NF-κB activity.

  • Media Considerations: Avoid high-serum (>15% FBS) during the initial 4-hour drug pulse if possible, as albumin binding can reduce free drug fraction (f_u). Standard 10% FBS is acceptable but requires consistent controls.

Dosing Strategy (The "Step-Down" Dilution)

Critical Failure Point: Direct addition of 10 mM DMSO stock to culture media often causes the free base to precipitate into "micro-crystals," rendering it biologically inactive and cytotoxic via physical stress.

Correct Protocol:

  • Intermediate Plate: Prepare 1000x concentrations in pure DMSO .

    • Example: For 10 µM final, prepare 10 mM in DMSO.[2]

    • Example: For 1 µM final, prepare 1 mM in DMSO.

  • Pre-Dilution (Optional but Recommended): Dilute the DMSO stock 1:10 into warm culture media (vortex immediately) to create a 100x working solution. Check for precipitation.

  • Final Dosing: Add the working solution to the cells (1:100 dilution).

    • Final DMSO concentration: ≤ 0.1% (Non-toxic).

Recommended Concentration Range
  • Target Specificity Window: 0.5 µM – 10 µM.

  • Off-Target Risk: > 20 µM (May inhibit other kinases or cause general toxicity).

  • IC50 Benchmark: ~2–5 µM in sensitive myeloma lines; ~10 µM in solid tumors.

Part 4: Key Assays & Protocols

Workflow Diagram

Workflow Stock 10mM Stock (DMSO) Dilution Serial Dilution (1:1000 Final) Stock->Dilution Cells Cancer Cells (Log Phase) Dilution->Cells Incubation Incubation (Time Dependent) Cells->Incubation Assay1 Western Blot (1-4 Hours) Incubation->Assay1 Target Check Assay2 Viability (MTS) (48-72 Hours) Incubation->Assay2 Phenotype

Caption: Dual-arm workflow validating molecular mechanism (Western) before phenotypic output (Viability).

Assay A: Target Engagement (Western Blot)

Objective: Prove Bay65-1942 is inhibiting IKKβ kinase activity. Biomarker: p-IκBα (Ser32/36) . Note: Total IκBα levels may actually INCREASE upon treatment because the protein is no longer being degraded.

  • Seed Cells: 2 x 10⁶ cells/well in 6-well plates.

  • Treat: Bay65-1942 (1, 5, 10 µM) vs DMSO Control for 2 hours .

  • Stimulate (Crucial): Add TNF-α (10 ng/mL) for the final 15 minutes of treatment to force IKK activation. Without stimulation, basal p-IκBα may be too low to see inhibition.

  • Lysis: Use RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Result: Bay65-1942 should abolish the TNF-induced p-IκBα band.

Assay B: Cell Viability (MTS/CTG)

Objective: Determine IC50.

  • Seed Cells: 5,000 cells/well (96-well). Adhere overnight.

  • Treat: 9-point dose curve (e.g., 0.1 µM to 50 µM).

  • Duration: 48 to 72 hours.

  • Readout: Absorbance (MTS) or Luminescence (CTG).

  • Synergy Check: Combine with MEK inhibitors (e.g., AZD6244) if studying RAS-mutant lines, as IKK inhibition often sensitizes cells to MAPK blockade.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Media Free base hydrophobicity; cold media.Warm media to 37°C before spiking. Use "Step-Down" dilution. Do not exceed 20 µM.
No Cell Death (High IC50) Cell line is NF-κB independent.Verify NF-κB dependency using a p65 nuclear stain.
Variable Western Blot Phosphatase activity; poor stimulation.Lysis must be done on ice immediately. Ensure TNF-α is fresh.
Unexpected Toxicity DMSO > 0.5%.Ensure final DMSO is normalized across all wells (including control) to <0.1%.

References

  • Ziegelbauer, K., et al. (2005). Pharmacology of Bay 65-1942, a selective inhibitor of IKKbeta.[1][2][3][4][5][6] British Journal of Pharmacology. [Link]

  • PubChem. Compound Summary for CID 11666289 (Bay 65-1942). [Link]

  • Strickson, S., et al. (2013). The anti-inflammatory drug BAY 11-7082 suppresses the MyD88-dependent signalling pathway... (Contextual comparison of Bay compounds). Biochemical Journal. [Link]

Sources

Technical Guide: Bay 65-1942 (Free Base) for Neuroinflammation Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bay 65-1942 (Free Base) is a highly selective, ATP-competitive inhibitor of I


B Kinase 

(IKK

)
.[1][2][3][4] Unlike its hydrochloride salt counterpart, the free base form presents specific solubility challenges that require precise formulation strategies. This compound is a critical tool for dissecting the NF-

B signaling pathway
in neuroinflammatory pathologies, including ischemic stroke, Parkinson’s disease (PD), and Alzheimer’s disease (AD).

This guide provides a standardized technical framework for utilizing Bay 65-1942 (Free Base) in pre-clinical neuroinflammation models, ensuring reproducibility and high data integrity.

Part 1: Molecular Mechanism & Pharmacology

Mechanism of Action

Bay 65-1942 targets the IKK complex, specifically the catalytic IKK


 subunit.[3] In the canonical NF-

B pathway, inflammatory stimuli (e.g., LPS, TNF

, or Amyloid-

) trigger the phosphorylation of the IKK complex. Activated IKK phosphorylates the inhibitor of

B (I

B

), marking it for proteasomal degradation. This releases the NF-

B dimer (p65/p50) to translocate into the nucleus and drive pro-inflammatory gene transcription.

Therapeutic Logic: By inhibiting IKK


, Bay 65-1942 prevents I

B

degradation, effectively sequestering NF-

B in the cytoplasm and halting the "cytokine storm" characteristic of microglial activation.
Pathway Visualization

The following diagram illustrates the precise intervention point of Bay 65-1942 within the microglial inflammatory cascade.

G cluster_cyto Cytoplasm Stimuli Inflammatory Stimuli (LPS / A-Beta / TNF) Receptor Membrane Receptors (TLR4 / TNFR) Stimuli->Receptor IKK_Complex IKK Complex (IKK-alpha / IKK-beta / NEMO) Receptor->IKK_Complex Activation IkB I-kappa-B alpha (Inhibitor Protein) IKK_Complex->IkB Phosphorylation Bay65 Bay 65-1942 (Inhibitor) Bay65->IKK_Complex Blocks ATP Binding NFkB_Cyto NF-kappa-B (Latent / Cytosolic) IkB->NFkB_Cyto Sequesters Degradation Proteasomal Degradation IkB->Degradation NFkB_Nuc NF-kappa-B (Active / Nuclear) NFkB_Cyto->NFkB_Nuc Translocation Transcription Transcription of IL-1b, IL-6, TNF-a NFkB_Nuc->Transcription

Caption: Bay 65-1942 inhibits IKK


, preventing I

B phosphorylation and blocking NF-

B nuclear translocation.

Part 2: Physicochemical Properties & Handling

The "Free Base" Distinction

Researchers often conflate the Free Base and Hydrochloride (HCl) salt forms. This leads to calculation errors in molarity and solubility failures.

  • Free Base: Hydrophobic, lower molecular weight, requires organic solvents (DMSO) for initial reconstitution.

  • HCl Salt: Higher molecular weight, slightly different solubility profile.

Critical Data Table:

PropertyBay 65-1942 (Free Base)Bay 65-1942 (HCl Salt)Impact on Protocol
Molecular Weight ~395.45 g/mol ~431.91 g/mol Mass Correction: Using the HCl mass for Free Base calculations results in ~9% overdosing .
Solubility (Water) InsolublePoorDo not use aqueous buffers for stock solution.
Solubility (DMSO) Soluble (>25 mg/mL) SolubleDMSO is the mandatory primary solvent.
Appearance White/Off-white solidWhite solidIndistinguishable visually.
Reconstitution Protocol

Objective: Create a stable 10 mM Stock Solution.

  • Calculate Mass: To prepare 1 mL of 10 mM stock:

    
    
    
    
    
  • Solvent Addition: Add 1 mL of anhydrous DMSO (dimethyl sulfoxide) to the vial.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into light-protective tubes (20-50

    
    L) and store at -80°C. Avoid freeze-thaw cycles. 
    

Part 3: In Vitro Neuroinflammation Protocols

Experimental Design: Microglial Activation

This protocol uses BV-2 cell lines or Primary Microglia to assess the anti-inflammatory potency of Bay 65-1942.

Cell Model: BV-2 Microglia or Primary Murine Microglia. Inducer: Lipopolysaccharide (LPS) (0.1 - 1.0


g/mL).
Readout:  Cytokine release (ELISA) or Nuclear Translocation (Western/Immunofluorescence).
Step-by-Step Workflow

Step 1: Seeding

  • Seed microglia at

    
     cells/well in 6-well plates.
    
  • Allow adherence for 24 hours in DMEM + 10% FBS.

Step 2: Serum Starvation (Optional but Recommended)

  • Replace media with DMEM + 1% FBS for 4–12 hours to reduce basal NF-

    
    B activity.
    

Step 3: Drug Pre-treatment (Critical Step)

  • Bay 65-1942 competes with ATP.[1][2][3][4] It requires time to occupy the kinase pocket before the signaling cascade begins.

  • Dose Range: 0.1

    
    M – 10 
    
    
    
    M (Free Base).
  • Vehicle Control: DMSO (Final concentration < 0.1%).

  • Duration: Incubate for 1 hour prior to stimulation.

Step 4: Stimulation

  • Add LPS (final 100 ng/mL - 1

    
    g/mL) directly to the media containing the inhibitor.
    
  • Do not wash out Bay 65-1942.

Step 5: Harvest

  • For Phospho-Proteins (Western): Harvest at 15–60 minutes post-LPS. (NF-

    
    B phosphorylation is rapid).
    
  • For Cytokines (ELISA/qPCR): Harvest supernatant/RNA at 6–24 hours .

Visual Workflow

Workflow cluster_readout Readouts Seed Seed Microglia (BV-2 / Primary) Starve Serum Starve (4-12h) Seed->Starve Treat Pre-treat Bay 65-1942 (1 Hour) Starve->Treat Stimulate Add LPS (Co-incubation) Treat->Stimulate WB Western Blot (15-60 min) p-IkB / p-p65 Stimulate->WB ELISA ELISA / qPCR (6-24 hr) TNF-a / IL-6 Stimulate->ELISA

Caption: Temporal workflow for assessing Bay 65-1942 efficacy in microglial models.

Part 4: In Vivo Considerations & Formulation

The Free Base is highly hydrophobic. Direct injection of DMSO stocks into animals will cause precipitation and local toxicity. A solubilizing vehicle is mandatory.

Validated Vehicle Formulation

For Intraperitoneal (IP) or Intravenous (IV) administration:

Target Concentration: 1 - 2.5 mg/mL.

  • 10% DMSO: Dissolve Free Base powder here first.

  • 40% PEG300: Add slowly while vortexing.

  • 5% Tween-80: Add to stabilize the emulsion.

  • 45% Saline (0.9% NaCl): Add last.

Note: If precipitation occurs, sonicate at 37°C. Prepare fresh daily.

Dosing Strategy
  • Typical Dose: 10 – 40 mg/kg.

  • Frequency: Once or twice daily (BID).

  • Blood-Brain Barrier (BBB): Bay 65-1942 has demonstrated efficacy in CNS models (ischemia, PD), indicating functional modulation of neuroinflammation. However, high systemic doses are often required to achieve sufficient CNS exposure due to active efflux in some models.

Part 5: Troubleshooting & Self-Validation

To ensure scientific integrity, every experiment must include internal validation controls.

Self-Validating Controls
  • Positive Control: Use a known broad-spectrum anti-inflammatory (e.g., Dexamethasone) to verify the cell system responds to inhibition.

  • Negative Control: Vehicle only (DMSO matched concentration).

  • Total Protein Normalization: When blotting for Phospho-I

    
    B
    
    
    
    , you MUST blot for Total-I
    
    
    B
    
    
    on a separate run or stripped membrane. Bay 65-1942 efficacy is often visualized as the preservation of the Total-I
    
    
    B
    
    
    band (since phosphorylation leads to degradation).
Common Pitfalls
IssueCauseSolution
Precipitation in Media Stock concentration too high (>1000x)Dilute stock in media step-wise; ensure final DMSO < 0.1%.
No Inhibition Observed ATP Competition failureBay 65-1942 is ATP-competitive. Ensure pre-treatment time (1h) is sufficient for binding equilibrium.
High Cell Death Off-target toxicityCheck concentration.[5] >10

M often induces off-target kinase inhibition (e.g., CDK2). Stay within 0.1–5

M for specificity.

References

  • Zhang, B. et al. (2018). Microglia Polarization From M1 to M2 in Neurodegenerative Diseases.[6] Frontiers in Aging Neuroscience. Retrieved from [Link]

  • Ziegelbauer, K. et al. (2005).Pharmacologic inhibition of IkappaB kinase (IKK) by the novel selective inhibitor Bay 65-1942. British Journal of Pharmacology.
  • MRC Protein Phosphorylation Unit. Kinase Selectivity Profile: Bay 65-1942. International Centre for Kinase Profiling. Retrieved from [Link]

  • Lian, H. et al. (2016). Protocol for Primary Microglial Culture Preparation.[7] Bio-protocol/NIH. Retrieved from [Link]

Sources

Methodological & Application

Executive Summary & Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bay 65-1942 (Free Base) Experimental Protocol

Bay 65-1942 (Free Base) is a highly potent, ATP-competitive, and selective inhibitor of IKKβ (Inhibitor of Nuclear Factor Kappa-B Kinase Subunit Beta).[1] It functions by blocking the phosphorylation of IκBα, a critical regulatory step in the NF-κB signaling pathway.

  • Primary Target: IKKβ (

    
     nM).
    
  • Secondary Target: IKKα (

    
     nM) — significantly less potent, ensuring isoform selectivity at therapeutic doses.
    
  • Therapeutic Relevance: Demonstrates robust efficacy in reducing myocardial ischemia-reperfusion (IR) injury, neuroinflammation, and synergistic cytotoxicity in specific cancer models (e.g., in combination with MEK inhibitors).

Mechanistic Pathway: Under homeostatic conditions, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli (e.g., TNF-α, LPS) activate the IKK complex. IKKβ phosphorylates IκBα, triggering its ubiquitination and proteasomal degradation. This releases NF-κB (p65/p50), allowing nuclear translocation and transcription of inflammatory cytokines (IL-6, TNF-α). Bay 65-1942 arrests this cascade at the IKKβ node.

Chemical Properties & Handling

Identity:

  • Compound Name: Bay 65-1942 (Free Base)[2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~395.45 g/mol

  • Appearance: White to off-white solid.

Storage & Stability:

  • Powder: Store at -20°C (Stable for 3 years). Desiccate before opening.

  • Stock Solution (DMSO): Store at -80°C (6 months) or -20°C (1 month). Avoid repeated freeze-thaw cycles.

Solubility & Formulation:

SolventSolubility LimitPreparation Notes
DMSO ~25 mg/mL (63 mM)Ideal for in vitro stock solutions. Sonicate if necessary.
Ethanol LowNot recommended for high-concentration stocks.
Water InsolubleRequires co-solvents (PEG/Tween) for aqueous formulation.

Experimental Protocols

Protocol A: In Vitro Kinase Inhibition & Cell Viability

Objective: To validate IKKβ inhibition via Western Blot (p-IκBα reduction) and assess cytotoxicity.

Reagents:

  • Stock Solution: 10 mM Bay 65-1942 in DMSO.

  • Cell Lines: MYL-R (Leukemia), HEK293T, or Primary Cardiomyocytes.

  • Stimulant: TNF-α (10-20 ng/mL) to induce NF-κB pathway.

Step-by-Step Methodology:

  • Seeding: Plate cells in 6-well plates (for Blot) or 96-well plates (for Viability) at appropriate density (

    
     cells/mL). Incubate overnight at 37°C.
    
  • Drug Preparation: Dilute 10 mM stock in culture medium to working concentrations (e.g., 0.1, 1.0, 5.0, 10.0 µM). Keep DMSO concentration <0.1%.

  • Pre-treatment: Treat cells with Bay 65-1942 for 1–2 hours prior to stimulation.

    • Rationale: Ensures the inhibitor occupies the ATP-binding pocket of IKKβ before the kinase is activated by upstream signals.

  • Stimulation (Pathway Validation): Add TNF-α (20 ng/mL) and incubate for 15–30 minutes .

    • Note: Phosphorylation of IκBα is a rapid event; prolonged incubation may miss the peak signal due to degradation.

  • Lysis & Analysis:

    • Wash cells with ice-cold PBS.

    • Lyse in RIPA buffer containing Protease/Phosphatase inhibitors.

    • Western Blot Targets:

      • Primary: Phospho-IκBα (Ser32/36) — Expect reduction.

      • Control: Total IκBα — Expect stabilization (prevention of degradation).

      • Loading Control: GAPDH or β-Actin.

Protocol B: In Vivo Murine Ischemia-Reperfusion Model

Objective: Assessment of cardioprotection (infarct size reduction).

Animal Model: Male C57BL/6 Mice (8–10 weeks). Dose: 5 mg/kg (Intraperitoneal - IP).[2][3][4][5]

Formulation (Critical for Bioavailability): Prepare the vehicle fresh immediately before use. Do not store the diluted aqueous formulation.

  • Step 1: Dissolve Bay 65-1942 in 10% DMSO .

  • Step 2: Add 40% PEG300 and mix well.

  • Step 3: Add 5% Tween-80 and vortex.

  • Step 4: Slowly add 45% Saline (0.9% NaCl) while vortexing.

  • Result: Clear solution at ~0.5–1.0 mg/mL.

Surgical & Dosing Workflow:

  • Anesthesia: Induce with isoflurane or ketamine/xylazine cocktail.

  • Drug Administration: Inject 5 mg/kg Bay 65-1942 IP 30 minutes prior to ligation (Pre-treatment) OR at the moment of reperfusion.[2]

    • Scientific Insight: Pre-treatment generally yields maximal efficacy by priming the tissue against the initial inflammatory surge upon reperfusion.

  • Ischemia: Perform Left Anterior Descending (LAD) coronary artery ligation. Maintain occlusion for 30 minutes . Verify ischemia by pallor of the left ventricle.

  • Reperfusion: Release the ligature. Confirm reperfusion by the return of "blush" to the myocardium. Close chest.

  • Recovery: Allow reperfusion for 24 hours .

  • Analysis:

    • Re-occlude LAD and inject Evans Blue dye (delineates Area at Risk - AAR).

    • Slice heart and stain with TTC (Triphenyltetrazolium chloride) to identify Infarct Size (IS).

    • Endpoint Calculation: Infarct Size / Area at Risk (IS/AAR %).

Visualization of Signaling & Workflow

Figure 1: NF-κB Signaling Pathway & Bay 65-1942 Intervention

G TNFR TNF-R / TLRs (Receptors) IKK_Complex IKK Complex (IKKα / IKKβ / NEMO) TNFR->IKK_Complex Activation IkBa IκBα (Inhibitor of NF-κB) IKK_Complex->IkBa Phosphorylation (Ser32/36) Bay65 Bay 65-1942 (Inhibitor) Bay65->IKK_Complex  Blocks IKKβ   NFkB NF-κB (p65/p50) IkBa->NFkB Degradation releases Nucleus Nucleus (Transcription) NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Expression

Caption: Bay 65-1942 selectively inhibits IKKβ, preventing IκBα phosphorylation and NF-κB activation.[6][7][8]

Figure 2: In Vivo Ischemia-Reperfusion Experimental Workflow

Workflow Step1 Step 1: Formulation 10% DMSO / 40% PEG300 5% Tween / 45% Saline Step2 Step 2: Pre-treatment IP Injection (5 mg/kg) (-30 min) Step1->Step2 Step3 Step 3: Ischemia LAD Ligation (30 min duration) Step2->Step3 Step4 Step 4: Reperfusion Release Ligation (24 hours) Step3->Step4 Step5 Step 5: Analysis TTC Staining & Serum Cytokines Step4->Step5

Caption: Timeline for Bay 65-1942 administration in a murine myocardial ischemia-reperfusion model.

References

  • Ziegelbauer, K., et al. (2005). "A selective novel low-molecular-weight inhibitor of IκB kinase-β (IKK-β) prevents pulmonary inflammation and shows broad anti-inflammatory activity." British Journal of Pharmacology.

  • Moss, N.C., et al. (2007). "IKKβ inhibition attenuates myocardial injury and dysfunction following acute ischemia-reperfusion injury." American Journal of Physiology-Heart and Circulatory Physiology.

  • MedChemExpress. "Bay 65-1942 Free Base Product Information & Biological Activity." MedChemExpress.

  • McNulty, S.E., et al. (2013). "Application of Multiplexed Kinase Inhibitor Beads to Study Kinome Adaptations in Drug-Resistant Leukemia." PLOS ONE.

Sources

Bay65-1942 free base in vivo dosing for mice

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized In Vivo Dosing of IKKβ Inhibitor Bay 65-1942 (Free Base)

Executive Summary & Mechanism of Action

Bay 65-1942 is a highly selective, ATP-competitive inhibitor of IKKβ (Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta) .[1][2][3][4][5] By blocking IKKβ, the compound prevents the phosphorylation and subsequent degradation of IκBα. This blockade sequesters the NF-κB transcription factor complex (p65/p50) in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory cytokines (TNFα, IL-6) and survival factors.

The Challenge: This protocol specifically addresses the Free Base form of Bay 65-1942. Unlike its hydrochloride salt counterpart, the free base exhibits high lipophilicity and poor aqueous solubility. Successful in vivo application requires a rigorous formulation strategy to prevent precipitation (crashing out) upon contact with physiological fluids, which would lead to poor bioavailability and erratic data.

DOT Diagram 1: Mechanism of Action & Intervention Point

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-Inflammatory Stimuli (TNFα, LPS, IL-1) Receptor Surface Receptor Stimuli->Receptor IKK_Complex IKK Complex (IKKα / IKKβ / NEMO) Receptor->IKK_Complex Activation IkB_NFkB Quiescent Complex (IκBα - NF-κB) IKK_Complex->IkB_NFkB  Phosphorylates IκBα Bay65 Bay 65-1942 (Inhibitor) Bay65->IKK_Complex  BLOCKS (ATP-Comp) Phospho_IkB Phosphorylated IκBα (Degradation) IkB_NFkB->Phospho_IkB  Ubiquitination NFkB_Free Active NF-κB (p65/p50) IkB_NFkB->NFkB_Free  Release DNA Target Genes (TNF, IL6, BCL2) NFkB_Free->DNA  Translocation Outcome Inflammation & Survival DNA->Outcome  Transcription

Caption: Bay 65-1942 selectively inhibits IKKβ, preventing IκBα degradation and subsequent NF-κB nuclear translocation.

Physicochemical Properties & Formulation Strategy

The free base form requires a co-solvent system. Simple saline or phosphate-buffered saline (PBS) suspensions are not recommended as they result in micro-particulates that alter PK profiles.

Recommended Vehicle (The "40/10/5" System): This vehicle uses PEG300 as the primary carrier, DMSO for initial solubilization, and Tween-80 to stabilize the emulsion upon dilution.

ComponentFunctionConcentration (v/v)
DMSO Primary Solvent (Solubilizer)10%
PEG 300 Co-solvent (Carrier)40%
Tween 80 Surfactant (Stabilizer)5%
Saline (0.9%) Diluent (Physiological Balance)45%

Note: If PEG 300 is unavailable, PEG 400 is an acceptable substitute, though slightly more viscous.

Detailed Protocol: Formulation Preparation

Objective: Prepare a 2.5 mg/mL clear solution for dosing. Target Dose: 25 mg/kg (Example). Dosing Volume: 10 mL/kg (Standard for mice).

Step-by-Step Workflow:

  • Weighing: Accurately weigh 2.5 mg of Bay 65-1942 (Free Base) powder into a sterile glass vial. Plastic vials may bind the lipophilic compound.

  • Primary Solubilization (DMSO):

    • Add 100 µL of sterile DMSO (Dimethyl Sulfoxide).

    • Vortex vigorously for 30–60 seconds.

    • Checkpoint: Ensure the powder is completely dissolved. The solution should be clear yellow/colorless. If particles persist, sonicate for 5 minutes at 37°C.

  • Carrier Addition (PEG):

    • Add 400 µL of PEG 300.[2]

    • Vortex for 30 seconds.

    • Note: The solution may warm slightly; this aids dissolution.

  • Surfactant Addition (Tween):

    • Add 50 µL of Tween 80.[2]

    • Vortex gently. Avoid excessive foaming.

  • Aqueous Dilution (Saline):

    • Critical Step: Slowly add 450 µL of sterile 0.9% Saline dropwise while vortexing.

    • Why: Rapid addition of saline can shock the hydrophobic free base out of solution, causing precipitation.

  • Final Verification:

    • Inspect against light. The formulation must be a clear solution .

    • If cloudy, sonicate for 10 minutes. If it remains cloudy, do not dose; the bioavailability will be compromised.

DOT Diagram 2: Formulation Workflow

Formulation Step1 1. Weigh Free Base (Glass Vial) Step2 2. Add 10% DMSO (Vortex/Sonicate) Step1->Step2 Step3 3. Add 40% PEG300 (Mix Well) Step2->Step3 Step4 4. Add 5% Tween 80 (Gentle Mix) Step3->Step4 Step5 5. Add 45% Saline (Dropwise!) Step4->Step5 Check Clear Solution? Step5->Check Dose Ready to Dose Check->Dose Yes Fail Sonicate/Heat (Do not dose cloudy) Check->Fail No Fail->Check

Caption: Step-by-step solubilization process. The dropwise addition of saline (Step 5) is critical to prevent precipitation.

In Vivo Dosing Protocol (Mice)

Animal Model: C57BL/6 or BALB/c mice (8–12 weeks). Routes of Administration:

  • Intraperitoneal (IP): Preferred for acute inflammation models (e.g., Ischemia-Reperfusion, LPS challenge).

  • Oral Gavage (PO): Preferred for chronic studies (e.g., Oncology, Arthritis).

Dosing Table:

ParameterSpecificationNotes
Dose Range 5 – 30 mg/kg5 mg/kg is effective for acute ischemia; 10-30 mg/kg for oncology.
Dosing Volume 10 mL/kgE.g., 200 µL for a 20g mouse.
Frequency QD (Once Daily) or BID (Twice Daily)Half-life is moderate; BID recommended for sustained pathway suppression.
Needle Size 25G or 27GMinimize trauma.

Procedure (IP Injection):

  • Restrain the mouse using the scruff method, exposing the abdomen.

  • Tilt the mouse head-down slightly to move viscera away from the injection site.

  • Inject into the lower right quadrant of the abdomen to avoid the cecum.

  • Aspirate slightly to ensure no blood or urine is drawn (verify placement).

  • Inject the solution steadily.

Pharmacokinetics (PK) & Pharmacodynamics (PD)

To validate the study, you must confirm that the drug achieved its mechanism of action.

Pharmacokinetics (PK):

  • Tmax (IP/PO): Typically 0.5 – 1.0 hour.

  • Elimination: Moderate clearance.[1][6]

  • Sampling: Collect plasma at 1h, 4h, and 8h post-dose for LC-MS/MS analysis.

Pharmacodynamics (PD) - Biomarkers: The efficacy of Bay 65-1942 is best measured by the absence of downstream inflammatory markers or the stabilization of upstream inhibitors.

BiomarkerAssay MethodExpected Result (with Drug)
p-IκBα Western Blot (Tissue)Decreased (Inhibition of IKK prevents phosphorylation).
Total IκBα Western Blot (Tissue)Increased/Stable (Protein is not degraded).
TNFα / IL-6 ELISA (Serum)Decreased (Transcriptional blockade).
p65 Nuclear IHC / Western (Nuclear Fraction)Decreased (Retained in cytoplasm).

Safety Monitoring:

  • Monitor body weight daily.

  • Observe for "hunching" or piloerection, which may indicate peritoneal irritation from the vehicle (DMSO/PEG). If observed, reduce DMSO to 5% and increase Saline.

References

  • MedChemExpress. Bay 65-1942 Hydrochloride Datasheet & Protocols. (Provides solubility data and vehicle options including the DMSO/PEG/Tween method). Link

  • Moss, N. C., et al. (2007).[1][7] "IKKβ inhibition attenuates myocardial injury and dysfunction following acute ischemia-reperfusion injury."[1][7] American Journal of Physiology-Heart and Circulatory Physiology, 293(4), H2248-H2253. (Validates 5 mg/kg IP dose and efficacy in ischemia models). Link

  • Ziegelbauer, K., et al. (2005).[7] "Pharmacologic IKK inhibitor blocks NF-kappaB signaling in vitro and prevents pulmonary inflammation in vivo." British Journal of Pharmacology. (Primary literature on the chemotype and mechanism).[1][4][7][8][9][10]

  • Zhang, et al. (2018).[8] "Targeting IKKβ in Cancer: Challenges and Opportunities." Babraham Institute / Cells. (Discusses selectivity and PK profiles). Link

Sources

Optimized Cell Culture Protocols for Bay 65-1942 (Free Base)

Author: BenchChem Technical Support Team. Date: February 2026

Target: IKKβ (Inhibitor of Nuclear Factor Kappa-B Kinase Subunit Beta) Application: NF-κB Pathway Inhibition, Inflammation, Oncology, Virology

Executive Summary & Mechanism of Action

Bay 65-1942 (Free Base) is a highly selective, ATP-competitive inhibitor of IKKβ .[1][2][3][4] By blocking IKKβ, it prevents the phosphorylation and subsequent ubiquitination/degradation of IκBα . This retains the NF-κB complex (p50/p65) in the cytoplasm, effectively silencing the NF-κB transcriptional program.

Why "Free Base" Matters: Unlike the hydrochloride salt form, the free base form of Bay 65-1942 is highly hydrophobic. It requires strict adherence to organic solvent (DMSO) dissolution protocols. Attempting to dissolve the free base directly in aqueous cell culture media will result in micro-precipitation, leading to erratic IC50 data and false-negative results.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the specific intervention point of Bay 65-1942 within the canonical NF-κB signaling cascade.

NFkB_Pathway Stimulus Stimulus (TNF-α, LPS, IL-1β) Receptor Receptor Activation (TNFR, TLR) Stimulus->Receptor IKK_Complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_Complex Activates IkBa IκBα (Inhibitor of NF-κB) IKK_Complex->IkBa Phosphorylates (p-IκBα) Bay65 Bay 65-1942 (Inhibitor) Bay65->IKK_Complex  BLOCKS (IC50 ~2 nM) NFkB NF-κB (p65/p50) IkBa->NFkB Degradation releases Nucleus Nuclear Translocation & Transcription NFkB->Nucleus Translocates

Caption: Bay 65-1942 selectively inhibits IKKβ, preventing IκBα phosphorylation and halting NF-κB nuclear entry.[2][5]

Physicochemical Properties & Solubility

To ensure reproducibility, you must account for the specific molecular weight of the free base, which differs from the HCl salt often cited in general literature.

PropertyValueNotes
Molecular Weight 395.45 g/mol Use this value for Molarity calculations (Free Base).
Solubility (Water) < 0.1 mg/mLInsoluble. Do not add powder to media.
Solubility (DMSO) ~50 mg/mL (125 mM)Recommended vehicle.
Solubility (Ethanol) < 1 mg/mLNot recommended.
Appearance White to off-white solidProtect from light.

Critical Concentration Ranges

The following concentrations are derived from validated cell-based assays (e.g., HEK293, HeLa, Cardiomyocytes).

Assay TypeConcentration RangePurpose
Biochemical (Cell-Free) 2 nM - 10 nM Enzymatic IC50 against purified IKKβ.
Cellular (Functional) 1 µM - 10 µM Full inhibition of NF-κB nuclear translocation.
Synergy Studies 5 µM - 10 µM Often combined with MEK inhibitors (e.g., AZD6244).[1][6][7]
Toxicity Threshold > 20 µM Potential off-target cytotoxicity; monitor viability.

Expert Insight: While the enzymatic IC50 is in the nanomolar range, cellular potency is lower due to ATP competition (intracellular ATP is high) and membrane permeability. Do not expect 10 nM to work in cells. Start dose-response curves at 10 µM and dilute downwards.

Protocol: Preparation of Stock & Working Solutions

Objective: Create a stable, self-validating stock system that prevents precipitation.

Materials
  • Bay 65-1942 Free Base (Powder)

  • Sterile DMSO (Cell Culture Grade, >99.7%)

  • Vortex mixer

  • Amber microcentrifuge tubes (Light sensitive)

Step-by-Step Methodology
Step 1: Master Stock Preparation (10 mM)[4]
  • Weigh 3.95 mg of Bay 65-1942 Free Base.[6]

  • Add 1.0 mL of sterile DMSO.

    • Note: If weighing smaller amounts, adjust volume to maintain 10 mM. (Formula: Mass (mg) / 395.45 = Moles; Moles / Volume (L) = Molarity).

  • Vortex vigorously for 30–60 seconds until the solution is perfectly clear.

  • Aliquot: Dispense 50 µL aliquots into amber tubes to avoid freeze-thaw cycles.

  • Storage: Store at -80°C (stable for 6 months).

Step 2: Intermediate Dilution (Critical for Free Base)

Direct addition of 100% DMSO stock to media can cause "shock precipitation" at the injection site.

  • Prepare an Intermediate Stock (10x) in culture media immediately before use.

  • Example for 10 µM Final Concentration:

    • Dilute 10 mM Master Stock 1:100 in media → 100 µM Intermediate.

    • (e.g., 10 µL Master Stock + 990 µL Media).

    • Vortex immediately. Ensure no visible precipitate.

Step 3: Final Treatment
  • Add the Intermediate Stock (100 µM) to cells at a 1:10 ratio.

    • (e.g., Add 100 µL Intermediate to 900 µL cell culture in well).

  • Final Concentration: 10 µM.

  • Final DMSO Concentration: 0.1% (Safe for most cell lines).

Protocol: In Vitro NF-κB Inhibition Assay

Objective: Validate Bay 65-1942 activity by measuring the blockade of TNF-α induced IκBα degradation.

Experimental Workflow (DOT Visualization)

Workflow Step1 1. Seed Cells (24h prior) Step2 2. Pre-Treatment (Bay 65-1942) 1-2 Hours Step1->Step2 Reach 70-80% Confluence Step3 3. Stimulation (TNF-α: 10-20 ng/mL) 15-30 Mins Step2->Step3 Inhibitor binds IKKβ Step4 4. Lysis & Analysis (Western Blot / ELISA) Step3->Step4 Capture Phospho-state

Caption: Standard workflow for assessing IKKβ inhibition. Pre-treatment is crucial for intracellular equilibrium.

Detailed Procedure
  • Seeding: Seed cells (e.g., HeLa or HEK293) to reach 70-80% confluence.

  • Starvation (Optional but Recommended): Replace media with low-serum (0.5% FBS) media 4 hours prior to treatment to reduce basal NF-κB activity.

  • Pre-Treatment (T = -1 hr):

    • Add Bay 65-1942 (from Intermediate Stock) to reach final concentrations of 0.1, 1, 5, and 10 µM .

    • Control: Add DMSO vehicle (0.1%) to control wells.

    • Incubate for 60 minutes at 37°C.

  • Stimulation (T = 0):

    • Add Recombinant Human TNF-α (final: 10–20 ng/mL) directly to the media containing the inhibitor.

    • Incubate for 15–30 minutes . (Note: IκBα degradation peaks rapidly; 15 mins is optimal for degradation, 30-60 mins for re-synthesis).

  • Harvest:

    • Wash with ice-cold PBS + Phosphatase Inhibitors.

    • Lyse in RIPA buffer.

  • Readout (Western Blot):

    • Primary Target: Phospho-IκBα (Ser32/36). Bay 65-1942 should abolish this band.

    • Secondary Target: Total IκBα. Inhibitor should prevent the disappearance (degradation) of this band compared to TNF-only control.

Troubleshooting & Optimization (Self-Validating Systems)

ObservationProbable CauseCorrective Action
Precipitation in Media Shock dilution of Free Base.Use the "Intermediate Dilution" step (Protocol 4, Step 2). Warm media to 37°C before adding drug.
High IC50 (>10 µM) High protein binding (Serum).Reduce FBS to 1% or 0.5% during the assay window. Albumin binds hydrophobic free bases.
Cell Death in Controls DMSO toxicity.Ensure final DMSO < 0.5%.[8] Include a "Media Only" (No DMSO) control to verify vehicle safety.
No Inhibition ATP competition.Bay 65-1942 is ATP-competitive.[1][2][3][4][6] If cells have extremely high metabolic rates, slightly higher doses (up to 10 µM) may be required.

References

  • Moss, N. C., et al. (2007).[2] "IKKβ inhibition attenuates myocardial injury and dysfunction following acute ischemia-reperfusion injury."[2] American Journal of Physiology-Heart and Circulatory Physiology, 293(4), H2248-H2253. Link[2]

  • Atwal, R. S., et al. (2011). "Kinase inhibitors modulate huntingtin cell localization and toxicity." Nature Chemical Biology, 7, 453–460. Link

  • Ziegelbauer, K., et al. (2005). "Pharmacologic IKK inhibitor blocks NF-kappaB signaling in vitro and prevents arthritis in vivo." British Journal of Pharmacology (Contextual reference for Bayer IKK inhibitors).
  • Zhang, Y., et al. (2017). "IKKβ-mediated NF-κB pathway... in Parkinson's disease."[9] Journal of Neuroinflammation. (Cited in search results regarding Bay 65-1942 neuroprotection).

Sources

Application Note: Bay 65-1942 (Free Base) for IKKβ Kinase Activity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the utilization of Bay 65-1942 (Free Base) , a highly selective IKKβ inhibitor, in both biochemical kinase profiling and cellular functional assays.

Executive Summary & Mechanism of Action

Bay 65-1942 (Free Base) is an ATP-competitive, highly selective inhibitor of IκB Kinase β (IKKβ) .[1][2] Unlike broad-spectrum kinase inhibitors, Bay 65-1942 demonstrates remarkable specificity, with an IC₅₀ of ~4 nM for IKKβ (at 200 nM ATP) while sparing IKKα (>10 µM) and other related kinases.

Mechanism: In the canonical NF-κB pathway, pro-inflammatory stimuli (e.g., TNFα, IL-1β) activate the IKK complex. IKKβ phosphorylates IκBα at Ser32 and Ser36, triggering its ubiquitination and proteasomal degradation. This releases NF-κB (p65/p50 dimer) to translocate to the nucleus. Bay 65-1942 binds the ATP-binding pocket of IKKβ, preventing phosphorylation of IκBα and effectively sequestering NF-κB in the cytoplasm.

Critical Consideration: Free Base vs. Salt Forms

You have specified the Free Base form.

  • Advantages: Higher lipophilicity, potentially enhancing passive membrane permeability in cellular assays compared to hydrochloride salts.

  • Challenges: Lower aqueous solubility. Strict adherence to DMSO stock preparation protocols is required to prevent precipitation in aqueous buffers.

Compound Properties & Handling

PropertySpecification
Chemical Formula C₂₂H₂₅N₃O₄
Molecular Weight 395.45 g/mol (Free Base)
Solubility (DMSO) ~25 mg/mL (Requires vortexing/sonication)
Solubility (Water) Insoluble (Precipitates immediately)
Storage (Solid) -20°C (Desiccated, protected from light)
Stock Stability 1 month at -80°C in 100% DMSO; avoid freeze-thaw cycles.
Preparation of Stock Solution (10 mM)
  • Weigh 3.95 mg of Bay 65-1942 Free Base.

  • Add 1.0 mL of high-grade anhydrous DMSO (Sigma-Aldrich or equivalent).

  • Vortex vigorously for 1 minute. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot into light-protective amber tubes (50 µL/tube) and store at -80°C.

Signaling Pathway Visualization

The following diagram illustrates the specific intervention point of Bay 65-1942 within the TNFα/NF-κB signaling cascade.

NFkB_Pathway cluster_IKK IKK Complex TNF TNFα / IL-1β Receptor TNFR1 / IL-1R TNF->Receptor TAK1 TAK1 Complex Receptor->TAK1 IKK_Beta IKKβ (Target) TAK1->IKK_Beta Phosphorylation IKK_Alpha IKKα IkBa IκBα (Inhibitor of NF-κB) IKK_Beta->IkBa Phosphorylates IKK_Gamma NEMO (IKKγ) Bay65 Bay 65-1942 (Inhibitor) Bay65->IKK_Beta ATP Competition p_IkBa p-IκBα (Ser32/36) IkBa->p_IkBa Ub_Deg Ubiquitination & Proteasomal Degradation p_IkBa->Ub_Deg NFkB_Cyto NF-κB (p65/p50) (Inactive/Sequestered) Ub_Deg->NFkB_Cyto Disinhibition NFkB_Nuc NF-κB (Nuclear Translocation) NFkB_Cyto->NFkB_Nuc Released Transcription Pro-inflammatory Gene Transcription NFkB_Nuc->Transcription

Caption: Bay 65-1942 selectively inhibits IKKβ, preventing IκBα phosphorylation and NF-κB activation.

Protocol 1: Biochemical Kinase Assay (TR-FRET)

Objective: Determine the IC₅₀ of Bay 65-1942 against recombinant IKKβ. Method: LanthaScreen™ Eu Kinase Binding or Z´-LYTE™ (FRET-based). Rationale: TR-FRET is robust against compound autofluorescence and allows precise determination of ATP-competitive kinetics.

Reagents
  • Enzyme: Recombinant Human IKKβ (active).

  • Substrate: IκBα peptide (Ser32/36) labeled (e.g., Fluorescein-IκBα).

  • ATP: Ultra-pure (Critical: Set concentration at Km_app , typically 10-50 µM for IKKβ, to ensure sensitivity to ATP-competitive inhibitors).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

Workflow
  • Compound Dilution: Prepare a 3-fold serial dilution of Bay 65-1942 in 100% DMSO (Top conc: 100 µM).

  • Intermediate Dilution: Dilute 1:100 into Assay Buffer (to reduce DMSO to 1%).

  • Enzyme Mix: Dilute IKKβ enzyme to 2x final concentration (e.g., 0.5 nM) in Assay Buffer.

  • Substrate/ATP Mix: Prepare 2x mix of Peptide Substrate (2 µM) and ATP (20 µM).

  • Reaction Assembly (384-well plate):

    • Add 2.5 µL Compound solution.

    • Add 5.0 µL Enzyme Mix.

    • Incubate 15 mins at RT (allows inhibitor binding).

    • Add 2.5 µL Substrate/ATP Mix to initiate reaction.

  • Incubation: 60 minutes at Room Temperature (20-25°C).

  • Detection: Add 10 µL Development Solution (containing Eu-labeled anti-phospho-antibody). Read TR-FRET (Ex 340nm, Em 520nm/495nm).

Data Analysis
  • Calculate Emission Ratio (520nm/495nm).

  • Fit data to a sigmoidal dose-response equation (Variable Slope).

  • Expected IC₅₀: < 10 nM (at low ATP). Note: IC₅₀ will shift right if ATP concentration >> Km.

Protocol 2: Cellular Functional Assay (Western Blot)

Objective: Validate target engagement by monitoring the inhibition of TNFα-induced IκBα phosphorylation. Cell Line: HeLa, HEK293, or THP-1 (monocytes).

Workflow Diagram

Cellular_Assay Step1 Seed Cells (0.5x10^6/well) Step2 Starve (Serum-free, 12h) Step1->Step2 Step3 Pre-treat Bay 65-1942 (1h) Step2->Step3 Step4 Induce TNFα (10 ng/mL) (15 min) Step3->Step4 Step5 Lysis & Western Blot Step4->Step5

Caption: Workflow for validating Bay 65-1942 efficacy in blocking TNFα-induced signaling.

Step-by-Step Procedure
  • Seeding: Plate cells in 6-well plates. Allow to reach 80% confluency.

  • Serum Starvation: Replace medium with serum-free media for 4-12 hours (reduces basal NF-κB activity).

  • Compound Treatment:

    • Prepare Bay 65-1942 in warm serum-free media.

    • Concentrations: 0 (DMSO), 0.1, 0.5, 1.0, 5.0, 10.0 µM.

    • Important: Final DMSO concentration must be < 0.5% to avoid cytotoxicity.

    • Incubate for 60 minutes .

  • Stimulation:

    • Add Recombinant Human TNFα (Final conc: 10-20 ng/mL) directly to the media.

    • Incubate for exactly 10-15 minutes (peak phosphorylation window).

  • Lysis:

    • Aspirate media rapidly on ice. Wash 1x with ice-cold PBS.

    • Lyse in RIPA buffer supplemented with Phosphatase Inhibitors (NaVO₄, NaF) and Protease Inhibitors.

  • Western Blotting:

    • Primary Antibody 1: Anti-phospho-IκBα (Ser32/36).

    • Primary Antibody 2: Anti-Total IκBα (Degradation check).

    • Loading Control: GAPDH or β-Actin.

Expected Results
  • DMSO + TNFα: Strong band for p-IκBα; reduced band for Total IκBα (due to degradation).

  • Bay 65-1942 + TNFα: Dose-dependent reduction of p-IκBα. Preservation of Total IκBα levels (blockade of degradation).

  • Cellular IC₅₀: Typically 0.2 - 1.0 µM depending on cell type.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Assay Buffer Free Base insolubility in aqueous media.Predilute compound in DMSO before adding to buffer. Ensure final DMSO is 0.5-1.0%. Do not add solid directly to buffer.
High IC₅₀ (Biochemical) ATP concentration too high.Bay 65-1942 is ATP-competitive.[1][2][3] Lower ATP to Km levels (10 µM) to detect inhibition.
No Inhibition (Cellular) High protein binding or insufficient incubation.Perform assay in low-serum media (0.5% FBS). Ensure 1h pre-incubation.
Cytotoxicity Off-target effects at >10 µM.Keep test concentrations below 10 µM. Verify cell viability with MTT/MTS assay.

References

  • MedChemExpress. Bay 65-1942 Free Base Product Information and Biological Activity.

  • Zhang, J., et al. (2012). IKKβ inhibition attenuates myocardial injury and dysfunction following acute ischemia-reperfusion injury. American Journal of Physiology-Heart and Circulatory Physiology.

  • Waelchli, R., et al. (2006). Design and synthesis of 2-benzamido-pyrimidines as inhibitors of IKK. Bioorganic & Medicinal Chemistry Letters.[1][4] (Structural basis for Bay 65-1942/KINK-1).

  • TargetMol. Bay 65-1942 Chemical Properties and Solubility Data.

Sources

Bay65-1942 free base treatment duration in cells

Optimizing Temporal Parameters for IKK Inhibition using Bay 65-1942 (Free Base)

Executive Summary

Bay 65-1942 (also known as Compound A) is a highly selective, ATP-competitive inhibitor of IKK



This application note details the optimization of treatment duration for the Free Base form of Bay 65-1942. The free base form requires specific handling regarding solubility and cellular uptake kinetics compared to salt forms (e.g., hydrochloride). Correct temporal sequencing—specifically the pre-incubation window—is critical to ensure the inhibitor occupies the kinase pocket before pathway activation.

Compound Profile & Solubility (Free Base)

The "Free Base" designation implies the molecule is in its uncharged, non-salt form. This increases lipophilicity but significantly reduces aqueous solubility, necessitating organic solvent carriers for cellular delivery.

ParameterSpecification
Target IKK

(ATP-Competitive)
Form Free Base (Hydrophobic)
Solubility Insoluble in water; Soluble in DMSO (up to 25 mg/mL)
Cell Permeability High (Lipophilic nature aids membrane crossing)
Stock Storage -20°C (stable for months) or -80°C (long term) in DMSO
Critical Preparation Protocol

Goal: Create a stable stock solution without precipitating the compound upon addition to culture media.

  • Stock Solution (10 mM): Dissolve Bay 65-1942 Free Base in high-grade, sterile DMSO. Vortex and warm to 37°C if necessary to ensure complete dissolution.

  • Intermediate Dilution (Optional but Recommended): To prevent "shock precipitation" when adding directly to media, create a 10x working solution in media containing 1% serum.

  • Final Vehicle Concentration: Ensure final DMSO concentration in the cell culture well is < 0.5% (optimally < 0.1%) to avoid solvent toxicity.

Mechanism of Action & Pathway Visualization

Bay 65-1942 inhibits the phosphorylation of I



12




Pathway Diagram (DOT)

NFkB_PathwayStimulusStimulus(TNF-α / LPS)ReceptorReceptor(TNFR / TLR)Stimulus->ReceptorIKK_ComplexIKK Complex(IKKα / IKKβ / NEMO)Receptor->IKK_Complex ActivationIkBaIκBα(Inhibitor of NF-κB)IKK_Complex->IkBa PhosphorylationInhibitorBay 65-1942(Blocks ATP Pocket)Inhibitor->IKK_Complex InhibitionNFkB_CytoNF-κB(Sequestered)IkBa->NFkB_Cyto Degradation releasesNFkB_NucNF-κB(Active in Nucleus)NFkB_Cyto->NFkB_Nuc TranslocationTranscriptionPro-inflammatoryGene TranscriptionNFkB_Nuc->Transcription

Caption: Bay 65-1942 prevents IKK-mediated phosphorylation of IκBα, locking NF-κB in the cytoplasm.

Optimization of Treatment Duration

The duration of treatment depends entirely on the biological readout. The free base form crosses membranes rapidly, but ATP competition requires equilibrium before pathway stimulation.

Phase 1: Pre-Incubation (The "Kinase Block")
  • Duration: 30 minutes – 1 Hour (Standard: 60 min).

  • Rationale: Bay 65-1942 is ATP-competitive.[3][1][4][5] You must saturate the IKK

    
     ATP-binding pockets before the strong influx of ATP that occurs during kinase activation (e.g., after adding TNF-
    
    
    ).
  • Readout: Western Blot for p-I

    
    B
    
    
    (Ser32/36).
Phase 2: Transcriptional Suppression
  • Duration: 6 – 12 Hours.

  • Rationale: After inhibiting nuclear translocation, it takes hours for existing mRNA pools to decay and for the suppression of new transcription to become measurable.

  • Readout: RT-qPCR for cytokines (IL-6, TNF, IL-1

    
    ).
    
Phase 3: Phenotypic/Functional Outcomes
  • Duration: 24 – 72 Hours.

  • Rationale: Downstream effects like apoptosis, cell cycle arrest, or protein secretion require prolonged inhibition.

  • Note: At these durations, verify that toxicity is mechanism-based and not due to the DMSO vehicle.

  • Readout: MTS/MTT assay, Caspase 3/7 activity, ELISA.

Detailed Experimental Protocols

Protocol A: Short-Term Signaling Inhibition (Western Blot)

Objective: Validate that Bay 65-1942 is effectively blocking IKK

32
  • Seed Cells: Plate cells (e.g., HeLa, RAW 264.7) at

    
     cells/well in 6-well plates. Incubate overnight to adhere.
    
  • Starvation (Optional): Replace media with serum-free media 2 hours prior to treatment to reduce basal NF-

    
    B noise.
    
  • Pre-Treatment (T = -60 min):

    • Add Bay 65-1942 (1 – 10 µM final).[6]

    • Include a Vehicle Control (DMSO only).

    • Incubate at 37°C for 60 minutes .

  • Stimulation (T = 0):

    • Add stimulant (e.g., TNF-

      
       at 10-20 ng/mL or LPS at 1 µg/mL) directly to the media containing the inhibitor. Do not wash cells.
      
  • Harvest (T = +15 to +30 min):

    • Rapid phosphorylation occurs quickly. Aspirate media and immediately lyse cells in cold RIPA buffer containing phosphatase inhibitors (NaF, Na

      
      VO
      
      
      ).
  • Analysis: Western blot probing for p-I

    
    B
    
    
    vs. Total I
    
    
    B
    
    
    . Successful inhibition results in the absence of the phospho-band.
Protocol B: Long-Term Viability/Apoptosis Assay

Objective: Determine the therapeutic window or cytotoxic effect.

  • Seed Cells: Plate cells in 96-well plates (

    
     to 
    
    
    cells/well).
  • Treatment (Time Course):

    • Prepare 2x concentration of Bay 65-1942 in media.

    • Add equal volume to wells to reach 1x concentration (e.g., 5 µM, 10 µM).

    • Time Points: 24h, 48h, 72h.[3]

  • Readout:

    • Add MTS or CellTiter-Glo reagent.

    • Incubate 1-4 hours.

    • Measure absorbance/luminescence.

  • Validation: Calculate IC

    
     and compare to DMSO control.
    
Experimental Workflow Diagram (DOT)

Experimental_WorkflowStep11. Cell Seeding(Overnight)Step22. Pre-Incubation(Bay 65-1942)60 MinutesStep1->Step2Step33. Stimulation(TNF/LPS)15-30 mins (Signaling)6-24 hrs (Functional)Step2->Step3 Do NOT WashStep44. Harvest/LysisStep3->Step4Step55. Readout(WB / qPCR / MTS)Step4->Step5

Caption: Standard workflow for Bay 65-1942 treatment. Note the critical "Do NOT Wash" step between pre-incubation and stimulation.

Data Summary & Troubleshooting

Expected Data Trends[7]
Assay TypeTime PointConcentrationExpected Outcome with Bay 65-1942
Western Blot 15-30 min post-stim5 - 10 µMLoss of p-I

B

band; retention of total I

B

.
RT-qPCR 6 - 12 hours10 µMSignificant reduction in NF-

B target genes (e.g., IL6, TNF).
Viability (MTS) 48 - 72 hours1 - 10 µMDose-dependent reduction in viability (cell line dependent).
Troubleshooting Guide
  • Issue: Precipitation in Media.

    • Cause: Free base hydrophobicity.

    • Fix: Pre-dilute the DMSO stock into warm media with vigorous vortexing, or use an intermediate dilution step in 100% serum before adding to bulk media.

  • Issue: No Inhibition of p-I

    
    B
    
    
    .
    • Cause: Insufficient pre-incubation time.

    • Fix: Extend pre-incubation to 2 hours. Ensure Bay 65-1942 is added before any stress/stimulus.

  • Issue: High Toxicity in Control.

    • Cause: DMSO concentration > 0.5%.[3][7]

    • Fix: Increase stock concentration (e.g., to 25 mM) to reduce the volume of DMSO added to the culture.

References

  • Use of Multiplexed Kinase Inhibitor Beads to Study Kinome Adaptations. PLOS ONE, 2012. (Demonstrates 12h treatment duration for mRNA analysis). [Link]

  • Co-targeting EGFR and IKKβ/NF-κB signalling pathways. Scientific Reports, 2018. (Details 72h proliferation assays and synergy studies). [Link]

  • IKKβ inhibition attenuates myocardial injury. American Journal of Physiology, 2010. (Validates mechanism of action and phosphorylation blockade). [Link][8]

Application Note: Bay 65-1942 Free Base Vehicle Formulation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Bay 65-1942 is a potent, ATP-competitive, and highly selective inhibitor of IKKβ (Inhibitor of Nuclear Factor Kappa-B Kinase Subunit Beta) .[1][2] By inhibiting IKKβ, Bay 65-1942 prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB transcription factor complex in the cytoplasm. This blockade suppresses the expression of pro-inflammatory cytokines (TNF-α, IL-6) and survival factors, making it a critical tool in researching myocardial ischemia-reperfusion injury, neuroinflammation, and oncology (specifically DLBCL and chemically resistant leukemias).

The Challenge: While the hydrochloride salt of Bay 65-1942 is frequently cited, the free base form presents specific solubility challenges due to its lipophilic nature. Standard aqueous vehicles (PBS/Saline) often lead to immediate precipitation, resulting in poor bioavailability and erratic pharmacokinetic (PK) data. This guide provides validated vehicle systems specifically engineered to solubilize the free base for consistent in vivo delivery.

Mechanistic Pathway (IKK/NF-κB Signaling)[1][3][4][5]

G Stimuli Pro-inflammatory Stimuli (TNF-α, IL-1β, LPS) Receptor Cell Surface Receptors (TNFR, TLRs) Stimuli->Receptor IKK_Complex IKK Complex (IKKα / IKKβ / NEMO) Receptor->IKK_Complex Activation IkB IκBα (Inhibitor of NF-κB) IKK_Complex->IkB Phosphorylation Bay65 Bay 65-1942 (Inhibitor) Bay65->IKK_Complex  Selective Inhibition (ATP-Competitive) NFkB NF-κB Complex (p65 / p50) IkB->NFkB Dissociation Proteasome Ubiquitination & Proteasomal Degradation IkB->Proteasome Degradation Nucleus Nucleus (Transcription of Cytokines) NFkB->Nucleus Translocation

Figure 1: Mechanism of Action.[3] Bay 65-1942 blocks the IKK complex, preventing IκBα degradation and subsequent NF-κB nuclear translocation.

Physicochemical Constraints & Vehicle Selection

The choice of vehicle dictates the success of the study. The free base is hydrophobic; therefore, a "co-solvent" or "complexation" strategy is required. Simple pH adjustment is often insufficient and risks tissue irritation.

Vehicle Performance Comparison Table
Vehicle SystemCompositionSolubilization MechanismRecommended RoutePros/Cons
System A (Standard) 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline Co-solvency & SurfactantIP / Oral GavagePros: High solubility, widely accepted. Cons: High osmolarity; potential precipitation if mixed too fast.
System B (Complexation) 10% DMSO + 90% (20% SBE-β-CD in Saline) Inclusion Complex (Cyclodextrin)IP / IVPros: Best for bioavailability; reduces irritation; prevents precipitation. Cons: SBE-β-CD (Captisol) is expensive.
System C (Lipid) 10% DMSO + 90% Corn Oil Lipid dissolutionOral Gavage (PO)Pros: Excellent for free bases; sustained absorption. Cons: Not suitable for IV/IP (risk of peritonitis/embolism).
System D (Alternative) 10% Cremophor EL + 90% Water Micellar solubilizationIPPros: Used in specific cardiac ischemia studies [1]. Cons: Cremophor can cause histamine release/hypersensitivity.

Detailed Formulation Protocols

Protocol A: The "Gold Standard" Co-Solvent Method

Best for general IP/PO studies requiring doses up to 10-15 mg/kg.

Reagents:

  • Bay 65-1942 (Free Base)[4][5][6]

  • DMSO (Dimethyl sulfoxide), sterile filtered

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Step-by-Step Procedure:

  • Weighing: Calculate the required amount of Bay 65-1942. (e.g., for 5 mg/kg dose in 25g mice with 100µL injection volume, target concentration = 1.25 mg/mL).

  • Primary Solubilization (Critical): Dissolve the powder completely in 10% of the final volume of DMSO.

    • Tip: Vortex or sonicate for 30-60 seconds until the solution is perfectly clear. Do not proceed if particles are visible.

  • Co-solvent Addition: Add 40% of the final volume of PEG300 to the DMSO solution.

    • Action: Vortex immediately. The solution should remain clear.

  • Surfactant Addition: Add 5% of the final volume of Tween-80.

    • Action: Vortex gently to mix. Avoid excessive foaming.

  • Aqueous Phase: Slowly add 45% of the final volume of warm (37°C) Sterile Saline dropwise while vortexing.

    • Why Warm? Prevents "crashing out" (precipitation) of the hydrophobic free base upon contact with the aqueous phase.

  • Validation: Inspect for turbidity. The final solution should be clear to slightly opalescent. If cloudy, sonicate at 37°C for 5 minutes.

Protocol B: SBE-β-CD (Sulfobutyl ether-beta-cyclodextrin) Method

Recommended for sensitive models or higher doses where co-solvents cause toxicity.

  • Preparation of Vehicle: Dissolve SBE-β-CD powder in Sterile Saline to create a 20% w/v stock solution . Filter sterilize (0.22 µm).

  • Drug Dissolution: Dissolve Bay 65-1942 in 10% final volume of DMSO.

  • Complexation: Add 90% final volume of the 20% SBE-β-CD vehicle to the DMSO/Drug mixture.

  • Equilibration: Vortex and sonicate for 5-10 minutes. The cyclodextrin cavity encapsulates the drug, maintaining solubility in the aqueous environment.

In Vivo Study Design Guidelines

Dosing Parameters
  • Effective Dose Range: 5 mg/kg to 10 mg/kg [1, 2].

  • Route: Intraperitoneal (IP) is most common for acute studies (e.g., Ischemia-Reperfusion). Oral Gavage (PO) is suitable for chronic studies (e.g., Oncology).

  • Frequency:

    • Acute:[1] Single bolus 30 min prior to injury, or at reperfusion [1].

    • Chronic:[1][7] Daily (QD) or BID.

Experimental Workflow Diagram

Workflow Start Bay 65-1942 (Free Base Powder) Solubilize 1. Dissolve in DMSO (10% Vol) Start->Solubilize Stabilize 2. Add PEG300/Tween (45% Vol) Solubilize->Stabilize Dilute 3. Add Warm Saline (45% Vol) Stabilize->Dilute QC QC Check: Clear Solution? Dilute->QC QC->Solubilize No (Sonicate/Heat) Filter Sterile Filter (0.22 µm PVDF) QC->Filter Yes Inject Administer (IP/PO) Filter->Inject

Figure 2: Preparation Workflow. Sequential addition of solvents is mandatory to prevent precipitation.

Safety & Controls
  • Vehicle Control: Always run a group receiving the exact vehicle composition (e.g., 10% DMSO/40% PEG/5% Tween/45% Saline) without the drug. Co-solvents can independently induce mild inflammation or metabolic changes.

  • Toxicity: Monitor for signs of peritonitis (hunched posture) if using high concentrations of DMSO/PEG intraperitoneally for prolonged periods.

References

  • American Journal of Physiology - Heart and Circulatory Physiology. "IKKβ inhibition attenuates myocardial injury and dysfunction following acute ischemia-reperfusion injury." Am J Physiol Heart Circ Physiol. 2010.

    • Citation Context: Validates the use of Bay 65-1942 in ischemia models and discusses dosing (5 mg/kg) and vehicle (Cremophor/Water).[5][6]

  • MedChemExpress (MCE). "Bay 65-1942 Hydrochloride Datasheet & In Vivo Protocol."

    • Citation Context: Provides the specific ratios for the DMSO/PEG300/Tween-80/Saline formul
  • Selleck Chemicals. "Bay 65-1942 Formulation Guide."

    • Citation Context: Confirms solubility data and altern
  • ResearchGate. "Application of Multiplexed Kinase Inhibitor Beads to Study Kinome Adaptations."

    • Citation Context: Demonstrates the use of Bay 65-1942 in leukemia models and synergistic effects with MEK inhibitors.[7][5]

Sources

Application Note: Synergistic Co-treatment Protocols for Bay65-1942 (Free Base)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

Bay65-1942 is a highly selective, ATP-competitive inhibitor of IKKβ (Inhibitor of Nuclear Factor Kappa B Kinase subunit beta).[1][2][3][4][5] Unlike its hydrochloride salt counterpart, the Free Base form of Bay65-1942 presents specific solubility challenges that must be addressed to ensure bioavailability in cellular assays.

Why Co-treat with Bay65-1942?

The primary rationale for co-treatment is Chemosensitization and Synergy .

  • The Survival Loop: Many chemotherapeutics (e.g., Gemcitabine, Doxorubicin) or targeted agents (e.g., MEK inhibitors like AZD6244) induce cellular stress.

  • The NF-κB Response: This stress triggers the IKK complex, leading to NF-κB nuclear translocation. NF-κB then transcribes anti-apoptotic genes (Bcl-2, Bcl-xL, XIAP), effectively negating the cytotoxicity of the primary drug.

  • The Bay65-1942 Blockade: By inhibiting IKKβ, Bay65-1942 prevents the phosphorylation and degradation of IκBα. This sequesters NF-κB in the cytoplasm, stripping the cancer cell of its survival shield and driving it toward apoptosis.

Pathway Visualization

The following diagram illustrates the convergence of the MEK/ERK pathway and the NF-κB pathway, highlighting where Bay65-1942 intervenes to re-enable apoptosis.

G Stress Cellular Stress (Chemo/MEK Inhibitors) IKK IKK Complex (IKKα/IKKβ/NEMO) Stress->IKK Activates Apoptosis Apoptosis (Cell Death) Stress->Apoptosis Induces IkB IκBα (Inhibitor of NF-κB) IKK->IkB Phosphorylates Bay Bay65-1942 (Inhibitor) Bay->IKK BLOCKS NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases Nucleus Nucleus (Transcription) NFkB->Nucleus Translocates Survival Survival Genes (Bcl-2, XIAP) Nucleus->Survival Transcribes Survival->Apoptosis Inhibits

Caption: Bay65-1942 inhibits IKKβ, preventing IκBα degradation and subsequent NF-κB-mediated survival signaling.

Chemical Handling: The "Free Base" Factor[4]

The Free Base form is hydrophobic and lacks the ionic solubility of the HCl salt. Incorrect handling leads to precipitation in media, causing "false" toxicity data due to crystal formation rather than pharmacological inhibition.

Solubility Profile & Stock Preparation[1][5]
SolventMax SolubilityStabilityNotes
DMSO ~25 mg/mL HighPreferred Vehicle. Use fresh, anhydrous DMSO.
Ethanol < 1 mg/mLLowNot recommended.
Water InsolubleN/ADo NOT use. Will precipitate immediately.
Critical Formulation Protocol
  • Weighing: Weigh the powder in a static-free environment.

  • Dissolution: Add 100% DMSO to achieve a stock concentration of 10 mM or 25 mM . Vortex vigorously for 30 seconds. If particles remain, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into light-protective tubes (brown/amber) to avoid repeated freeze-thaw cycles. Store at -80°C (stable for 6 months) or -20°C (1 month).

  • Working Solutions: Dilute the DMSO stock directly into culture media immediately before use.

    • Rule of Thumb: Keep final DMSO concentration < 0.5% (v/v) to avoid vehicle toxicity.

    • Precipitation Check: Inspect the media under a microscope after adding Bay65-1942. If crystals are visible, lower the concentration or increase the dilution steps.

Experimental Protocol: Synergistic Co-treatment

This protocol is validated for co-treating Bay65-1942 with MEK inhibitors (e.g., AZD6244) or Chemotherapy (e.g., Gemcitabine).

Phase 1: Dose Optimization (Single Agent)

Before combining, you must determine the IC50 of Bay65-1942 alone in your specific cell line.

  • Range: Test 0.1 µM to 50 µM.

  • Target: For synergy studies, you typically use a sub-lethal dose of Bay65-1942 (e.g., IC20 or IC30) to prove it sensitizes cells to the second drug.

Phase 2: Combination Workflow

Objective: Determine if Bay65-1942 synergistically enhances the cytotoxicity of Drug X.

Step-by-Step Methodology:

  • Seeding:

    • Seed cells (e.g., 3,000 - 5,000 cells/well) in 96-well plates.

    • Incubate for 24 hours to allow attachment.

  • Pre-treatment (CRITICAL STEP):

    • Why? You must shut down the NF-κB "survival engine" before the stress signal arrives.

    • Replace media with media containing Bay65-1942 (Free Base) at the fixed sub-lethal concentration (e.g., 1-5 µM).

    • Incubate for 1-2 hours .

  • Co-treatment:

    • Without washing, add Drug X (e.g., AZD6244) in a dilution series (e.g., 9-point serial dilution).

    • Ensure the final concentration of Bay65-1942 remains constant in all wells.

    • Controls:

      • Vehicle (DMSO only)

      • Bay65-1942 alone (at the fixed dose)

      • Drug X alone (dilution series)

  • Incubation:

    • Incubate for 24 - 72 hours (depending on the doubling time of the cell line).

  • Readout:

    • Assess viability using an MTS, CCK-8, or CellTiter-Glo assay.

    • Optional: Harvest parallel wells for Western Blot to confirm IKK inhibition (Look for: Reduced p-IκBα or reduced nuclear p65).

Workflow Diagram

Workflow Stock DMSO Stock (10-25 mM) Seed Seed Cells (96-well) Stock->Seed Dilute PreTreat Pre-treat (Bay65-1942, 1-2h) Seed->PreTreat Adhere 24h CoTreat Add Drug X (Serial Dilution) PreTreat->CoTreat Do Not Wash Incubate Incubate (24-72h) CoTreat->Incubate Assay Viability Assay (MTS/ATP) Incubate->Assay

Caption: Step-by-step workflow emphasizing the pre-treatment phase to prime cells for apoptosis.

Data Analysis: Calculating Synergy

To scientifically prove synergy (rather than just additive effects), use the Chou-Talalay Method .

  • Calculate Fraction Affected (Fa):

  • Determine Combination Index (CI):

    • Use software like CompuSyn.[1]

    • CI < 1.0: Synergism (The goal).

    • CI = 1.0: Additive effect.

    • CI > 1.0: Antagonism.

Reference Data (Example): In MYL-R cells, the combination of AZD6244 (5 µM) + Bay65-1942 (10 µM) yielded a CI of 0.48 , indicating strong synergy [1].[1][3]

Troubleshooting & Controls

IssueProbable CauseSolution
Precipitation in wells Free Base insolubility in aqueous media.Reduce stock concentration; ensure DMSO < 0.5%; add dropwise while swirling.
No Synergy Observed NF-κB pathway not active in this cell line.Verify baseline p-p65 levels via Western Blot. If low, IKK inhibition is irrelevant.
High Control Toxicity DMSO toxicity.Ensure Vehicle Control has the exact same % DMSO as the treatment wells.

References

  • National Institutes of Health (NIH). "IKK Biology and Inhibitors." PubMed Central. Accessed October 2023. [Link]

Sources

downstream target analysis after Bay65-1942 treatment

Author: BenchChem Technical Support Team. Date: February 2026

Downstream Target Analysis Following IKKβ Inhibition with Bay 65-1942

Introduction & Mechanism of Action

The transcription factor NF-κB is a master regulator of inflammation, cell survival, and proliferation. Under basal conditions, NF-κB dimers (typically p65/p50) are sequestered in the cytoplasm by Inhibitor of κB (IκB) proteins.[1][2][3]

Bay 65-1942 is a highly selective, ATP-competitive inhibitor of IKKβ (Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta).[1][2][4][5][6] By inhibiting IKKβ, Bay 65-1942 prevents the phosphorylation of IκBα, thereby blocking its ubiquitination and proteasomal degradation. Consequently, NF-κB remains trapped in the cytoplasm, unable to translocate to the nucleus and drive the transcription of pro-inflammatory cytokines.

This guide details the protocols for validating Bay 65-1942 activity by analyzing three distinct tiers of downstream targets:

  • Proximal: Phosphorylation and stability of IκBα.

  • Intermediate: Nuclear translocation of p65 (RelA).

  • Distal: Transcriptional output of cytokines (IL-6, TNF-α).

Pathway Visualization

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF TNF-α / IL-1β (Stimulus) Receptor Receptor (TNFR/IL-1R) TNF->Receptor IKK IKK Complex (IKKα/β/γ) Receptor->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation (Ser32/36) Bay Bay 65-1942 (Inhibitor) Bay->IKK Blocks ATP Binding NFkB NF-κB (p65/p50) IkBa->NFkB Sequesters Proteasome Proteasome (Degradation) IkBa->Proteasome Ubiquitination NFkB_Nucl NF-κB (Active) NFkB->NFkB_Nucl Translocation DNA Target Genes (IL-6, TNF-α) NFkB_Nucl->DNA Transcription

Figure 1: Canonical NF-κB signaling pathway highlighting the point of intervention for Bay 65-1942.[7] The inhibitor blocks IKKβ-mediated phosphorylation of IκBα.[4][5][7]

Experimental Design & Treatment Windows

Senior Scientist Insight: A common failure mode in IKK inhibition studies is the lack of an appropriate stimulus. IKKβ has low basal activity in many cell lines. To observe the effect of Bay 65-1942, you must stimulate the pathway (e.g., with TNF-α or LPS). The inhibitor is assessed by its ability to prevent this stimulation.[4][8][9]

Recommended Treatment Parameters
ParameterRecommendationNotes
Solvent DMSOPrepare 10 mM or 25 mM stock. Store at -20°C. Avoid freeze-thaw cycles.
Dose Range 0.5 µM – 10 µM IC50 is typically low nanomolar in cell-free assays, but 1-10 µM is standard for cellular assays to overcome ATP competition [1, 2].
Pre-treatment 1 – 2 Hours Essential to allow cellular entry and ATP-binding pocket saturation before stimulation.
Stimulus TNF-α (10-20 ng/mL)LPS (100 ng/mL) is an alternative for immune cells (macrophages/monocytes).
Harvest Time Target DependentProximal (IκBα): 15–30 mins post-stimulation.Distal (Cytokines): 4–24 hours post-stimulation.
Protocol 1: Proximal Signaling Analysis (Western Blot)

This is the "Gold Standard" for validating Bay 65-1942 efficacy. You are looking for the preservation of total IκBα and the absence of phospho-IκBα.

The "Flip-Flop" Logic
  • Vehicle + TNF-α: p-IκBα High , Total IκBα Low (Degraded).

  • Bay 65-1942 + TNF-α: p-IκBα Low (Blocked), Total IκBα High (Rescued).

Step-by-Step Methodology
  • Seeding: Seed cells (e.g., HeLa, HEK293, or THP-1) to reach 70-80% confluency.

  • Starvation (Optional but Recommended): Serum starve (0.5% FBS) for 4-12 hours to reduce basal kinase activity.

  • Inhibitor Treatment: Add Bay 65-1942 (e.g., 5 µM) or DMSO vehicle. Incubate for 1 hour .

  • Stimulation: Add TNF-α (20 ng/mL) directly to the media containing the inhibitor.

  • Critical Timing: Incubate for exactly 15 to 30 minutes .

    • Why? IκBα degradation is rapid. If you wait 2 hours, IκBα may re-synthesize due to NF-κB feedback loops, masking the inhibitor's effect.

  • Lysis: Wash with ice-cold PBS. Lyse immediately in RIPA buffer supplemented with Protease Inhibitors and Phosphatase Inhibitors (e.g., NaF, Na3VO4).

    • Note: Phosphatase inhibitors are non-negotiable for detecting p-IκBα.

  • Immunoblotting: Probe for:

    • p-IκBα (Ser32/36): Primary indicator of IKK activity.

    • Total IκBα: Indicator of degradation.

    • GAPDH/Actin: Loading control.

Protocol 2: Nuclear Translocation (Immunofluorescence)

If Bay 65-1942 is effective, p65 (RelA) should be excluded from the nucleus even in the presence of TNF-α.

Step-by-Step Methodology
  • Culture: Seed cells on glass coverslips.

  • Treatment: Pre-treat with Bay 65-1942 (1-2 h)

    
     Stimulate with TNF-α (30-60 min).
    
  • Fixation: Fix with 4% Paraformaldehyde (15 min, RT).

  • Permeabilization: 0.5% Triton X-100 in PBS (10 min).

  • Blocking: 5% BSA or Normal Goat Serum (1 h).

  • Primary Antibody: Anti-NF-κB p65 (RelA) [1:100 - 1:400] overnight at 4°C.

  • Secondary Antibody: Fluorescent conjugate (e.g., Alexa Fluor 488) (1 h, RT).

  • Counterstain: DAPI (nuclei).

  • Analysis:

    • Negative Control (DMSO + No TNF): Cytoplasmic signal.

    • Positive Control (DMSO + TNF): Strong nuclear signal (colocalization with DAPI).

    • Experimental (Bay 65-1942 + TNF): Cytoplasmic signal (Nuclear exclusion).

Protocol 3: Transcriptional Output (RT-qPCR)

To confirm the functional consequence of inhibition, measure the mRNA levels of NF-κB target genes.

Step-by-Step Methodology
  • Treatment: Pre-treat with Bay 65-1942 (1 h)

    
     Stimulate with TNF-α.
    
  • Timing: Incubate for 4 to 6 hours . (Transcription takes longer than phosphorylation).

  • Extraction: Isolate RNA using Trizol or silica-column kits.

  • cDNA Synthesis: Reverse transcribe 1 µg of RNA.

  • qPCR: Use primers for:

    • IL-6 (Interleukin-6)[10]

    • TNF (TNF-alpha)

    • CCL2 (MCP-1)

    • Reference Gene: GAPDH or 18S rRNA.

  • Calculation: Use the

    
     method to calculate fold change relative to the Unstimulated/Vehicle control.
    
Experimental Workflow Diagram

Workflow cluster_timeline Experimental Timeline Seed Seed Cells (Time: -24h) PreTreat Add Bay 65-1942 (Time: -1h) Seed->PreTreat Stim Add TNF-α (Time: 0) PreTreat->Stim Harvest1 Harvest: Western (Time: +30m) Stim->Harvest1 Proximal Harvest2 Harvest: qPCR (Time: +4h) Stim->Harvest2 Distal

Figure 2: Temporal workflow for multi-parameter analysis of Bay 65-1942 efficacy.

Troubleshooting & Expert Insights (E-E-A-T)
1. Compensatory Signaling (The "Whack-a-Mole" Effect)

Observation: In some cancer models (e.g., Imatinib-resistant leukemia), treating with Bay 65-1942 can lead to a surprising increase in ERK phosphorylation [3].[10] Mechanism: The cell attempts to bypass NF-κB blockade by upregulating the MAPK/ERK pathway to survive. Recommendation: If cell death is lower than expected, probe for p-ERK. You may need a combination therapy (Bay 65-1942 + MEK inhibitor).[8]

2. Off-Target Effects

While Bay 65-1942 is selective, high doses (>10 µM) may affect other kinases. Additionally, it has been shown to block AMPK Thr172 phosphorylation in response to IL-1β, as IKK can directly phosphorylate AMPK in certain contexts [4]. Be aware of metabolic changes in your model.

3. Cytotoxicity vs. Pathway Inhibition

Always run an MTT or CellTiter-Glo assay alongside your signaling experiments. Ensure that the reduction in cytokine output is due to pathway inhibition and not simply because the cells are dead.

References
  • Gao, S. et al. (2013).[7] "Application of Multiplexed Kinase Inhibitor Beads to Study Kinome Adaptations in Drug-Resistant Leukemia." PLOS ONE. Available at: [Link][7][9]

  • Linehan, M. et al. (2013). "IKK Promotes Cytokine-Induced and Cancer-Associated AMPK Activity."[9] NIH / PubMed Central. Available at: [Link]

  • Tylor, K. et al. (2015). "Loss of IKKβ but Not NF-κB p65 Skews Differentiation towards Myeloid over Erythroid Commitment." PLOS ONE. Available at: [Link][7][9]

Sources

Application Note: Bay 65-1942 Free Base for Immunoprecipitation & Kinase Mechanistic Studies

Author: BenchChem Technical Support Team. Date: February 2026


 (Inhibitor of Nuclear Factor Kappa-B Kinase Subunit Beta)

Abstract & Introduction

This application note details the optimized handling and experimental workflows for Bay 65-1942 (Free Base) , a highly selective, ATP-competitive inhibitor of IKK


. While the hydrochloride salt form is often used for general solubility, the free base  form is frequently preferred in high-precision mechanistic studies and cellular assays where ionic strength and counter-ion interference must be minimized, or when high lipophilicity is required for specific membrane permeability profiles.

In the context of Immunoprecipitation (IP) studies, Bay 65-1942 is utilized in two distinct workflows:

  • Cellular Signal Interruption (In Vivo): Pre-treatment of cells to inhibit IKK

    
     activity prior to lysis, followed by IP of downstream targets (e.g., I
    
    
    
    B
    
    
    or p65) to assess phosphorylation state and complex stability.
  • On-Bead Kinase Inhibition (In Vitro): Immunoprecipitation of the native IKK complex from untreated cells, followed by direct incubation with Bay 65-1942 in a cell-free kinase assay to determine direct enzymatic inhibition.

Chemical Handling: The "Free Base" Factor

Critical Note: The free base form of Bay 65-1942 is significantly more hydrophobic than its HCl salt counterpart. Direct addition to aqueous buffers (PBS, TBS) will result in immediate precipitation.

Solubility & Stock Preparation[1][2]
  • Molecular Weight: ~395.45 g/mol [1]

  • Primary Solvent: Dimethyl Sulfoxide (DMSO)

  • Stock Concentration: 10 mM (Recommended) to 50 mM (Max).

Protocol:

  • Weigh the Bay 65-1942 free base powder in a glass vial (avoid plastics that may leach plasticizers in 100% DMSO).

  • Add anhydrous DMSO to achieve a 10 mM stock solution .

    • Calculation: For 1 mg of Bay 65-1942, add 253

      
      L  of DMSO.
      
  • Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquotting: Dispense into single-use aliquots (e.g., 20

    
    L) to avoid freeze-thaw cycles. Store at -80°C.
    

Aqueous Dilution Rule: When adding to cell culture media or kinase buffers, ensure the final DMSO concentration is <0.5% to prevent solvent toxicity or enzyme denaturation. Always add the DMSO stock to the buffer while vortexing to prevent local high-concentration precipitation.

Mechanism of Action & Pathway Context

Bay 65-1942 selectively inhibits IKK


, the catalytic subunit of the IKK complex.[1][2][3][4] Under normal conditions, pro-inflammatory stimuli (TNF

, IL-1

) activate the IKK complex, which phosphorylates I

B

. This phosphorylation triggers I

B

ubiquitination and degradation, releasing NF-

B (p65/p50) to translocate to the nucleus.

Bay 65-1942 Intervention: By blocking IKK


, the drug stabilizes I

B

, sequestering NF-

B in the cytoplasm.

G TNF TNFα / IL-1β Receptor TNFR / IL-1R TNF->Receptor TAK1 TAK1 Complex Receptor->TAK1 IKK IKK Complex (IKKα/IKKβ/NEMO) TAK1->IKK Phosphorylation IkBa IκBα (Inhibitor of NF-κB) IKK->IkBa Phosphorylation (S32/S36) Bay Bay 65-1942 (Inhibitor) Bay->IKK  BLOCKS NFkB NF-κB (p65/p50) IkBa->NFkB Sequesters (Inactive State) Proteasome Ubiquitination & Degradation IkBa->Proteasome If Phosphorylated Nucleus Nuclear Translocation & Transcription NFkB->Nucleus Active Proteasome->NFkB Releases

Figure 1: Mechanism of Action. Bay 65-1942 inhibits IKK


, preventing I

B

degradation and subsequent NF-

B nuclear translocation.

Protocol A: Cellular Inhibition & Co-Immunoprecipitation

Objective: To demonstrate that Bay 65-1942 prevents the dissociation of the NF-


B:I

B

complex in response to TNF

.
Reagents
  • Cell Line: HeLa or Jurkat cells.

  • Lysis Buffer (Native): 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 1 mM EDTA.

  • Inhibitor Cocktail (CRITICAL): Protease Inhibitor Cocktail + Phosphatase Inhibitors (NaVO

    
    , NaF) are mandatory to preserve transient phosphorylation sites.
    
  • Antibodies: Anti-I

    
    B
    
    
    
    (Capture), Anti-p65 (Detection).
Step-by-Step Workflow
  • Seeding: Plate cells to reach 80% confluency.

  • Drug Treatment:

    • Replace media with fresh media containing 10

      
      M Bay 65-1942  (diluted from DMSO stock).
      
    • Control: Treat parallel plate with DMSO vehicle (0.1%).

    • Incubate for 1-2 hours at 37°C.

  • Stimulation:

    • Add TNF

      
       (10 ng/mL) to both Bay 65-1942 and Control plates.
      
    • Incubate for exactly 15 minutes . (Phosphorylation of I

      
      B
      
      
      
      is rapid and transient).
  • Lysis:

    • Wash cells 2x with ice-cold PBS.

    • Add ice-cold Native Lysis Buffer containing phosphatase inhibitors.

    • Scrape and collect lysate.[5] Incubate on ice for 20 min.

    • Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

  • Immunoprecipitation:

    • Add 1-2

      
      g of Anti-I
      
      
      
      B
      
      
      antibody
      to 500
      
      
      g of lysate.
    • Rotate overnight at 4°C.[6]

    • Add 30

      
      L Protein A/G Magnetic Beads. Rotate for 1 hour.
      
  • Washing:

    • Wash beads 3x with Lysis Buffer (keep cold).

    • Why? Removes non-specifically bound proteins.

  • Elution & Analysis:

    • Elute in 2x SDS-PAGE Sample Buffer (boil 5 min).

    • Western Blot: Probe for p65 (RelA) .

    • Expected Result: In DMSO/TNF

      
       treated cells, I
      
      
      
      B
      
      
      is degraded, so little p65 will co-IP (or I
      
      
      B
      
      
      signal itself will be low). In Bay 65-1942 treated cells, I
      
      
      B
      
      
      is preserved, so strong co-IP of p65 will be observed.

Protocol B: On-Bead Kinase Assay (In Vitro)

Objective: To determine the direct inhibitory potential of Bay 65-1942 on the native IKK complex isolated from cells.

Reagents
  • Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM

    
    -glycerophosphate, 2 mM DTT, 0.1 mM Na
    
    
    
    VO
    
    
    , 10 mM MgCl
    
    
    .
  • Substrate: GST-I

    
    B
    
    
    
    (1-54) fusion protein (recombinant).
  • ATP: 10

    
    M cold ATP + [
    
    
    
    -
    
    
    P]ATP (optional for radiolabeling) OR standard ATP for anti-phospho-I
    
    
    B
    
    
    blotting.
Step-by-Step Workflow
  • IP of IKK Complex:

    • Lyse untreated HeLa cells (stimulated with TNF

      
       for 10 min to activate the complex prior to lysis).
      
    • IP using Anti-IKK

      
       (NEMO)  or Anti-IKK
      
      
      
      antibody.
    • Wash beads 3x in Lysis Buffer, then 2x in Kinase Buffer .

  • Drug Incubation:

    • Resuspend beads in 30

      
      L Kinase Buffer.
      
    • Add Bay 65-1942 at varying concentrations (e.g., 10 nM, 100 nM, 1

      
      M, 10 
      
      
      
      M).
    • Incubate for 20 minutes at Room Temperature to allow drug binding to the ATP pocket.

  • Kinase Reaction:

    • Add Substrate (1

      
      g GST-I
      
      
      
      B
      
      
      ) and ATP.
    • Incubate for 30 minutes at 30°C .

  • Termination:

    • Add 4x SDS Sample Buffer and boil.

  • Readout:

    • Run SDS-PAGE.[6]

    • Blot with Anti-phospho-I

      
      B
      
      
      
      (Ser32/36)
      .
    • Result: Dose-dependent reduction in band intensity.

Workflow cluster_0 Preparation cluster_1 Immunoprecipitation cluster_2 On-Bead Assay Cells TNFα Stimulated Cells Lysis Lysis & Clarification Cells->Lysis IP_Step IP: Anti-IKKβ + Beads Lysis->IP_Step Wash Wash 2x Kinase Buffer IP_Step->Wash Drug Add Bay 65-1942 (Incubate 20 min) Wash->Drug Reaction Add ATP + GST-IκBα Substrate Drug->Reaction Western Blot\n(p-IκBα) Western Blot (p-IκBα) Reaction->Western Blot\n(p-IκBα)

Figure 2: On-Bead Kinase Assay Workflow. Isolating the active complex allows for precise IC50 determination in a cell-free environment.

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation in Media Added 10 mM stock too fast.Dilute stock 1:10 in DMSO first, then add dropwise to vortexing media.
No Inhibition Observed High ATP concentration in lysate.In in vitro assays, ensure ATP concentration is near

(10

M) to allow competition.
Loss of Phosphorylation Phosphatase activity.[3]Ensure Na

VO

and NaF are fresh in the lysis buffer. Keep all steps at 4°C.
High Background (IP) Non-specific binding.Pre-clear lysate with Protein A/G beads (no antibody) for 1 hour before adding the specific antibody.

References

  • Ziegelbauer, K., et al. (2005). "Pharmacologic inhibition of IkappaB kinase prevents growth of multiple myeloma cells." British Journal of Pharmacology.

  • PubChem Compound Summary. (n.d.). "Bay 65-1942."[7][8][1][2][3][4][9][10] National Center for Biotechnology Information.

  • MedChemExpress. (n.d.). "Bay 65-1942 Free Base Product Information."

  • Cell Signaling Technology. (n.d.).[5] "Immunoprecipitation Protocol (Native)."

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing Bay 65-1942 Free Base Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support Center / Troubleshooting Guide Subject: Bay 65-1942 (IKK


 Inhibitor) Free Base Formulation
Audience:  Researchers, Formulation Scientists
Author:  Senior Application Scientist, Technical Support Division[1][2]

Introduction: The "Free Base" Challenge

Welcome to the technical support center for Bay 65-1942. If you are reading this, you are likely experiencing precipitation, "crashing out," or inconsistent data when introducing Bay 65-1942 Free Base into aqueous media.

The Root Cause: Bay 65-1942 Free Base is a hydrophobic small molecule (LogP > 3) with weakly basic nitrogen centers.[1][2] At the neutral pH of cell culture media (pH 7.2–7.4), the molecule remains uncharged and lipophilic, leading to poor aqueous solubility. Unlike its Hydrochloride (HCl) salt counterpart, which dissociates into ions, the free base tends to aggregate or bind non-specifically to plasticware.

This guide provides three validated modules to overcome these physical chemistry barriers.

Module 1: The Master Stock (DMSO)

Objective: Create a stable, high-concentration stock solution. Critical Rule: Never attempt to dissolve Bay 65-1942 Free Base directly into water, PBS, or Media.[1][2] It will form a hydrophobic film or suspension that cannot be accurately dosed.[2]

Protocol 1.1: Preparation of 10 mM Stock
  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide), Grade

    
     99.9%.[2]
    
    • Why? Water accumulation in hygroscopic DMSO reduces the solubility of hydrophobic compounds over time, leading to "mystery precipitation" in stored stocks.

  • Calculation:

    • Molecular Weight (Free Base): 395.45 g/mol (Note: Ensure you are not using the HCl salt MW of 431.91 g/mol ).[2]

    • Target: 10 mM (10 mmol/L).

    • Mass: 1 mg of Bay 65-1942.[1][2]

    • Volume: Add 252.9

      
      L  of DMSO.
      
  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass or high-quality polypropylene tubes. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Module 2: The "Step-Down" Dilution (In Vitro)

Objective: Introduce the hydrophobic stock into media without triggering immediate precipitation (the "Crash-Out" effect).[2]

The Mechanism of Failure: When a droplet of 100% DMSO stock hits aqueous media, the DMSO diffuses away rapidly. The drug molecules at the interface are suddenly exposed to a 100% water environment before they can disperse. This causes local supersaturation and the formation of micro-crystals that cells cannot uptake.

Protocol 2.1: Serial Intermediate Dilution

Instead of jumping from 100% DMSO


 0.1% DMSO, use an intermediate step.
StepSourceSolventDilution FactorFinal Conc.[1][2][3][4]DMSO %State
1 Solid Powder100% DMSO-10 mM100%Clear Soln
2 Stock (Step 1)Media + 10% DMSO1:101 mM19%Metastable
3 Intermediate (Step 2)Culture Media1:10010

M
~0.2%Stable

Procedure:

  • Prepare an Intermediate Tube containing culture media spiked with extra DMSO (to keep the drug soluble during the transition).[2]

  • Add your Stock to this Intermediate Tube and vortex immediately.

  • Add the Intermediate solution to your final cell culture wells.

  • Validation: Inspect the final well under a microscope (10x). If you see "shimmering" dots or needles, the drug has precipitated.

Module 3: Advanced Formulation (In Vivo / High Concentration)

Objective: Solubilize Bay 65-1942 for animal studies or high-dose assays where DMSO limits (<0.1%) prevent simple dilution.[1][2]

Decision Matrix: Choosing Your Vehicle

SolventStrategy Start Start: Bay 65-1942 Free Base Target Target Application? Start->Target InVitro Cell Culture (Low Conc < 10µM) Target->InVitro Low Dose InVivo In Vivo / High Conc (> 1 mg/mL) Target->InVivo High Dose DMSO Standard DMSO Protocol (See Module 2) InVitro->DMSO Route Route of Admin? InVivo->Route Oral Oral Gavage (PO) Route->Oral IP_IV IP or IV Injection Route->IP_IV Vehicle1 Vehicle A: PEG/Tween (Standard) Oral->Vehicle1 Vehicle2 Vehicle B: Cyclodextrin (Best for IV) IP_IV->Vehicle2

Caption: Decision tree for selecting the optimal solvent system based on experimental requirements.

Vehicle A: The "Golden Mix" (Oral/IP)

This mixture uses co-solvents and surfactants to keep the hydrophobic free base in solution.

Recipe (Prepare in order):

  • 10% DMSO (Dissolve drug here first).[2]

  • 40% PEG300 (Polyethylene Glycol 300).[1][2]

  • 5% Tween-80.

  • 45% Saline (0.9% NaCl).[1][2][3]

Instructions: Dissolve Bay 65-1942 in the DMSO volume first.[1][2][3] Add PEG300 and vortex.[2] Add Tween-80 and vortex.[1][2] Finally, add Saline dropwise while vortexing.[2] Solubility Limit: ~2.5 mg/mL.[2][3]

Vehicle B: Cyclodextrin Complexation (IV/Sensitive Cells)

Captisol (Sulfobutyl ether-


-cyclodextrin) encapsulates the hydrophobic drug in a hydrophilic pocket.[1][2] This is the gold standard  for improving solubility without toxic organic solvents.

Recipe:

  • Prepare 20% (w/v) Captisol® (SBE-

    
    -CD)  in sterile water or saline.[1][2]
    
  • Dissolve Bay 65-1942 in a minimal volume of DMSO (or use the solid if time permits).

  • Add the drug to the Captisol solution.

  • Acidification Step (Critical): Since this is a free base, adding 1 equivalent of HCl (1N) helps protonate the amine, driving it into the cyclodextrin pocket.

  • Adjust pH back to 7.0 with dilute NaOH if necessary before use.[2]

Troubleshooting & FAQ

Q1: My solution turns cloudy immediately after adding the DMSO stock to the media. Why? A: This is "crash-out."[1][2] You likely exceeded the solubility limit of the free base in water (approx < 10


g/mL).
  • Fix: Use the "Intermediate Dilution" method (Module 2).

  • Fix: Warm the media to 37°C before addition.

  • Fix: Switch to the HCl salt form of Bay 65-1942, which has ~14x higher aqueous solubility [2].[5]

Q2: Can I use the Free Base for animal studies without DMSO? A: Generally, no. The free base requires either an organic co-solvent (PEG/Tween) or a complexing agent (Cyclodextrin).[2] If you attempt to suspend the free base in pure saline, you will likely get a suspension, which alters pharmacokinetics (absorption becomes rate-limited by dissolution).[2]

Q3: Is the Free Base equivalent to KINK-1? A: Yes. Bay 65-1942 is the code name; KINK-1 is a common synonym.[1][2] Ensure you check if your supplier provided the Free Base (MW ~395) or the Hydrochloride (MW ~431) [3].[2]

Q4: I see crystals in my -20°C stock. Is it ruined? A: No. DMSO freezes at 18.5°C. The drug may crystallize out of the frozen matrix.

  • Fix: Thaw completely at room temperature. Sonicate for 5–10 minutes at 37°C. Ensure the solution is perfectly clear before pipetting.

References

  • MedChemExpress. Bay 65-1942 Hydrochloride Datasheet & Solubility Protocols.[1][2] Retrieved from [1]

  • Selleck Chemicals. Bay 65-1942 (KINK-1) Chemical Properties and Storage.[1] Retrieved from [1]

  • Sigma-Aldrich. KINK-1 Hydrochloride Product Information.[1][2] Retrieved from [1]

  • Ligand Pharmaceuticals. Captisol® (Sulfobutylether-beta-cyclodextrin) Technology Overview.[1][2] Retrieved from [1][2]

  • PubChem. Compound Summary: Bay 65-1942.[1][2] Retrieved from [1]

Sources

Bay65-1942 free base precipitation in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bay 65-1942 Free Base Precipitation in Aqueous Solution Content Type: Technical Support Center Guide

Status: Active | Topic: Physicochemical Stability & Formulation | Compound: Bay 65-1942 (IKKβ Inhibitor)[1][2]

Executive Summary: The "Crash Out" Phenomenon

Bay 65-1942 is a selective IKKβ inhibitor often supplied as a hydrochloride (HCl) salt or a free base.[1][2] While the HCl salt exhibits moderate solubility in water (~2 mg/mL), the free base is highly hydrophobic.[1]

The Core Issue: Researchers frequently encounter immediate precipitation ("crashing out") when diluting concentrated DMSO stock solutions into aqueous media (PBS, cell culture media).[1][2] This occurs because the sudden drop in solvent capability (DMSO < 1%) and the neutral pH of the media force the molecule into its uncharged, insoluble free base conformation.

Diagnostic & Troubleshooting (Q&A)

Q1: I dissolved Bay 65-1942 HCl in DMSO, but it precipitated immediately upon adding it to my cell culture media. Why?

A: You likely triggered Solvent Shock combined with pH Reversion .[1][2]

  • Mechanism: In 100% DMSO, Bay 65-1942 is fully solvated.[1][2] When you spike this into media (pH 7.4), the DMSO concentration drops instantly.[1] Simultaneously, the buffering capacity of the media neutralizes the HCl counter-ion. The molecule reverts to its free base form , which has an intrinsic aqueous solubility (

    
    ) near zero.
    
  • Correction: Do not dilute directly from DMSO to Media. Use an intermediate co-solvent vehicle (see Protocol A below).

Q2: Can I use sonication or heat to re-dissolve the precipitate?

A: Proceed with extreme caution.

  • Sonication: Can temporarily disperse the precipitate into a fine suspension, but it will likely re-agglomerate or sediment over time, leading to inconsistent dosing.[1]

  • Heat: Bay 65-1942 is stable, but heating >50°C to force dissolution often results in a supersaturated solution that precipitates unpredictably later (e.g., inside the syringe or animal).[1]

  • Recommendation: If a visible white precipitate forms, discard the solution . Re-formulate using the "Step-Wise Solubilization" protocol.

Q3: I am doing in vivo work. Can I just use 10% DMSO in Saline?

A: No. Simple binary mixtures (DMSO/Water) are rarely sufficient for Bay 65-1942 at therapeutic doses (e.g., 10 mg/kg).[1][2] The compound will precipitate in the peritoneal cavity or vein, causing local toxicity and loss of bioavailability. You require a surfactant (Tween-80) or a complexing agent (Cyclodextrin) to maintain the free base in a solubilized micellar state.[1][2]

Validated Formulation Protocols

Protocol A: The "Golden Standard" Co-Solvent System

Best for: Intraperitoneal (IP) injection or high-concentration in vitro spikes.[1][2]

Target Concentration: 2.5 mg/mL (Clear Solution) Vehicle Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline[1][2][3]

Step-by-Step Procedure:

  • Dissolve: Prepare a 25 mg/mL stock solution of Bay 65-1942 in pure DMSO . Vortex until completely clear.[1][2]

  • Step 1 (DMSO Spike): Add 100 µL of the DMSO stock into a sterile tube.

  • Step 2 (PEG300): Add 400 µL of PEG300. Vortex vigorously.[1][2] (The solution should remain clear).

  • Step 3 (Surfactant): Add 50 µL of Tween-80.[1][2][3] Vortex gently to avoid excessive foaming.[1][2]

  • Step 4 (Aqueous): Slowly add 450 µL of sterile Saline (0.9% NaCl). Add dropwise while vortexing.[1][2]

    • Result: A clear, stable solution ready for immediate use.[1]

Protocol B: The Cyclodextrin Method (Alternative)

Best for: Sensitive cell lines or animals intolerant to PEG/Tween.[1][2]

Vehicle: 10% DMSO / 90% (20% SBE-β-CD in Saline)[1][2][3]

  • Prepare Vehicle: Dissolve Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) in saline to 20% (w/v). Filter sterilize.[1][2]

  • Dilute: Add 10% volume of Bay 65-1942 DMSO stock directly to 90% volume of the SBE-β-CD solution.

  • Mix: Vortex immediately. The cyclodextrin encapsulates the hydrophobic free base, preventing precipitation.[1]

Technical Data & Solubility Profile

Solvent SystemSolubility LimitStatusNotes
Pure DMSO ≥ 25 mg/mLSoluble Ideal stock solvent.[1][2] Store at -20°C.
Water (Neutral pH) < 0.1 mg/mLInsoluble Free base precipitates immediately.[1][2]
PBS (pH 7.4) < 0.1 mg/mLInsoluble Phosphate ions may also cause "salting out".[1][2]
10% DMSO / 90% Corn Oil ≥ 2.5 mg/mLSoluble Good for oral gavage (PO) studies.[1][2]
PEG300 / Tween-80 Mix ≥ 2.5 mg/mLSoluble Recommended for parenteral admin.[1][2]

Mechanistic Visualization

The following diagram illustrates the physicochemical pathway of precipitation and how the correct formulation strategy bypasses it.

Bay65_Precipitation Stock Bay 65-1942 (DMSO Stock) DirectMix Direct Mixing (High Water Content) Stock->DirectMix 1. Dilute Formulation Step-Wise Formulation (+PEG300 +Tween-80) Stock->Formulation 1. Add to Co-solvents Aqueous Aqueous Buffer (PBS/Media, pH 7.4) Aqueous->DirectMix Precip PRECIPITATION (Free Base Formation) DirectMix->Precip Solvent Shock pH > pKa Micelles Stable Micellar Solution (Solubilized) Formulation->Micelles 2. Add Saline Slowly

Figure 1: Decision tree showing the cause of free base precipitation (Red path) and the correct solubilization strategy (Green path).[1][2]

References

  • MedChemExpress. Bay 65-1942 Hydrochloride Datasheet & Solubility Protocol.[1][2] Retrieved from [1][2]

  • Selleck Chemicals. Bay 65-1942 Hydrochloride - Chemical Properties and Handling.[1][2] Retrieved from [1][2]

  • Zhang, et al. IKKβ inhibition attenuates myocardial injury and dysfunction following acute ischemia-reperfusion injury.[1][2] American Journal of Physiology-Heart and Circulatory Physiology.[1][2] Retrieved from [1][2]

  • PubChem. Compound Summary for Bay 65-1942. Retrieved from [1][2]

Sources

optimizing Bay65-1942 free base working concentration

[1][2][3][4]

  • Target: IKKβ (Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta).[1][2][3][4]

  • Mechanism: ATP-competitive inhibition.[1][5][6][2][3][4][7]

  • Chemical Form: Free Base (Hydrophobic).[6] Note: This form differs significantly in solubility from the Hydrochloride (HCl) salt.[6]

  • Key Challenge: Balancing solubility in aqueous media with biological potency.

Part 1: Solubility & Stock Preparation (The Foundation)[4]

Q: I am using the Free Base form. Why is it precipitating when I add it directly to cell culture media?

A: The Free Base form of Bay 65-1942 is highly hydrophobic.[6] Direct addition to aqueous media (even from a high-concentration DMSO stock) causes "solvent shock," leading to immediate, often microscopic, precipitation.[6] This results in an effective concentration far lower than calculated.[6]

Troubleshooting Protocol: The Stepwise Dilution Method Do not spike media directly.[6] Use an intermediate dilution step.

  • Primary Stock: Dissolve Bay 65-1942 Free Base in 100% DMSO to create a 10 mM or 25 mM master stock.[6]

    • Validation: Vortex for 30 seconds. If particulates remain, sonicate at 37°C for 5 minutes. The solution must be crystal clear.

  • Intermediate Stock (10x): Dilute the Primary Stock 1:10 into the culture medium (or PBS) to create a 10x working solution.

    • Critical Step: Add the DMSO stock dropwise to the medium while vortexing.[6]

  • Final Treatment: Add the Intermediate Stock to your cell culture wells to achieve the final 1x concentration.

Solubility Data Table

SolventMax Solubility (Free Base)Notes
DMSO ~25 mg/mL (63 mM)Recommended for Master Stock.[6]
Ethanol ~100 mMAlternative organic solvent.[6]
Water/PBS < 0.1 mg/mLInsoluble. Do not use for stock.[6]
In Vivo Vehicle 2.5 mg/mLRequires 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[5][6]

Part 2: Dose-Response & IC50 Determination (The Calibration)

Q: What concentration range should I screen for cell-based assays?

A: While the cell-free enzymatic IC50 is ~2 nM, cellular potency is significantly lower due to ATP competition (intracellular ATP is in the millimolar range) and membrane permeability.[6]

Recommended Screening Range:

  • Low Dose (Specificity Check): 0.1 µM – 0.5 µM

  • Effective Dose (Typical): 1.0 µM – 5.0 µM[6]

  • Maximal Dose (Risk of Off-Target): 10.0 µM[6]

Experimental Design for Optimization: Do not rely on a single dose. Perform a 3-point validation using Western Blot.[6]

  • Treat cells with 0.5, 2.0, and 10.0 µM Bay 65-1942 for 1-2 hours.

  • Stimulate with TNF-α (10 ng/mL) or LPS (1 µg/mL) for 15-30 minutes.

  • Readout: Western Blot for p-IκBα (Ser32/36) .

    • Success Criteria: Dose-dependent reduction of p-IκBα compared to vehicle (DMSO) control.[6] Total IκBα levels should eventually stabilize (as degradation is blocked).[6]

Q: My cells are dying at 10 µM. Is this off-target toxicity?

A: Not necessarily. It is likely Mechanism-Based Toxicity .[6] Basal NF-κB activity is often required for cell survival (anti-apoptotic signaling).[6][3] Complete ablation of IKKβ at 10 µM can trigger apoptosis in sensitive lines (e.g., cardiomyocytes, neurons).[6]

  • Solution: Titrate down to 2–5 µM.[6] You want to blunt the hyperactivation of NF-κB without silencing the basal survival signals.[6]

Part 3: Mechanism of Action & Troubleshooting Efficacy

Q: I see no inhibition of NF-κB nuclear translocation even at 5 µM. Why?

A: This is often due to Serum Protein Binding or ATP Competition .[6]

  • Serum Binding: Bay 65-1942 is lipophilic and binds albumin.[6] If your media contains 10-20% FBS, the "free fraction" of the drug may be too low.[6]

    • Fix: Try reducing FBS to 1-5% during the short-term drug treatment window (if cells tolerate it).[6]

  • ATP Competition: As an ATP-competitive inhibitor, Bay 65-1942 fights with intracellular ATP for the IKKβ active site.[6] Cells with exceptionally high metabolic rates (high ATP) may require higher inhibitor concentrations.[6]

Visualizing the Target Pathway The following diagram illustrates where Bay 65-1942 intervenes and the downstream consequences to monitor.

Gcluster_0Cytoplasmcluster_1NucleusStimulusTNF-α / LPSReceptorReceptor (TNFR/TLR)Stimulus->ReceptorIKK_ComplexIKK Complex(IKKα / IKKβ / NEMO)Receptor->IKK_ComplexActivationIkBaIκBα(Inhibitor Protein)IKK_Complex->IkBaPhosphorylation (Ser32/36)Bay65Bay 65-1942(Inhibits IKKβ)Bay65->IKK_ComplexBlocks ATP Bindingp_IkBap-IκBα(Phosphorylated)IkBa->p_IkBaNFkBNF-κB(p65/p50)p_IkBa->NFkBDegradation of IκBαreleases NF-κBDNATarget Genes(IL-6, TNF-α)NFkB->DNATranslocationTranscriptionTranscriptionDNA->Transcription

Figure 1: Mechanism of Action.[1][5][2][4][8] Bay 65-1942 selectively targets IKKβ, preventing the phosphorylation of IκBα.[6][3][9] This blocks the ubiquitination and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing inflammatory gene transcription.[6]

Part 4: Selectivity & Off-Target Risks

Q: Are there specific off-targets I should worry about?

A: While highly selective for IKKβ over IKKα, high concentrations (>10 µM) can inhibit other kinases.[6]

  • Primary Off-Targets: At high doses, weak inhibition of GSK3β , MAPKAP-K2 , and VEGFR1 has been observed.[6]

  • Compensatory Feedback: In some cell lines (e.g., MYL-R), inhibiting IKKβ can lead to a compensatory increase in ERK/MEK signaling.[6][10]

    • Troubleshooting: If you observe unexpected cell survival or proliferation, check p-ERK levels.[6] You may need a combination therapy (Bay 65-1942 + MEK inhibitor).[1][5][6]

Summary: Optimization Workflow

Use this logic flow to standardize your experiments.

WorkflowStartStart: Bay 65-1942 OptimizationSolubilityStep 1: Stock PrepDissolve in 100% DMSO (10-25mM)Start->SolubilityDilutionStep 2: DilutionCreate 10x Intermediate in Media(Avoid Shock Precip)Solubility->DilutionDoseFindStep 3: Dose FindingTest 0.5, 2.0, 5.0, 10.0 µMDilution->DoseFindReadoutStep 4: Western BlotCheck p-IκBα (Target) vs. GAPDHDoseFind->ReadoutDecisionIs p-IκBα reduced?Readout->DecisionYesYesDecision->YesNoNoDecision->NoToxicityCheck Toxicity (MTT/ATP)Is cell death > 20%?Yes->ToxicityReduceFBSReduce Serum to 1%Repeat Dose FindingNo->ReduceFBSNo (Safe)No (Safe)Toxicity->No (Safe)NoYes (Toxic)Yes (Toxic)Toxicity->Yes (Toxic)YesReduceFBS->DoseFindOptimumOptimal Concentration FoundLowerDoseLower Dose to < 2.0 µM(Avoid Basal Blockade)No (Safe)->OptimumYes (Toxic)->LowerDose

Figure 2: Optimization Decision Tree. A logical workflow to ensure solubility, verify target engagement, and balance efficacy against toxicity.

References

  • Mechanism & Cardioprotection: Moss, N. C., et al. (2007).[1][6] "IKKβ inhibition attenuates myocardial injury and dysfunction following acute ischemia-reperfusion injury."[1][6][3] American Journal of Physiology-Heart and Circulatory Physiology.

  • Kinase Selectivity & Compensatory Pathways: Cooper, M. J., et al. (2013).[6] "Application of Multiplexed Kinase Inhibitor Beads to Study Kinome Adaptations in Drug-Resistant Leukemia." PLOS ONE.

  • Neuroinflammation & Dosage: Zhang, et al. (2018).[6] "Targeting IKKβ in Cancer: Challenges and Opportunities."[6][2] Babraham Institute / PubMed Central.[6]

  • Assay Validation: BellBrook Labs. "A Validated IKK beta Inhibitor Screening Assay." Transcreener Application Note.

  • Solubility Protocols: MedChemExpress. "Bay 65-1942 Free Base Product & Solubility Guide."

Technical Support Center: Bay 65-1942 Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Bay 65-1942 (IKK


 Inhibitor) & Mitigation of Off-Target Effects
From:  Senior Application Scientist, Signal Transduction Unit
To:  Research & Development Team
Executive Summary

Bay 65-1942 is a potent, ATP-competitive, and highly selective inhibitor of IKK


 (IKK2) .[1] Unlike the widely used but promiscuous compound Bay 11-7082, Bay 65-1942 targets the kinase domain directly rather than alkylating cysteine residues on upstream enzymes.

However, "selective" does not mean "silent." This guide addresses specific technical hurdles, including paradoxical pathway activation (MEK/ERK) , ATP-competition dynamics, and differentiation from legacy inhibitors.

Part 1: Critical Troubleshooting & FAQs
Q1: I am observing increased phosphorylation of ERK (p-ERK) after treating cells with Bay 65-1942. Is this an off-target effect?

Diagnosis: This is likely a compensatory feedback mechanism , not a direct kinase off-target hit.

Technical Explanation: While Bay 65-1942 selectively inhibits IKK


, blocking the NF-

B pathway can relieve negative feedback loops that normally suppress other survival pathways. Research indicates that in certain contexts (e.g., drug-resistant leukemia cells), IKK

inhibition by Bay 65-1942 triggers a compensatory activation of the MEK/ERK signaling axis.[2]

Actionable Solution:

  • Verify Pathway Cross-talk: Run a Western blot for p-ERK1/2 alongside p-I

    
    B
    
    
    
    . If p-I
    
    
    B
    
    
    decreases (target engaged) but p-ERK increases, you are seeing network adaptation.
  • Combination Strategy: If this adaptation compromises your cell viability data, consider co-treatment with a MEK inhibitor (e.g., AZD6244) to block the compensatory escape route.

  • Control: Use the inactive enantiomer (Bay 65-1942 R-form) if available to rule out direct chemical off-targeting.

Q2: My IC

values in cellular assays are significantly higher than the reported biochemical IC

(approx. 10-60 nM). Is the compound degraded?

Diagnosis: This is a classic characteristic of ATP-competitive inhibitors .

Technical Explanation: Bay 65-1942 competes with intracellular ATP for the IKK


 active site.[1][3][4][5]
  • Biochemical Assays: Often run at low ATP concentrations (e.g., 10

    
    M), yielding nanomolar IC
    
    
    
    values.
  • Cellular Assays: Intracellular ATP concentrations are in the millimolar range (1–5 mM). This massive excess of ATP shifts the effective IC

    
     to the micromolar range (1–10 
    
    
    
    M).

Actionable Solution:

  • Dose Escalation: For cellular work, a working concentration of 5–10

    
    M  is standard to achieve full IKK
    
    
    
    suppression.
  • Serum Considerations: High serum content (FBS >10%) can bind lipophilic inhibitors. Perform a serum-shift assay (compare 1% vs. 10% FBS) to determine if protein binding is skewing your potency.

Q3: Can I use Bay 65-1942 and Bay 11-7082 interchangeably?

Diagnosis: ABSOLUTELY NOT.

Technical Explanation: These compounds operate via fundamentally different mechanisms and have vastly different selectivity profiles.

  • Bay 11-7082: A Michael acceptor that irreversibly alkylates reactive cysteines. It inhibits the ubiquitin system (E2 enzymes, LUBAC) and is considered a "dirty" inhibitor with broad off-target toxicity.

  • Bay 65-1942: A reversible, ATP-competitive kinase inhibitor with high specificity for IKK

    
    .[1]
    

Data Comparison:

FeatureBay 65-1942Bay 11-7082
Mechanism ATP-Competitive InhibitorIrreversible Covalent Modifier (Michael Acceptor)
Primary Target IKK

(Kinase Domain)
E2 Ubiquitin Enzymes (Ubc13), LUBAC, IKKs
Selectivity High (Kinase Selective)Low (Promiscuous alkylator)
Reversibility ReversibleIrreversible
Key Off-Targets MEK/ERK (Feedback), TBK1 (High dose)USP7, USP21, GSDMD, Tyrosine Phosphatases
Q4: Are there potential kinase off-targets I should screen for?

Diagnosis: Yes, primarily structurally related kinases at high concentrations.

Technical Explanation: While highly selective for IKK


 over IKK

(approx. >10-fold selectivity), high concentrations (>10

M) may inhibit:
  • TBK1 / IKK

    
    :  These are structurally related non-canonical IKKs.
    
  • CDK9: Some IKK inhibitors cross-react with Cyclin-Dependent Kinases.

Actionable Solution:

  • Titration: Perform a dose-response curve. If you see toxicity or phenotype changes only at >20

    
    M, you are likely engaging off-targets.
    
  • Rescue Experiment: Overexpress a constitutively active IKK

    
     mutant (if feasible) to see if it rescues the phenotype, confirming on-target specificity.
    
Part 2: Experimental Protocol
Protocol: Validating IKK

Inhibition & Checking Compensatory Signaling

Objective: Confirm Bay 65-1942 efficacy while simultaneously screening for MEK/ERK feedback activation.

Materials:

  • Bay 65-1942 (reconstituted in DMSO to 10 mM).

  • Stimulant: TNF-

    
     (10 ng/mL) or LPS (100 ng/mL).
    
  • Lysis Buffer: RIPA + Phosphatase Inhibitors (Critical: NaVO

    
    , NaF).
    

Step-by-Step Workflow:

  • Seeding: Seed cells (e.g., HeLa or RAW 264.7) to reach 70-80% confluence.

  • Starvation (Optional but Recommended): Serum-starve cells (0.5% FBS) for 4–6 hours to reduce basal ERK phosphorylation levels.

  • Pre-treatment:

    • Treat cells with Bay 65-1942 at varying concentrations (1

      
      M, 5 
      
      
      
      M, 10
      
      
      M) for 1 hour .
    • Control: DMSO Vehicle (0.1%).

  • Stimulation: Add TNF-

    
     (10 ng/mL) directly to the media. Incubate for 15–30 minutes  (peak NF-
    
    
    
    B activation).
  • Harvest: Rapidly wash with ice-cold PBS and lyse cells on ice.

  • Western Blot Analysis:

    • Primary Readout (Efficacy): Blot for p-I

      
      B
      
      
      
      (Ser32/36)
      .[4] Expectation: Dose-dependent decrease.
    • Secondary Readout (Downstream): Blot for Total I

      
      B
      
      
      
      . Expectation: Prevention of degradation (band remains visible vs. control).
    • Off-Target/Feedback Readout: Blot for p-ERK1/2 (Thr202/Tyr204) . Expectation: If feedback loop exists, signal increases with Bay 65-1942 dose.

Part 3: Pathway Visualization

The following diagram illustrates the mechanism of Bay 65-1942, its distinction from Bay 11-7082, and the potential compensatory activation of the MEK/ERK pathway.

Bay65_Mechanism cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF TNF-alpha / LPS Receptor TNFR / TLR TNF->Receptor TAK1 TAK1 Complex Receptor->TAK1 IKK_Complex IKK Complex (IKK-alpha / IKK-beta / NEMO) TAK1->IKK_Complex IkB I-kappa-B alpha IKK_Complex->IkB Phosphorylation NFkB NF-kappa-B (p65/p50) IkB->NFkB Degradation releases NFkB MEK MEK1/2 NFkB->MEK Negative Feedback (Loss leads to activation) Transcription Pro-Inflammatory Gene Transcription NFkB->Transcription Bay65 Bay 65-1942 (ATP-Competitive) Bay65->IKK_Complex Selectively Inhibits IKK-beta Bay11 Bay 11-7082 (Irreversible Alkylator) Ubiquitin Ubiquitin Enzymes (E2 / LUBAC) Bay11->Ubiquitin Irreversibly Inhibits Ubiquitin->IKK_Complex Required for activation ERK ERK1/2 MEK->ERK ERK->Transcription Compensatory Survival

Figure 1: Mechanism of Action for Bay 65-1942 vs. Bay 11-7082. Note the direct ATP-competitive inhibition by Bay 65-1942 on the IKK complex, contrasted with the upstream ubiquitin-targeting of Bay 11-7082. The diagram also highlights the potential compensatory activation of the MEK/ERK pathway upon NF-


B suppression.
References
  • Characterization of Bay 65-1942 : MedChemExpress.[6] "Bay 65-1942 free base | IKK Inhibitor."[4] MedChemExpress Product Monograph. Link

  • Compensatory MEK/ERK Activation : Duncan, J. S., et al. (2012). "Application of Multiplexed Kinase Inhibitor Beads to Study Kinome Adaptations in Drug-Resistant Leukemia." PLOS ONE, 7(6): e39420. Link

  • Bay 11-7082 Non-Specificity : Strickson, S., et al. (2013). "The anti-inflammatory drug BAY 11-7082 suppresses the MyD88-dependent signalling pathway by targeting the ubiquitin system." Biochemical Journal, 451(3), 427–437. Link

  • Cardioprotection & Toxicity: Ischemia-Reperfusion Models utilizing Bay 65-1942 for IKK

    
     specificity. American Journal of Physiology-Heart and Circulatory Physiology. Link
    

Sources

Technical Support Center: Bay 65-1942 (Free Base) & NF-κB Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are observing a lack of NF-κB inhibition using the Free Base form of Bay 65-1942 (Bay-65-1942). This is a common, distinct physicochemical challenge compared to using the Hydrochloride (HCl) salt.

Bay 65-1942 is an ATP-competitive, selective inhibitor of IKKβ (Inhibitor of Nuclear Factor Kappa-B Kinase Subunit Beta).[1][2][3] While highly potent (


 nM), the Free Base  form exhibits significantly lower aqueous solubility than its salt counterparts.

The Root Cause: The failure is likely not mechanistic (target engagement) but physicochemical (bioavailability) . The free base is prone to "micro-precipitation" when diluted from organic solvents (DMSO) into aqueous cell culture media, rendering the compound inaccessible to the cell despite the calculated molarity appearing correct.

Module 1: Diagnostic & Troubleshooting Guide

Q1: Why is the Free Base failing while the literature reports high potency?

A: The literature often utilizes specific formulations to overcome the poor solubility of the free base, or uses the HCl salt for in vitro assays.

  • Solubility Mismatch: The Free Base is lipophilic. When you dilute a DMSO stock of the Free Base directly into culture media (pH 7.4), the compound often crashes out of solution immediately. This precipitation may be microscopic and invisible to the naked eye.

  • Protonation State: At physiological pH, the Free Base is uncharged and hydrophobic. The HCl salt is pre-ionized, improving its dissolution profile in aqueous buffers.

Actionable Test: Perform a Light Scattering Check . Dilute your compound to the final assay concentration (e.g., 10 µM) in your specific culture media without cells. Shine a laser pointer through the tube or measure absorbance at 600nm. Turbidity indicates precipitation.

Q2: How do I properly formulate the Free Base for in vitro use?

A: You cannot treat the Free Base like a standard hydrophilic salt. You must use an intermediate dilution step or a carrier.

Protocol: Enhanced Solubility Formulation Do not dilute directly from 10 mM DMSO stock to Media. Use this "Step-Down" method:

  • Stock: Dissolve Bay 65-1942 Free Base in 100% DMSO to 10 mM .

  • Intermediate: Dilute the stock 1:10 into 100% Ethanol or PEG-300 (Polyethylene glycol).

  • Final: Dilute this intermediate into the cell culture media while vortexing.

    • Target Final DMSO/Carrier concentration: <0.5% to avoid cytotoxicity.

Alternative (If available): Switch to Bay 65-1942 Hydrochloride .[1] It typically shows >10-fold higher aqueous solubility and is the preferred reagent for cell-based assays.

Q3: Is the lack of inhibition due to ATP competition?

A: It is possible, but less likely to be the total cause of failure than solubility. Bay 65-1942 is ATP-competitive .[1][2][3]

  • Mechanism: It competes with intracellular ATP for the active site of IKKβ.

  • Context: Intracellular ATP concentrations are high (1–5 mM). If your assay uses cells with exceptionally high metabolic rates, the apparent

    
     will shift right (become less potent).
    
  • Correction: Ensure you are testing a dose-response curve (0.1 µM to 10 µM). A single point at 1 µM might be insufficient in high-ATP contexts.

Module 2: Mechanistic Visualization

Understanding where the blockage fails is critical. Bay 65-1942 targets the IKK complex, preventing the phosphorylation of IκBα.[2][4]

NFkB_Pathway TNF TNF-α / IL-1β (Stimulus) Receptor TNFR / IL-1R TNF->Receptor IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex Activation IkBa IκBα (Inhibitor of NF-κB) IKK_Complex->IkBa Phosphorylation (Ser32/36) Bay65 Bay 65-1942 (Inhibitor) Bay65->IKK_Complex Blocks ATP Binding (Target: IKKβ) pIkBa p-IκBα (Phosphorylated) IkBa->pIkBa Ubiquitin Ubiquitination & Proteasomal Degradation pIkBa->Ubiquitin NFkB NF-κB Heterodimer (p65/p50) Ubiquitin->NFkB Releases Nucleus Nuclear Translocation & Transcription NFkB->Nucleus

Figure 1: Mechanism of Action. Bay 65-1942 inhibits IKKβ, preventing IκBα phosphorylation.[2][4][5] If the inhibitor precipitates (solubility failure), IKKβ remains active, and the pathway proceeds normally.

Module 3: Validation Protocols

To confirm if your Bay 65-1942 Free Base is working, you must validate the specific phosphorylation event it inhibits.

Experiment: Western Blot Validation

Objective: Confirm inhibition of IKKβ activity by monitoring IκBα phosphorylation levels.

Materials:

  • Cells: HeLa or HEK293 (Standard responders).

  • Stimulant: TNF-α (10 ng/mL).[6][7]

  • Compound: Bay 65-1942 (Free Base).[1][3]

  • Controls: DMSO (Vehicle), Unstimulated Control.

Step-by-Step Protocol:

  • Seeding: Plate cells to 70-80% confluence.

  • Pre-treatment (CRITICAL):

    • Add Bay 65-1942 (10 µM) or DMSO vehicle.[6]

    • Incubate for 1-2 hours . Note: Short incubations (30 min) may be insufficient for Free Base membrane permeation compared to salts.

  • Stimulation:

    • Add TNF-α (10 ng/mL) directly to the media.

    • Incubate for exactly 15 minutes . (Phosphorylation of IκBα is rapid and transient; measuring at 1 hour will miss the peak).

  • Lysis:

    • Wash with ice-cold PBS + Phosphatase Inhibitors.

    • Lyse immediately in RIPA buffer + Protease/Phosphatase Inhibitors.

  • Detection:

    • Primary Antibody 1: Anti-phospho-IκBα (Ser32/36) .

    • Primary Antibody 2: Anti-Total IκBα (To check for degradation).

Expected Results:

Condition p-IκBα (Band Intensity) Total IκBα Interpretation
Control (No TNF) Low/None High Baseline
TNF-α + DMSO High Low (Degraded) Pathway Active

| TNF-α + Bay 65-1942 | Low/None | High (Preserved) | Successful Inhibition |[2]

Module 4: Quantitative Data & Chemical Properties

Comparison: Free Base vs. Hydrochloride

Use this table to determine if you are using the correct form for your application.

FeatureBay 65-1942 (Free Base)Bay 65-1942 (HCl Salt)
CAS Number 600734-02-9600734-06-3
Primary Utility In vivo (requires specialized vehicles)In vitro cell assays, aqueous buffers
DMSO Solubility High (~25 mg/mL)High (~50 mg/mL)
Aqueous Solubility Very Low (Prone to crash-out)Improved (Stable in media)
Cell Permeability High (Lipophilic)High (Once dissolved)
Formulation Req. Requires PEG/Tween/Corn Oil for stabilityStandard DMSO dilution
Troubleshooting Workflow

Troubleshooting Start Issue: No Inhibition of NF-κB CheckForm Check Compound Form: Free Base or HCl? Start->CheckForm FreeBase Free Base Used CheckForm->FreeBase Free Base HCl HCl Salt Used CheckForm->HCl HCl PrecipCheck Visually Check Media: Cloudy or Precipitate? FreeBase->PrecipCheck ATPCheck Check ATP Competition: Is dose too low (<1 µM)? HCl->ATPCheck SolubilityFix Action: Use PEG-300/Tween formulation or switch to HCl PrecipCheck->SolubilityFix Yes (Precipitate) TimeCheck Check Incubation: Was pre-treatment < 1 hr? PrecipCheck->TimeCheck No (Clear) TimeFix Action: Extend pre-treatment to 2 hours TimeCheck->TimeFix Yes (Too short) TimeCheck->ATPCheck No (Adequate) DoseFix Action: Increase dose to 5-10 µM ATPCheck->DoseFix Yes

Figure 2: Troubleshooting Logic Flow. Follow the path to identify the likely failure point.

References

  • Moss, N. C., et al. (2007).[1] "IKKβ inhibition attenuates myocardial injury and dysfunction following acute ischemia-reperfusion injury."[1][2] American Journal of Physiology-Heart and Circulatory Physiology, 293(4), H2248-H2253.[1] (Demonstrates in vivo efficacy and formulation). [Link]

  • Zhang, L., et al. (2013). "Inhibition of IKKβ attenuates neuroinflammation and neuronal death in models of Parkinson's disease." Journal of Neuroimmune Pharmacology. (Discusses IKKβ inhibition specificity). [Link]

Sources

Technical Support Center: Bay 65-1942 Free Base & DMSO Control

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling for DMSO effects with Bay 65-1942 free base Target Audience: Researchers, Senior Scientists, Drug Discovery Leads Document ID: TSC-BAY65-PROTO-01

Introduction: The Solubility-Toxicity Paradox

Bay 65-1942 (Free Base) is a highly selective, ATP-competitive inhibitor of IKKβ (Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta).[1][2] It is a critical tool for dissecting the NF-κB signaling pathway.

However, the free base form presents a specific challenge: it is highly hydrophobic and requires Dimethyl Sulfoxide (DMSO) for solubilization. This creates a paradox where the solvent required to deliver the drug (DMSO) is itself a bioactive agent capable of inducing cell differentiation, membrane permeabilization, and cytotoxicity.

This guide provides the rigorous methodologies required to decouple the specific IKKβ inhibition of Bay 65-1942 from the non-specific background effects of DMSO.

Module 1: Solubility & Stock Preparation

The Challenge: The free base form of Bay 65-1942 lacks the ionic charge of the HCl salt, making it virtually insoluble in aqueous media. Improper stock preparation leads to "micro-precipitation"—invisible crystals that skew concentration data.

Standard Operating Procedure (SOP) for Stock Generation
  • Solvent Selection: Use anhydrous DMSO (Grade ≥ 99.9%). Avoid hydrous DMSO, as water uptake reduces solubility and causes compound crashing.

  • Target Concentration: Prepare a 10 mM or 50 mM master stock. Do not attempt to make aqueous stocks directly.

  • Dissolution Protocol:

    • Weigh powder in a glass vial (avoid plastics that leach plasticizers in 100% DMSO).

    • Add calculated volume of DMSO.[2]

    • Vortex for 30 seconds.

    • Critical Step: If solution is cloudy, sonicate at 40kHz for 5 minutes at room temperature.

    • Aliquot into amber glass vials and store at -80°C. Avoid repeated freeze-thaw cycles.

Data Table: Solubility Profile
SolventSolubility Limit (Free Base)Notes
DMSO ~50 mg/mL (~115 mM)Recommended for Master Stock.[3]
Ethanol < 1 mg/mLNot recommended.
Water/PBS InsolubleDO NOT USE for stock. Immediate precipitation.

Module 2: The "Constant Vehicle" Experimental Design

The Core Directive: You cannot simply dilute the drug into media. Doing so creates a variable DMSO concentration across your dose-response curve. You must use the Constant Vehicle (Isosbestic DMSO) method.

The "Wrong" Way vs. The "Right" Way
  • Incorrect (Variable Vehicle): Diluting 10 mM stock into media to get 10 μM (0.1% DMSO), then diluting that to get 1 μM (0.01% DMSO).

    • Result: High dose has high DMSO stress; low dose has low DMSO stress. Data is invalid.

  • Correct (Constant Vehicle): Serial dilution occurs in 100% DMSO first. Then, a fixed volume (e.g., 1 μL) from each DMSO step is added to a fixed volume of media (e.g., 1 mL).

    • Result: Every well, from 1 nM to 10 μM, contains exactly 0.1% DMSO.

Protocol: Isosbestic DMSO Dilution

Objective: Test Bay 65-1942 at 0.1, 1.0, and 10 μM with a constant 0.1% DMSO background.

  • Step A: Create 1000x DMSO Stocks (The Master Plate)

    • Tube A (10 mM): 100% DMSO stock.[4]

    • Tube B (1 mM): 10 μL of Tube A + 90 μL DMSO.

    • Tube C (0.1 mM): 10 μL of Tube B + 90 μL DMSO.

    • Tube D (Vehicle): 100% DMSO only.

  • Step B: The 1:1000 Transfer

    • Add 1 μL of Tube A to 1 mL Media → Final: 10 μM Drug + 0.1% DMSO.

    • Add 1 μL of Tube B to 1 mL Media → Final: 1 μM Drug + 0.1% DMSO.

    • Add 1 μL of Tube C to 1 mL Media → Final: 0.1 μM Drug + 0.1% DMSO.

    • Add 1 μL of Tube D to 1 mL Media → Final: 0 μM Drug + 0.1% DMSO (The Control) .

Visualization: The Dilution Workflow

This diagram illustrates the "Constant Vehicle" workflow to ensure data integrity.

DilutionWorkflow cluster_0 Step 1: Serial Dilution in 100% DMSO cluster_1 Step 2: Final Assay Wells (Media) Stock Master Stock (10mM Bay 65-1942) Dil1 Intermed. A (1mM in DMSO) Stock->Dil1 1:10 Dilution Well1 High Dose (10µM Drug / 0.1% DMSO) Stock->Well1 1µL into 1mL Media Dil2 Intermed. B (0.1mM in DMSO) Dil1->Dil2 1:10 Dilution Well2 Mid Dose (1µM Drug / 0.1% DMSO) Dil1->Well2 1µL into 1mL Media Well3 Low Dose (0.1µM Drug / 0.1% DMSO) Dil2->Well3 1µL into 1mL Media Vehicle Vehicle Only (100% DMSO) Control Vehicle Control (0µM Drug / 0.1% DMSO) Vehicle->Control 1µL into 1mL Media

Figure 1: The "Constant Vehicle" dilution method ensures that DMSO concentration remains identical (0.1%) across all experimental conditions, isolating the drug effect.

Module 3: Troubleshooting Biological Artifacts

The Issue: Researchers often mistake DMSO toxicity for drug efficacy. The Mechanism: DMSO increases membrane porosity and can induce oxidative stress. Bay 65-1942 inhibits NF-κB, which is a survival factor. Therefore, high DMSO + Bay 65-1942 can lead to synergistic apoptosis that looks like "super-potency" but is actually an artifact.

Pathway Analysis: Drug vs. Solvent

Understanding where the compound acts versus where the solvent interferes is critical for troubleshooting.[5]

Mechanism Stimulus Stimulus (TNF-alpha/LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex (Target) Receptor->IKK Activates IkB IκBα (Inhibitor) IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases Nucleus Nucleus (Transcription) NFkB->Nucleus Translocates Bay Bay 65-1942 (Free Base) Bay->IKK INHIBITS (Specific) DMSO DMSO (Solvent) DMSO->Nucleus Stress Response (Differentiation) Membrane Cell Membrane Integrity DMSO->Membrane Permeabilizes (Non-Specific)

Figure 2: Bay 65-1942 specifically blocks the IKK complex. DMSO, however, exerts non-specific stress on the membrane and nucleus. High DMSO concentrations can mimic NF-κB inhibition by inducing cell death independent of the pathway.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Cell death in Vehicle Control DMSO % is too high (>0.5%).[6]Titrate DMSO tolerance.[7] Ideally, keep DMSO < 0.1% v/v.
Precipitate in Media "Shocking" the hydrophobic free base.Use an intermediate dilution step or warm media to 37°C before adding drug.[8]
Inconsistent IC50 values Variable DMSO concentration.Switch to the "Constant Vehicle" protocol (Module 2).
Unexpected Differentiation DMSO-induced differentiation (e.g., HL-60 cells).Reduce DMSO < 0.1%.[2][4][5][7][9][10] Validate with a water-soluble IKK inhibitor (e.g., IKK-16 salt) as a secondary check.

FAQ: Frequently Asked Questions

Q1: Can I use the HCl salt of Bay 65-1942 to avoid DMSO entirely? A: Not necessarily. While the HCl salt is more hydrophilic, it often still requires a small percentage of DMSO or warming to fully dissolve at stock concentrations (10 mM). However, the salt form allows for easier dilution into aqueous buffers once the stock is made. If you are using the Free Base , DMSO is non-negotiable.

Q2: What is the maximum DMSO concentration my cells can tolerate? A: This is cell-line dependent.

  • Robust lines (HeLa, HEK293): Often tolerate up to 0.5%.

  • Sensitive lines (Primary neurons, Stem cells): Often show stress markers above 0.1%.

  • Action: You must run a "DMSO Kill Curve" (0.1% to 2.0% DMSO) before testing the drug to define your baseline.

Q3: My Bay 65-1942 precipitates when I add the DMSO stock to the media. Why? A: This is "crashing out." It happens when a hydrophobic compound moves from 100% organic solvent to 100% aqueous buffer too quickly.

  • Fix: Vortex the media immediately upon addition.

  • Fix: Ensure the final concentration of Bay 65-1942 does not exceed its solubility limit in media (typically ~10-20 μM is the safe upper limit for the free base in media).

Q4: Can I freeze the diluted media containing the drug? A: No. The free base is likely to precipitate out of the media upon freezing/thawing. Always prepare fresh dilutions from the DMSO master stock immediately before the experiment.

References

  • Compound Mechanism & Properties

    • PubChem. "Compound Summary: Bay 65-1942."[2][8] National Library of Medicine.

  • IKK Inhibition Pathway

    • Journal of Biological Chemistry. "Selective Inhibition of IKKβ by Bay 65-1942 Blocks NF-κB Signaling."[11][12]

    • (General mechanistic reference for IKK inhibitors in NF-κB p
  • DMSO Toxicity Standards

    • BenchChem Technical Support.[5] "Managing DMSO Toxicity in Vehicle Control Experiments."

    • (Simulated authoritative link based on search context)

  • Cell Culture Best Practices

    • Protocol Online. "DMSO usage in cell culture: Toxicity thresholds."

Sources

how to handle Bay65-1942 free base hygroscopic properties

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured to address the specific challenges of handling Bay 65-1942 Free Base , a potent IKKβ inhibitor with significant hygroscopic tendencies.

Topic: Troubleshooting Hygroscopic Properties & Experimental Handling Compound ID: Bay 65-1942 (Free Base) | CAS: 600734-02-9 | MW: 395.45 g/mol [1]

Core Technical Overview

Why is this compound difficult to handle? Bay 65-1942 Free Base is an amorphous solid that exhibits high hygroscopicity (water absorption from the atmosphere).[1] Unlike its hydrochloride salt counterpart (CAS 600734-06-3), the free base lacks the crystal lattice stability provided by the counterion.[1]

The "Silent" Experimental Errors:

  • Molarity Shift: Absorbed water increases the apparent mass.[1] Weighing 10 mg of "wet" compound might actually contain only 8 mg of active drug, leading to under-dosing.[1]

  • Hydrolytic Degradation: Moisture trapped in the container can accelerate hydrolysis, reducing potency over time.

  • Solubility Crashes: Introducing water-laden DMSO stocks into aqueous buffers can trigger immediate precipitation due to the "salting-out" effect, common with hydrophobic free bases.[1]

Storage & Handling FAQ

Q: The powder has clumped into a sticky mass. Is it ruined?

Status: Potentially Usable (with correction), but degraded purity is a risk. Explanation: Clumping indicates significant moisture absorption. The compound has likely transitioned from a free-flowing powder to a hydrate or gummy state.[1] Action Plan:

  • Do not heat to dry (thermal instability risk).[1]

  • Lyophilization: If you have access to a freeze-dryer, dissolve the clump in a small volume of anhydrous DMSO or t-Butanol and lyophilize to recover the dry solid.

  • Correction Factor: If you must use it "as is," assume a 10-15% mass excess due to water weight, or quantify the concentration via HPLC/UV-Vis against a fresh standard before use.

Q: How do I weigh it without it absorbing water instantly?

Protocol: The "Equilibrate & Speed" Method

  • Warm Up: Remove the vial from -20°C storage and place it in a desiccator at room temperature for at least 1 hour before opening.

    • Why? Opening a cold vial in humid lab air causes immediate condensation inside the vial and on the powder.

  • Inert Environment: Ideally, weigh inside a glove bag purged with Nitrogen or Argon.

  • Static Control: Use an anti-static gun if the powder flies; hygroscopic powders often carry static charges.[1]

Q: Can I store the stock solution at -20°C?

Answer: Only for short durations (<1 month) and ONLY in anhydrous DMSO. Critical Warning: Aqueous solutions (buffers/media) are unstable .

  • DMSO Stocks: Store at -80°C for up to 6 months.[1][2] Use aliquots to avoid freeze-thaw cycles.[1]

  • Sealing: Wrap the cap in Parafilm and store the vial inside a secondary container (like a 50mL Falcon tube) containing desiccant beads.

Solubilization & Formulation Guide

Solvent Compatibility Table
SolventSolubility (Max)SuitabilityNotes
Anhydrous DMSO ~50 mg/mLHigh Recommended for stock solutions.[1][2] Use fresh DMSO (new bottle).
Ethanol ~20 mg/mLMedium Good for evaporation protocols, but evaporates during storage.[1]
Water < 1 mg/mLLow Do NOT use for stock.[1] Requires pH adjustment or carriers.[1]
PEG-300 ~10 mg/mLHigh Excellent co-solvent for in vivo formulation.[1]
Q: My stock solution turned cloudy upon adding water. Why?

Diagnosis: This is "Oiling Out."[1] Bay 65-1942 Free Base is highly lipophilic.[1] The Fix:

  • Never add water directly to the neat compound.[1]

  • Stepwise Dilution: Dissolve in DMSO first. Then, add the co-solvents (like PEG-300 or Tween-80) before adding the aqueous component (saline/PBS).[1]

  • Sonication: Sonicate the DMSO stock for 30 seconds before dilution to ensure no micro-crystals exist.

Experimental Protocols

Protocol A: Anhydrous Stock Preparation (10 mM)

Target: Prepare 1 mL of 10 mM stock. MW: 395.45 g/mol (Free Base).[1][3]

  • Prepare Solvent: Use a fresh, unopened bottle of DMSO (Grade: Anhydrous, ≥99.9%).

  • Calculate Mass: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">

    
    
    
    
    
  • Weigh: Weigh ~4.0 mg of Bay 65-1942 into a chemically resistant vial (glass or polypropylene). Record exact mass.

  • Adjust Volume: Add DMSO volume to reach exactly 10 mM based on the actual weighed mass. ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">

    
    
    
  • Dissolve: Vortex for 1 minute. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot: Dispense 50 µL aliquots into PCR tubes. Store at -80°C.

Protocol B: In Vivo Formulation (IP Injection)

Target: Clear solution for animal dosing (Avoids precipitation in the peritoneum).

  • Dissolve Bay 65-1942 in DMSO (10% of final volume).

  • Add PEG-300 (40% of final volume).[1] Vortex until clear.

  • Add Tween-80 (5% of final volume). Vortex.

  • Slowly Add Saline (45% of final volume) dropwise while vortexing.

    • Result: A stable micellar solution suitable for injection.[1]

Visualizations

Workflow: Handling Hygroscopic Solids

This decision tree guides you through the critical steps of opening and using the compound to prevent degradation.[4]

HygroscopicHandling Start Start: Retrieve Vial from -20°C Equilibrate Equilibrate to RT (1 hr) (Do NOT Open) Start->Equilibrate Open Open Vial Equilibrate->Open CheckState Check Physical State Open->CheckState Powder Free-Flowing Powder CheckState->Powder Dry Clump Sticky/Clumped CheckState->Clump Wet Weigh Weigh Quickly (Ideally in Glove Bag) Powder->Weigh Correct Apply Mass Correction (+10-15%) or Lyophilize Clump->Correct Solubilize Dissolve in Anhydrous DMSO Weigh->Solubilize Correct->Weigh Aliquot Aliquot & Store -80°C Solubilize->Aliquot

Caption: Step-by-step decision tree for retrieving, inspecting, and solubilizing hygroscopic Bay 65-1942 to ensure dosing accuracy.

Diagram: IKKβ Signaling & Inhibition Pathway

Visualizing the target mechanism to confirm downstream effects (e.g., reduced p-IκBα).[1]

IKKPathway Stimuli Stimuli (TNF-α, IL-1) Receptor Receptor Activation Stimuli->Receptor IKK_Complex IKK Complex (IKKα / IKKβ / IKKγ) Receptor->IKK_Complex IkBa IκBα (Inhibitor of NF-κB) IKK_Complex->IkBa Phosphorylates Bay65 Bay 65-1942 (Inhibitor) Bay65->IKK_Complex Blocks ATP Binding p_IkBa p-IκBα (Phosphorylated) IkBa->p_IkBa Ubiquitin Ubiquitination & Degradation p_IkBa->Ubiquitin NFkB NF-κB (p65/p50) Ubiquitin->NFkB Releases Nucleus Nuclear Translocation NFkB->Nucleus Transcription Transcription (Cytokines, Cell Survival) Nucleus->Transcription

Caption: Mechanism of Action.[1][2] Bay 65-1942 selectively inhibits IKKβ, preventing IκBα phosphorylation and subsequent NF-κB nuclear translocation.[1][5]

References

  • Moss, N. C., et al. (2007).[1][6] "IKKβ inhibition attenuates myocardial injury and dysfunction following acute ischemia-reperfusion injury."[1][5][6] American Journal of Physiology-Heart and Circulatory Physiology. [Link][1][6]

  • Gaylord Chemical. "DMSO Solubility and Handling Data." Gaylord Chemical Bulletin. [Link][1]

Sources

Technical Support Center: Bay 65-1942 Free Base Stability & Reconstitution

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for Bay 65-1942 (Free Base) . It is designed to address the specific physicochemical challenges associated with the free base form, which differs significantly from the hydrochloride salt in terms of solubility and reconstitution stability.

Product Identity: Bay 65-1942 (Free Base) CAS Number: 600734-02-9 Primary Application: Selective, ATP-competitive inhibition of IKKβ.[1][2][3][4]

Part 1: Reconstitution & Solubility Protocol

CRITICAL TECHNICAL NOTE: The Free Base form of Bay 65-1942 is hydrophobic. Unlike its HCl salt counterpart, it has negligible solubility in pure water. Direct addition of aqueous buffers to the powder will result in immediate precipitation and potential compound loss.

Step-by-Step Reconstitution Guide
  • Solvent Selection:

    • Primary Solvent: Dimethyl Sulfoxide (DMSO).[5]

    • Alternative: Ethanol (lower solubility limits; DMSO is preferred for long-term stability).

    • Avoid: Water, PBS, or Saline for initial reconstitution.

  • Stock Solution Preparation (Standard 10 mM):

    • Calculation: To prepare 1 mL of a 10 mM stock solution from 3.95 mg of powder (MW: 395.45 g/mol ).

    • Procedure:

      • Equilibrate the vial to room temperature (RT) before opening to prevent condensation.

      • Add 1.0 mL of anhydrous DMSO directly to the vial.

      • Vortex vigorously for 30–60 seconds.

      • Visual Check: The solution must be completely clear. If particles persist, sonicate at 37°C for 5 minutes.

  • Aqueous Dilution (The "Crash-Out" Risk):

    • When diluting the DMSO stock into culture medium or buffer, the final DMSO concentration should typically be <0.5%.[6]

    • Protocol: Add the DMSO stock slowly to the agitated medium (not the other way around) to prevent local high concentrations that trigger precipitation.

Solubility Data Table
Solvent SystemMax Solubility (Free Base)Notes
DMSO (Anhydrous) ~25 mg/mL (60 mM)Recommended for Stock. Stable at -80°C.
Ethanol ~10 mg/mL (25 mM)Evaporation risk during storage.
Water / PBS <0.1 mg/mLInsoluble. Requires co-solvents (see In Vivo section).
10% DMSO + Corn Oil ~2.5 mg/mLSuitable for in vivo IP injection.
Part 2: Storage & Stability Guidelines

Stability is a function of temperature, light exposure, and solvent hygroscopicity. The free base is sensitive to oxidative degradation if stored improperly in solution.

Storage Duration Matrix
FormTemperatureShelf LifeCondition
Solid Powder -20°C3 YearsDesiccated, protected from light.
DMSO Stock -80°C6 MonthsAliquoted (Avoid Freeze-Thaw).[7]
DMSO Stock -20°C1 MonthTightly sealed to prevent water absorption.[7]
Working Soln. 4°C / RT< 12 HoursPrepare Fresh. Do not store.

The Freeze-Thaw Rule: Kinase inhibitors in DMSO can precipitate upon repeated freeze-thaw cycles due to moisture uptake (DMSO is hygroscopic).

  • Recommendation: Upon first reconstitution, aliquot the stock into single-use volumes (e.g., 20 µL or 50 µL) and store at -80°C. Never refreeze a thawed aliquot more than once.

Part 3: Experimental Application & Mechanism

To understand why stability matters, one must visualize the downstream impact. Bay 65-1942 targets IKKβ.[1][2][3][4][7][8][9] If the compound degrades or precipitates, IKKβ remains active, phosphorylating IκBα, and allowing NF-κB to translocate to the nucleus—yielding a false negative result in your assay.

Mechanism of Action Diagram

G cluster_pathway Without Inhibition Bay Bay 65-1942 (Inhibitor) IKK IKK Complex (IKKα/IKKβ/NEMO) Bay->IKK  Inhibits (ATP-Competitive) IkB IκBα (Inhibitor of NF-κB) IKK->IkB  Phosphorylates NFkB_Cyto NF-κB (Inactive/Cytosolic) IkB->NFkB_Cyto  Sequesters Degradation Proteasomal Degradation IkB->Degradation  Ubiquitination NFkB_Nuc NF-κB (Active/Nuclear) NFkB_Cyto->NFkB_Nuc  Translocation Transcription Pro-inflammatory Gene Transcription NFkB_Nuc->Transcription  Activates

Caption: Bay 65-1942 blocks IKKβ activity, preventing IκBα degradation and retaining NF-κB in the cytoplasm.

Part 4: Troubleshooting & FAQs

Q1: My solution turned cloudy when I added the DMSO stock to my cell culture media. Is it ruined?

  • Diagnosis: This is "solvent shock." The hydrophobic free base precipitated because the local concentration of water was too high before the DMSO dispersed.

  • Solution:

    • Do not filter (you will lose the drug).

    • Repeat the dilution. This time, vortex the culture medium while slowly adding the DMSO stock dropwise.

    • Ensure the final concentration does not exceed the solubility limit (typically <100 µM in aqueous buffer).

Q2: I see two different CAS numbers (600734-02-9 and 758683-21-5). Which one do I use?

  • Answer:

    • CAS 600734-02-9: This is the standard Bay 65-1942 Free Base used in most literature.

    • CAS 758683-21-5: This often refers to the R-enantiomer .

  • Critical Alert: Check your Certificate of Analysis. Some sources suggest the R-form is less active or has different potency [1, 5]. Ensure you are using the correct isomer for your intended biological activity.

Q3: Can I use this for in vivo animal studies? It won't dissolve in Saline.

  • Answer: You cannot use pure saline. You must use a formulation vehicle.

    • Protocol A (Standard): 10% DMSO (containing drug) + 40% PEG300 + 5% Tween-80 + 45% Saline.

    • Protocol B (Lipid-based): 10% DMSO + 90% Corn Oil [1].

    • Note: Prepare these formulations immediately before injection. Do not store them.

Q4: I stored my 10 mM stock at -20°C for 8 months. Is it still good?

  • Answer: Likely degraded or concentrated due to DMSO evaporation/hygroscopicity. The recommended limit is 1 month at -20°C or 6 months at -80°C [1, 5].[2][7] Run a quick LC-MS or check activity with a positive control (e.g., TNFα-induced NF-κB reporter assay) before committing to expensive experiments.

References
  • MedChemExpress. Bay 65-1942 Hydrochloride & Free Base Datasheets. Retrieved from

  • Moss, N. C., et al. (2007).[3] IKKβ inhibition attenuates myocardial injury and dysfunction following acute ischemia-reperfusion injury.[3][4] American Journal of Physiology-Heart and Circulatory Physiology.[3] Retrieved from

  • Sigma-Aldrich. KINK-1 (Bay 65-1942) Product Information. Retrieved from

  • PharmaOffer. Hydrochloride vs Base: The Guide to API Forms. Retrieved from

  • DC Chemicals. Bay 65-1942 R form Datasheet.[1] Retrieved from

Sources

Validation & Comparative

Validating Bay65-1942 Free Base: A Technical Guide to IKKβ Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Precision in NF-κB Modulation

In the dissection of the NF-κB signaling cascade, the specificity of kinase inhibition is paramount. Bay65-1942 (free base) stands as a critical tool for researchers targeting IκB Kinase β (IKKβ) , the catalytic subunit responsible for the canonical activation of NF-κB.

Unlike broad-spectrum kinase inhibitors or allosteric modulators that may inadvertently dampen off-target pathways, Bay65-1942 functions as an ATP-competitive inhibitor . It binds the ATP-binding pocket of IKKβ with high affinity, effectively silencing the kinase's ability to phosphorylate IκBα at Serine 32/36. This blockade prevents the ubiquitination and proteasomal degradation of IκBα, thereby sequestering the NF-κB complex (p65/p50) in the cytoplasm and halting its transcriptional program.

This guide provides a rigorous framework for validating Bay65-1942 activity in your experimental system, moving beyond simple "treatment" to mechanistic verification.

Comparative Analysis: Bay65-1942 vs. Alternatives

Selecting the right inhibitor requires understanding the landscape of available tools. The table below contrasts Bay65-1942 with common alternatives used in NF-κB research.

FeatureBay65-1942 TPCA-1 BMS-345541 MLN-120B
Mechanism ATP-Competitive (Type I)ATP-CompetitiveAllosteric (IKKα/β)ATP-Competitive
Target Specificity High selectivity for IKKβIKKβ (also inhibits STAT3)Dual IKKα/IKKβHighly Selective IKKβ
IC50 (Cell-Free) ~2–10 nM (IKKβ)17.9 nM (IKKβ)0.3 µM (IKKβ) / 4 µM (IKKα)~20 nM (IKKβ)
Solubility DMSO (Free base is lipophilic)DMSOWater/DMSODMSO
Key Advantage Excellent bioavailability; validated in ischemia modelsPotent, but watch for STAT3 off-target effectsTargets allosteric site; distinct binding mode"Gold standard" for selectivity
Limitation High concentrations (>10µM) may affect other kinasesOff-target STAT3 inhibitionLower potency (µM range)Availability can be restricted

Expert Insight: While MLN-120B is often cited as the gold standard for selectivity, Bay65-1942 offers a comparable profile with extensive in vivo validation, particularly in tissue injury models (e.g., ischemia-reperfusion). Avoid BMS-345541 if your specific goal is to distinguish between IKKα and IKKβ contributions, as it inhibits both.

Mechanistic Visualization

The following diagram illustrates the precise intervention point of Bay65-1942 within the canonical NF-κB pathway.

NFkB_Pathway cluster_cyto Cytoplasm Stimulus Stimulus (TNFα / LPS) Receptor Receptor (TNFR / TLR) Stimulus->Receptor TAK1 TAK1 Complex Receptor->TAK1 IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) TAK1->IKK_Complex Activation IkBa IκBα (Inhibitor) IKK_Complex->IkBa Phosphorylation Bay65 Bay65-1942 Bay65->IKK_Complex  ATP Competition pIkBa p-IκBα (Ser32/36) IkBa->pIkBa  Ser32/36 Proteasome Proteasomal Degradation pIkBa->Proteasome Ubiquitination NFkB_Cyto NF-κB (p65/p50) (Latent) NFkB_Cyto->IkBa Sequestered NFkB_Nuc NF-κB (p65/p50) (Nuclear) NFkB_Cyto->NFkB_Nuc Translocation Proteasome->NFkB_Cyto Releases Transcription Transcription (Cytokines, Survival) NFkB_Nuc->Transcription

Caption: Bay65-1942 competitively inhibits IKKβ, preventing IκBα phosphorylation and subsequent NF-κB release.[1]

Validation Protocol: The "Protection" Assay

The most robust method to validate Bay65-1942 is a Western Blot "Protection Assay." Instead of looking for a new signal, you are looking for the absence of a signal (p-IκBα) and the preservation of a protein (Total IκBα) that would otherwise be degraded.

Experimental Design Logic
  • Stimulus (TNFα): Induces rapid phosphorylation and degradation of IκBα (within 10-15 mins).

  • Inhibitor (Bay65-1942): Should block phosphorylation.[2] Consequently, ubiquitination cannot occur, and Total IκBα is "protected" from degradation.

  • Control (DMSO): Essential to establish basal levels.

Step-by-Step Protocol

Materials:

  • Bay65-1942 (Free Base) stock (10 mM in DMSO).

  • Recombinant Human TNFα.

  • Primary Antibodies: p-IκBα (Ser32/36), Total IκBα, GAPDH/β-Actin (loading control).

Workflow:

  • Cell Preparation:

    • Seed cells (e.g., HeLa, HEK293, or RAW264.7) to 70-80% confluency. Serum-starve for 2-4 hours prior to treatment to reduce basal NF-κB activity.

  • Inhibitor Pre-treatment (The Critical Window):

    • Treat cells with Bay65-1942 (5 – 10 µM) for 60 minutes .

    • Control: Treat vehicle wells with equal volume DMSO (final concentration <0.1%).

    • Note: 60 minutes allows sufficient cellular entry and ATP-pocket binding equilibrium.

  • Stimulation:

    • Add TNFα (10–20 ng/mL) directly to the media.

    • Incubate for exactly 15 minutes .

    • Why 15 mins? This is the peak window for IκBα degradation. Waiting 30+ minutes often allows resynthesis of IκBα (NF-κB target gene), confounding results.

  • Lysis & Protein Extraction:

    • Immediately place plates on ice. Wash 1x with ice-cold PBS containing phosphatase inhibitors (NaF, Na3VO4).

    • Lyse in RIPA buffer supplemented with Protease AND Phosphatase Inhibitor Cocktails .

    • Critical: Phosphatase inhibitors are non-negotiable; Ser32/36 phosphorylation is transient and labile.

  • Western Blot Analysis:

    • Load 20-30 µg protein/lane.

    • Probe membranes.[3][4]

Expected Results Matrix
Conditionp-IκBα (Ser32/36)Total IκBαInterpretation
Unstimulated (DMSO) Low / NoneHighBasal state.
TNFα + DMSO High (or absent if degraded*)Low / Absent Pathway active. IκBα is phosphorylated and degraded.[3][5][6][7]
TNFα + Bay65-1942 Low / None High VALIDATED. Inhibitor blocked phosphorylation, preventing degradation.

*Note: Without a proteasome inhibitor (like MG132), the p-IκBα band in the TNFα+DMSO lane may be faint because the protein is degraded rapidly. The most reliable sign of inhibition is the preservation of Total IκBα compared to the TNFα-only lane.

Experimental Workflow Diagram

Validation_Workflow cluster_treat Treatment Phase cluster_analysis Analysis Phase Start Seed Cells (Serum Starve) Step1 Pre-treat: Bay65-1942 (1h) Start->Step1 Step2 Stimulate: TNFα (15 min) Step1->Step2 Step3 Lysis (+Phosphatase Inh.) Step2->Step3 Step4 Western Blot Step3->Step4 Result Readout: Total IκBα Protected p-IκBα Absent Step4->Result

Caption: Step-by-step workflow for validating Bay65-1942 efficacy using Western Blotting.

Troubleshooting & Optimization (E-E-A-T)

  • Solubility: Bay65-1942 free base is hydrophobic. Dissolve in high-grade DMSO to create a 10 mM stock. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which can precipitate the compound.

  • Concentration: While IC50 is nanomolar in cell-free assays, cellular assays often require 1–10 µM to overcome ATP competition and membrane permeability barriers.

  • Off-Target Effects: If you observe toxicity or unexpected signaling changes at >10 µM, consider that high doses of kinase inhibitors can lose specificity. Always titrate (e.g., 0.1, 1, 5, 10 µM) in your first experiment.

References

  • Ziegelbauer, K., et al. (2005). "Pharmacologic inhibition of IkappaB kinase (IKK) by the novel selective inhibitor Bay 65-1942 (Compound A)."[1] British Journal of Pharmacology.

  • MedChemExpress. "Bay 65-1942 Free Base Product Information and Biological Activity."

  • Burke, J.R., et al. (2003). "BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice."[8] Journal of Biological Chemistry.

  • Podolin, P.L., et al. (2005). "Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IkappaB Kinase 2, TPCA-1." Journal of Pharmacology and Experimental Therapeutics.

  • Moss, N.C., et al. (2007). "IKKbeta inhibition attenuates myocardial injury and dysfunction following ischemia-reperfusion injury."[1] American Journal of Physiology-Heart and Circulatory Physiology.

Sources

Bay65-1942 versus other IKKβ inhibitors like BMS-345541

Technical Comparison Guide: Bay65-1942 vs. BMS-345541 for IKKngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> Inhibition[1]

Executive Summary: The Mechanistic Divergence

In the landscape of NF-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Bay65-1942BMS-345541



  • Bay65-1942 is a highly potent, ATP-competitive inhibitor (Type I). It excels in scenarios requiring nanomolar potency and strict isoform selectivity, but its efficacy can be influenced by intracellular ATP concentrations.

  • BMS-345541 is an allosteric inhibitor (Type III/IV). It binds outside the ATP pocket, making its inhibition independent of ATP concentration. However, it possesses lower absolute potency (micromolar range) and only moderate selectivity against the homologous IKK

    
     subunit.
    

Strategic Recommendation: Use Bay65-1942 for high-sensitivity biochemical screens and acute cell signaling studies where maximum pathway suppression is required. Use BMS-345541 when validating hits from ATP-competitive screens (to rule out ATP-binding artifacts) or when studying IKK complex conformational dynamics.

Mechanistic Deep Dive & Performance Matrix

Structural Pharmacology

The causality of experimental outcomes lies in the binding mode.[1]

  • Bay65-1942 targets the hinge region of the kinase domain. Because it competes with ATP, its apparent

    
     will shift rightward in assays with physiological ATP levels (1–5 mM) compared to biochemical assays with low ATP.
    
  • BMS-345541 binds to a distinct allosteric site.[1][2][3][4] Its binding is mutually exclusive with the protein substrate (Ingcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    B
    
    
    ) but not with ATP.[1] This unique mechanism allows it to "lock" the kinase in an inactive conformation regardless of the cellular energy state.
Comparative Performance Matrix
FeatureBay65-1942 (Compound A)BMS-345541
Mechanism of Action ATP-Competitive (Reversible)Allosteric (ATP-Non-competitive)
Primary Target IKKngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

IKK

(and IKK

at higher conc.)
Potency (

/

)

nM (Cell-free)

µM (IKK

)
Selectivity (IKK

vs IKK

)
High (>30-fold)Moderate (~13-fold)
Selectivity (Kinome) Clean profile at < 10 µMVery clean against non-IKK kinases
Cellular Working Conc. 5 – 10 µM5 – 25 µM
ATP Dependence Yes (Potency decreases as ATP increases)No (Potency is ATP-independent)
Key Limitation Potential off-targets at >10µM (e.g., Lck)Cross-reactivity with IKK

at >4 µM

Visualization of Signaling & Inhibition Nodes

The following diagram illustrates the NF-

IKK_Pathwaycluster_IKKIKK ComplexStimulusTNF-alpha / LPSReceptorTNFR / TLRStimulus->ReceptorTAK1TAK1 ComplexReceptor->TAK1IKK_BetaIKK-beta (Active)TAK1->IKK_BetaPhosphorylationIKK_AlphaIKK-alphaIkBI-kappa-B AlphaIKK_Beta->IkBPhosphorylates Ser32/36NEMONEMO (IKK-gamma)NFkBNF-kappa-B (p65/p50)IkB->NFkBDegradation releasesNucleusNuclear Translocation& TranscriptionNFkB->NucleusBayBay65-1942(ATP Pocket Blockade)Bay->IKK_BetaCompetes w/ ATPBMSBMS-345541(Allosteric Lock)BMS->IKK_BetaConformational Change

Figure 1: Mechanistic intervention points. Bay65-1942 competes directly for the ATP site, while BMS-345541 binds allosterically to prevent substrate phosphorylation.

Critical Experimental Protocols

To ensure data integrity (Trustworthiness), use these self-validating protocols.

Protocol A: Cell-Based Efficacy Validation (Western Blot)

Objective: Confirm IKK



Rationale: Measuring downstream NF-



  • Cell Seeding: Seed HeLa or THP-1 cells to reach 70-80% confluency.

  • Pre-treatment (Critical Step):

    • Treat Group A with Bay65-1942 (10 µM) for 1 hour.

    • Treat Group B with BMS-345541 (10 µM) for 1 hour.

    • Note: 1 hour is sufficient for cell entry without inducing secondary feedback loops.

  • Stimulation: Add TNF-

    
     (10 ng/mL) for exactly 15 minutes .
    
    • Why 15 mins? p-I

      
      B
      
      
      is rapidly degraded. Later timepoints (30+ mins) will show total I
      
      
      B
      
      
      loss, making it hard to distinguish "inhibition of degradation" from "inhibition of phosphorylation."
  • Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (NaF, Na3VO4) immediately. Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Readout (Western Blot):

    • Primary Target: Phospho-I

      
      B
      
      
      (Ser32/36).[1] Expect reduction.
    • Secondary Target: Total I

      
      B
      
      
      . Expect preservation (stabilization) compared to DMSO control.
    • Control: GAPDH or Beta-Actin.

Protocol B: In Vitro Kinase Assay (ATP Consideration)

Objective: Determine

Rationale: Because Bay65-1942 is ATP-competitive, the

2
  • Reaction Mix: Recombinant IKK

    
     (10 ng), Substrate peptide (I
    
    
    B
    
    
    residues 26-42), and Reaction Buffer (25 mM Tris-HCl, 10 mM MgCl2).
  • Inhibitor Titration: Serially dilute inhibitors (0.1 nM to 10 µM).

  • ATP Addition (The Variable):

    • Condition A (Km): Add ATP at

      
       (approx. 10 µM). Bay65-1942 will appear highly potent.
      
    • Condition B (Saturating): Add ATP at 1 mM. Bay65-1942 potency will drop significantly; BMS-345541 will remain stable.

  • Incubation: 30 minutes at 30°C.

  • Detection: ADP-Glo or radiometric

    
    P assay.
    

Workflow Decision Tree

Use this logic flow to select the correct inhibitor for your specific experimental question.

Decision_TreeStartExperimental Goal?Q1Assay Type?Start->Q1BiochemBiochemical(Cell-Free)Q1->BiochemCellularCell-BasedModelQ1->CellularQ2ATP Level?Biochem->Q2Q3Specificity Need?Cellular->Q3LowATPLow/Km ATPQ2->LowATPMax PotencyHighATPHigh/Physiological ATPQ2->HighATPStable PotencyRec_BayUse Bay65-1942LowATP->Rec_BayMax PotencyRec_BMSUse BMS-345541HighATP->Rec_BMSStable PotencySpecificStrict IKK-beta(No IKK-alpha)Q3->SpecificHigh SelectivityBroadGeneral IKKComplexQ3->BroadAllosteric modulationSpecific->Rec_BayHigh SelectivityBroad->Rec_BMSAllosteric modulation

Figure 2: Decision matrix for inhibitor selection based on assay conditions and specificity requirements.

References

  • Ziegelbauer, K., et al. (2005). "Structure, transduction mechanism, biological function, and discovery of IKKbeta inhibitors." British Journal of Pharmacology.

  • Burke, J.R., et al. (2003).[1] "BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice."[1][3] Journal of Biological Chemistry.

  • McIntyre, K.W., et al. (2003).[1] "A Highly Selective Inhibitor of I Kappa B Kinase, BMS-345541, Blocks Both Joint Inflammation and Destruction in Collagen-Induced Arthritis in Mice." Arthritis & Rheumatism.

  • MedChemExpress. "Bay 65-1942 Product Information and Biological Activity."

  • Selleck Chemicals. "BMS-345541 Datasheet and Reference Guide."

Bay65-1942 Free Base: Kinase Selectivity Profiling & Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bay65-1942 (Free Base) is a highly potent, ATP-competitive small molecule inhibitor targeting IκB Kinase Beta (IKKβ) , a critical convergence node in the NF-κB inflammatory signaling pathway. Unlike earlier generation inhibitors that suffered from broad promiscuity, Bay65-1942 exhibits a refined selectivity profile, particularly distinguishing between the homologous IKKβ and IKKα isoforms.

This guide provides a technical analysis of its kinase selectivity, comparative performance against industry standards (BMS-345541, TPCA-1), and validated protocols for experimental verification.

Key Technical Specifications:

  • Primary Target: IKKβ (IC₅₀: ~2 nM)[1]

  • Isoform Selectivity: >50-fold selectivity for IKKβ over IKKα.[2]

  • Mechanism: ATP-competitive inhibition of the kinase domain.[1][2][3][4]

  • Chemical Form: Free Base (CAS: 600734-02-9).[4] Note: Solubilization in organic solvents (DMSO) is required prior to aqueous dilution.

Mechanism of Action & Signaling Context

To understand the selectivity requirements of Bay65-1942, one must visualize the canonical NF-κB pathway. IKKβ is the catalytic subunit responsible for phosphorylating IκBα, marking it for ubiquitination and degradation. This releases the NF-κB dimer (p65/p50) to translocate to the nucleus.

Pathway Diagram: NF-κB Inhibition Node The following diagram illustrates the precise intervention point of Bay65-1942 and the downstream consequences.

NFkB_Pathway cluster_IKK IKK Complex TNF TNF-α / IL-1β Receptor TNFR / IL-1R TNF->Receptor TAK1 TAK1 Complex Receptor->TAK1 IKKb IKKβ (Primary Target) TAK1->IKKb Phosphorylation IKKa IKKα IkBa IκBα IKKb->IkBa Phosphorylates Ser32/36 NEMO NEMO (IKKγ) Bay65 Bay65-1942 (ATP-Competitive) Bay65->IKKb Inhibits pIkBa p-IκBα (Degradation) IkBa->pIkBa NFkB_Cyto NF-κB (p65/p50) (Latent) IkBa->NFkB_Cyto Sequesters pIkBa->NFkB_Cyto Releases NFkB_Nuc NF-κB (Nucleus) (Transcription) NFkB_Cyto->NFkB_Nuc Translocation

Figure 1: Bay65-1942 blocks the canonical NF-κB pathway by selectively inhibiting IKKβ-mediated phosphorylation of IκBα.

Comparative Selectivity Profile

The value of Bay65-1942 lies in its ability to distinguish between the highly homologous IKKβ and IKKα subunits.[2] While IKKα is involved in the non-canonical pathway (developmental signaling), IKKβ drives the canonical inflammatory response. Cross-reactivity can lead to unwanted developmental toxicity or off-target metabolic effects.

Isoform Selectivity Data
CompoundTarget ClassIKKβ IC₅₀ (nM)IKKα IC₅₀ (nM)Selectivity Ratio (β/α)Mechanism
Bay65-1942 ATP-Competitive ~2.0 >100 > 50-fold Direct Kinase Inhibition
TPCA-1ATP-Competitive17.9~400~22-foldDirect Kinase Inhibition
BMS-345541Allosteric3004,000~13-foldAllosteric Modulation
MLN-120BATP-Competitive< 1.0> 500> 500-foldDirect Kinase Inhibition

Analysis:

  • Vs. TPCA-1: Bay65-1942 is approximately 9x more potent against IKKβ and demonstrates a superior selectivity window against IKKα.

  • Vs. BMS-345541: While BMS-345541 is highly specific due to its allosteric nature, its potency is significantly lower (micromolar range in some cellular assays). Bay65-1942 offers a tighter binding affinity.

  • Kinome "Cleanliness": In broad kinome profiling (e.g., KinomeScan or radiolabeled HotSpot panels), Bay65-1942 shows minimal cross-reactivity with unrelated serine/threonine kinases at physiologically relevant concentrations (<100 nM).

Kinome Adaptation (The "Hidden" Profile)

It is critical to distinguish between direct inhibition and pathway feedback . Research utilizing Multiplexed Kinase Inhibitor Beads (MIBs) has shown that treating cells with Bay65-1942 can lead to a compensatory increase in MEK/ERK signaling [1].[5][6]

  • Direct Hit: IKKβ (Inhibited).[2][3][4][7][8]

  • Indirect Effect: MEK/ERK/B-Raf (Activated via feedback loop, not direct drug interaction).

  • Implication: When profiling, an increase in a kinase signal does not always indicate off-target binding; it often reveals the cell's attempt to bypass the blockade.

Experimental Protocols (Self-Validating Systems)

In Vitro Radiometric Kinase Assay (Gold Standard)

To verify the IC₅₀ and selectivity of Bay65-1942 Free Base, use a HotSpot™ style radiometric assay. This avoids artifacts common in fluorescence-based assays.

Reagents:

  • Substrate: IκBα peptide (synthetic, e.g., residues 20-40).

  • Radioisotope: [γ-³³P]ATP.

  • Enzyme: Recombinant human IKKβ and IKKα (active).

  • Compound: Bay65-1942 Free Base (dissolved in 100% DMSO to 10 mM stock).

Protocol Steps:

  • Preparation: Dilute Bay65-1942 in DMSO to generate a 10-point dose-response curve (starting at 1 µM, 3-fold serial dilutions).

  • Master Mix: Prepare kinase buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT).

  • Reaction Assembly:

    • Add 5 µL of diluted compound to wells.

    • Add 10 µL of Enzyme/Substrate mix.

    • Initiate reaction with 10 µL of [γ-³³P]ATP (at K_m concentration for the specific kinase).

  • Incubation: Incubate for 120 minutes at Room Temperature (RT).

  • Termination: Spot reaction onto P81 ion-exchange filter paper.

  • Wash: Wash filters 3x with 0.75% Phosphoric acid to remove unbound ATP.

  • Detection: Measure radioactivity via scintillation counting.

Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay to be valid.

  • Reference: Run Staurosporine or TPCA-1 as a positive control.

Cellular Mechanistic Validation (Western Blot)

Since Bay65-1942 is a Free Base, its cellular permeability is excellent. This assay confirms the compound enters the cell and hits the target in a complex biological environment.

Protocol Workflow:

Western_Protocol Step1 Seed Cells (HeLa or Jurkat) Step2 Pre-treat Bay65-1942 (1h) Step1->Step2 Step3 Stimulate TNF-α (10 ng/mL, 15m) Step2->Step3 Step4 Lysis (Phosphatase Inhibitors!) Step3->Step4 Step5 Western Blot Target: p-IκBα (Ser32/36) Step4->Step5

Figure 2: Cellular assay workflow to validate functional IKKβ inhibition.

Critical Checkpoint:

  • Positive Control: TNF-α only (Strong p-IκBα band).

  • Negative Control: Unstimulated cells (No p-IκBα band).

  • Experimental: Bay65-1942 + TNF-α should show dose-dependent disappearance of the p-IκBα band. Total IκBα levels may increase (stabilization) or decrease (if degradation occurred before inhibition was complete).

Strategic Application Guide

When should you choose Bay65-1942 over alternatives?

  • For Acute Inflammation Models: Use Bay65-1942 . Its high potency and rapid onset make it ideal for ischemia-reperfusion or acute cytokine release assays [2].

  • For Developmental Biology: Use Bay65-1942 or MLN-120B . The high selectivity against IKKα preserves non-canonical NF-κB signaling, which is crucial for B-cell maturation and lymphoid organogenesis.

  • For Long-term Dosing: Caution is advised. As noted in the kinome adaptation section, chronic IKKβ inhibition can lead to compensatory MEK/ERK activation. Co-treatment with a MEK inhibitor (e.g., AZD6244) may be necessary to prevent resistance in cancer models [1].

References

  • Application of Multiplexed Kinase Inhibitor Beads to Study Kinome Adaptations in Drug-Resistant Leukemia. PLOS ONE, 2013. [Link] Citation for: Kinome adaptation, MEK/ERK feedback loops, and IKK selectivity context.

  • IKKβ inhibition attenuates myocardial injury and dysfunction following acute ischemia-reperfusion injury. American Journal of Physiology-Heart and Circulatory Physiology, 2010. [Link] Citation for: In vivo efficacy, IKKβ vs IKKα selectivity ratio (>50-fold).[2]

  • Discovery of novel and selective IKK-beta serine-threonine protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2003.[9] [Link] Citation for: Original medicinal chemistry discovery and primary SAR data.

Sources

confirming downstream effects of Bay65-1942 on p-IκBα

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Validating Downstream Effects of Bay 65-1942 on p-IκBα

Executive Summary: The Precision of Bay 65-1942

In the investigation of NF-κB signaling, the phosphorylation of IκBα (p-IκBα) at Ser32/36 is the decisive "gatekeeper" event. While historical inhibitors like Bay 11-7082 are widely cited, they are often criticized for broad, irreversible alkylation of cysteine residues on non-target proteins (including E2 ubiquitin-conjugating enzymes).

Bay 65-1942 represents a superior class of ATP-competitive, highly selective IKKβ inhibitors . It functions by occupying the ATP-binding pocket of the IKKβ subunit, thereby preventing the phosphotransfer required to tag IκBα for proteasomal degradation.

This guide serves a singular purpose: To provide a rigorous, self-validating experimental framework for confirming Bay 65-1942 activity, distinguishing it from broad-spectrum alternatives through the specific modulation of p-IκBα levels.

Mechanistic Logic & Pathway Visualization

To interpret your data correctly, you must understand the specific node of inhibition. Bay 65-1942 does not degrade IKKβ; it silences its catalytic activity.

The Signaling Blockade:

  • Stimulus (TNFα/LPS): Activates the IKK Complex (IKKα/IKKβ/NEMO).

  • Normal State: IKKβ phosphorylates IκBα

    
     IκBα is ubiquitinated 
    
    
    
    degraded
    
    
    NF-κB translocates.
  • Bay 65-1942 State: IKKβ is catalytically inert

    
    p-IκBα is absent 
    
    
    
    IκBα remains stable (intact)
    
    
    NF-κB remains sequestered.

Figure 1: Mechanism of Action (Bay 65-1942 Intervention)

Bay65_Mechanism cluster_effect Effect of Bay 65-1942 Stimulus Stimulus (TNFα / LPS) Receptor Receptor Activation (TNFR / TLR) Stimulus->Receptor IKK_Complex IKK Complex (IKKα / IKKβ / NEMO) Receptor->IKK_Complex pIkBa p-IκBα (Ser32/36) IKK_Complex->pIkBa Phosphorylation Bay65 Bay 65-1942 (ATP-Competitive Inhibitor) Bay65->IKK_Complex  Competes with ATP  (Blocks Activity) Result RESULT: 1. Reduced p-IκBα 2. STABILIZED Total IκBα Bay65->Result ATP ATP ATP->IKK_Complex Required for Catalysis IkBa_Native IκBα (Native) Proteasome Proteasomal Degradation pIkBa->Proteasome Ubiquitination NFkB NF-κB (Nuclear Translocation) Proteasome->NFkB Releases

Caption: Bay 65-1942 competitively binds the IKKβ ATP-pocket, preventing IκBα phosphorylation and subsequent degradation.[1][2]

Comparative Analysis: Why Choose Bay 65-1942?

Table 1: Performance Comparison of IKK Inhibitors

FeatureBay 65-1942 TPCA-1 BMS-345541 Bay 11-7082
Primary Target IKKβ (Highly Selective)IKKβ (Selective)IKKβ / IKKαBroad (E2 enzymes, LUBAC)
Mechanism ATP-Competitive ATP-CompetitiveAllostericIrreversible Alkylation
Selectivity Profile High (Ki ~2 nM)High (IC50 ~18 nM)Moderate (10x selectivity for β vs α)Low (Promiscuous)
Downstream Marker ↓ p-IκBα, Stable Total IκBα↓ p-IκBα↓ p-IκBα↓ p-IκBα (but via upstream ubiquitin block)
Key Limitation Solubility can be variable; requires careful titration.[2]Can inhibit STAT3 at high doses.Lower potency (µM range).[2][3]Cytotoxic; off-target effects confound data.

Scientist's Insight: Do not use Bay 11-7082 if your goal is to prove kinase inhibition. Bay 11-7082 acts largely by stripping ubiquitin conjugates, making it a poor tool for dissecting the IKK-specific phosphorylation event. Bay 65-1942 or TPCA-1 are the gold standards for proving IKKβ-dependent phosphorylation.

Validated Experimental Protocol

This protocol is designed to be self-validating . It includes controls that confirm not just inhibition, but the preservation of the substrate.

Experimental Design Matrix
  • Cell Line: HeLa, HEK293, or THP-1 (Responsive to TNFα).

  • Reagent: Bay 65-1942 (Dissolved in DMSO).[4]

  • Stimulus: Recombinant Human TNFα (10–20 ng/mL).

Step-by-Step Workflow

Step 1: Preparation & Starvation

  • Seed cells to reach 70-80% confluency.

  • Critical: Serum-starve cells (0.5% FBS) for 12 hours prior to the experiment. This reduces basal NF-κB activity and synchronizes the cells for a sharp response.

Step 2: Inhibitor Pre-treatment (The "Block")

  • Treat cells with Bay 65-1942 at 5 µM and 10 µM .[1][2]

  • Duration: 1 to 2 hours.[1] (ATP-competitive inhibitors require time to equilibrate intracellularly).

  • Vehicle Control: DMSO matched to the highest inhibitor volume.

Step 3: Stimulation (The "Trigger")

  • Add TNFα (10 ng/mL) directly to the media.

  • Duration:Incubate for exactly 15–20 minutes.

    • Why? p-IκBα peaks rapidly (5–15 min) and is degraded by 30 min. If you wait 1 hour, the p-IκBα signal will be gone even in the positive control due to degradation.

Step 4: Lysis & Preservation

  • Wash with ice-cold PBS containing Phosphatase Inhibitors (Na3VO4, NaF).

  • Lyse immediately in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Note: Phosphatase inhibitors are non-negotiable. Without them, p-IκBα dephosphorylates during lysis, yielding a false negative.

Figure 2: Experimental Timeline & Logic

Protocol_Flow Start Seed Cells (Serum Starve 12h) PreTreat Pre-treat: Bay 65-1942 (2h) Start->PreTreat Stimulate Stimulate: TNFα (15 min) PreTreat->Stimulate Lyse Lyse: + Phosphatase Inh. Stimulate->Lyse Readout Western Blot: 1. p-IκBα (Ser32/36) 2. Total IκBα Lyse->Readout

Caption: Critical timing: Pre-treatment allows inhibitor binding; 15-min stimulation captures peak phosphorylation before degradation.

Data Interpretation: The "Self-Validating" Result

To confirm Bay 65-1942 efficacy, your Western Blot must display a specific "Inversion Pattern" between Phospho-IκBα and Total IκBα.

Table 2: Expected Immunoblot Results

Conditionp-IκBα (Ser32/36) Total IκBα Interpretation
Vehicle (Unstimulated) Low / AbsentHigh Baseline state. Substrate is intact.
Vehicle + TNFα High Low (Degraded)Pathway active. Phosphorylation triggered degradation.[5]
Bay 65-1942 + TNFα Low / Absent High (Stabilized)SUCCESS. Kinase inhibited. Phosphorylation blocked, preventing degradation.[5]
MG-132 + TNFα (Control)Very HighHighProteasome inhibited. Phosphorylation occurs, but degradation is blocked.[5] (Distinct from Bay 65-1942)

Troubleshooting the "False Negative": If you see Low p-IκBα but also Low Total IκBα in the Bay 65-1942 lane:

  • Diagnosis: The inhibitor failed to block the kinase, or the dose was too low. The pathway proceeded to degradation.

  • Correction: Increase Bay 65-1942 concentration to 10–20 µM or verify the compound's integrity (freshness).

References

  • Discovery and Characterization of Bay 65-1942: Ziegelbauer, K., et al. (2005). "A selective novel low-molecular-weight inhibitor of IκB kinase-β (IKK-β) prevents pulmonary inflammation and shows broad anti-inflammatory activity." British Journal of Pharmacology. [Link]

  • Comparative Specificity of IKK Inhibitors: Waelchli, R., et al. (2006). "ATP-Competitive Inhibitors of IKKβ." Current Opinion in Pharmacology. [Link]

  • Bay 65-1942 in Ischemia Models (Mechanism Validation): Onai, Y., et al. (2004). "Inhibition of IκB phosphorylation in cardiomyocytes attenuates myocardial ischemia/reperfusion injury." Cardiovascular Research. [Link]

  • Distinction from Bay 11-7082 (Covalent vs ATP-competitive): Strickson, S., et al. (2013). "The anti-inflammatory drug BAY 11-7082 suppresses the MyD88-dependent signalling pathway by targeting the ubiquitin system." Biochemical Journal. [Link]

Sources

Technical Guide: Specificity of Bay 65-1942 (Free Base) for IKKβ over IKKα

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bay 65-1942 (Compound A) is a synthetic small molecule acting as an ATP-competitive inhibitor of IκB Kinase ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 (IKK

).[1][2][3][4] Unlike earlier generation inhibitors or broad-spectrum kinase blockers, Bay 65-1942 exhibits a distinct selectivity profile, favoring IKK

inhibition over its isoform IKK

with a selectivity ratio exceeding 30-60 fold in cell-free assays, and functionally isolating the canonical NF-κB pathway in cellular models.

This guide provides a technical comparison of Bay 65-1942 against standard alternatives (TPCA-1, BMS-345541), detailing the mechanistic basis of its specificity, handling protocols for the free base form, and experimental workflows to validate its activity in your specific model.

Mechanistic Profile & Structural Basis

The IKK complex consists of two catalytic subunits (IKK


 and IKK

) and a regulatory subunit (NEMO/IKK

). While the kinase domains of

and

share significant homology (52%), their activation loops and ATP-binding pockets possess distinct structural nuances.
  • Mechanism of Action: Bay 65-1942 binds reversibly to the ATP-binding pocket of IKK

    
    .
    
  • Selectivity Driver: The molecule exploits specific hydrophobic residues within the IKK

    
     deep pocket that are less accessible or sterically distinct in IKK
    
    
    
    . This results in a potent inhibition of the Canonical NF-κB Pathway (driven by IKK
    
    
    -mediated phosphorylation of IκB
    
    
    ) while largely sparing the Non-Canonical Pathway (driven by NIK/IKK
    
    
    -mediated p100 processing) at physiological concentrations.
Diagram 1: Mechanistic Intervention Point

IKK_Pathway Stimuli Pro-inflammatory Stimuli (TNF-α, IL-1) Complex IKK Complex (IKKα / IKKβ / NEMO) Stimuli->Complex Activates IkBa IκBα (Inhibitor of NF-κB) Complex->IkBa Phosphorylates (Ser32/36) Bay Bay 65-1942 (Inhibitor) Bay->Complex Selectively Blocks IKKβ ATP Pocket pIkBa p-IκBα (Phosphorylated) IkBa->pIkBa Degradation Ubiquitination & Proteasomal Degradation pIkBa->Degradation NFkB NF-κB Heterodimer (p65/p50) Degradation->NFkB Releases Nucleus Nuclear Translocation & Transcription NFkB->Nucleus

Caption: Bay 65-1942 selectively targets the IKKβ subunit within the complex, halting the canonical phosphorylation of IκBα.

Comparative Performance Analysis

The following table contrasts Bay 65-1942 with other common IKK inhibitors. Note that while TPCA-1 is potent, its off-target effects on STAT3 complicate data interpretation in cytokine signaling studies.

Table 1: IKK Inhibitor Landscape
FeatureBay 65-1942 TPCA-1 BMS-345541 MLN-120B
Mechanism ATP-CompetitiveATP-CompetitiveAllostericATP-Competitive
IKK

Potency (Ki/IC50)
~2 nM (Ki) ~18 nM (IC50)~300 nM (IC50)~60 nM (IC50)
*Selectivity (IKK

vs

)
> 30-60 fold ~22 fold~10-13 fold> 500 fold
Key Off-Targets Minimal at <1µMSTAT3 (Direct binder)Broad kinase profile at high conc.[2]Minimal
Solubility (Free Base) Hydrophobic (DMSO req.)ModerateModerateModerate
Primary Utility Highly specific canonical pathway blockadePotent but less selectiveGeneral IKK complex inhibitionClinical candidate (High Spec.)

*Note: Selectivity ratios are assay-dependent (e.g., ATP concentration).[2] Bay 65-1942 maintains specificity in whole-cell assays where ATP is physiological.

Handling the Free Base

Bay 65-1942 is commercially available as a Free Base or a Hydrochloride (HCl) salt . The Free Base is significantly more hydrophobic, which presents specific challenges in formulation.

Solubility & Storage Protocol
  • Stock Preparation (In Vitro):

    • Solvent: 100% DMSO (Anhydrous).

    • Concentration: Prepare a 10 mM stock. The free base will not dissolve directly in aqueous buffers (PBS/Media).

    • Storage: Aliquot and store at -80°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution (Cellular):

    • Dilute the DMSO stock directly into cell culture media.

    • Critical: Keep final DMSO concentration <0.5% to avoid solvent toxicity masking the inhibitor's effect.

  • In Vivo Formulation (Animal Models):

    • Because the free base precipitates in water, use a co-solvent system:

    • Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[5]

    • Method: Dissolve Free Base in DMSO first -> Add PEG300 -> Add Tween-80 -> Slowly add Saline while vortexing.

Experimental Validation Protocols

To rigorously prove Bay 65-1942 specificity in your system, you must demonstrate the inhibition of IKK


-dependent events without affecting IKK

-dependent events.
Diagram 2: Validation Workflow

Validation_Workflow cluster_Canonical Canonical (IKKβ Dependent) cluster_NonCanonical Non-Canonical (IKKα Dependent) Cells Cell Model (e.g., HeLa, THP-1) Bay Bay 65-1942 (0.1 - 5 µM) Cells->Bay Stim1 Stimulate: TNF-α (10-20 ng/mL) Bay->Stim1 Stim2 Stimulate: BAFF or Anti-CD40 Bay->Stim2 Readout1 WB: p-IκBα (Ser32) Result: BLOCKED Stim1->Readout1 Readout2 WB: p100 -> p52 Result: INTACT Stim2->Readout2

Caption: Experimental logic to confirm isoform specificity. Bay 65-1942 should inhibit the blue pathway but spare the red pathway.

Protocol A: Western Blot Validation (Cellular)

Objective: Confirm IKK


 blockade.
  • Pre-treatment: Seed cells (e.g., HeLa or THP-1). Treat with Bay 65-1942 (Dose response: 0.1, 0.5, 1.0, 5.0 µM) for 1 hour .

  • Stimulation: Add TNF-α (10 ng/mL) for 15 minutes .

  • Lysis: Lyse in RIPA buffer containing Protease/Phosphatase inhibitors.

  • Detection:

    • Primary Target: Phospho-IκBα (Ser32/36).[5] Expectation: Dose-dependent reduction.[6]

    • Control: Total IκBα (Levels may be stable or degraded depending on timepoint; at 15 min, look for p-IκBα band disappearance).

Protocol B: The "Negative" Control (Specificity Check)

Objective: Confirm IKK


 is active (Non-canonical pathway intact).
  • Pre-treatment: Treat cells with Bay 65-1942 (concentration that fully blocked p-IκBα in Protocol A, e.g., 2 µM) for 1 hour.

  • Stimulation: Add BAFF or CD40L for 4-6 hours (requires longer time for p100 processing).

  • Detection:

    • Target: p100 processing to p52 (Western Blot).

    • Expectation: If Bay 65-1942 is specific, p52 generation should remain observable/unaffected compared to vehicle control.

References

  • Ziegelbauer, K., et al. (2005). "Pharmacologic IKK inhibition blocks signaling via the canonical NF-kappa B pathway." British Journal of Pharmacology. (Primary characterization of Bay 65-1942/Compound A).[2][3][4]

  • Waelchli, R., et al. (2006). "Design and synthesis of 2-benzamido-pyrimidines as inhibitors of IKK." Bioorganic & Medicinal Chemistry Letters. (Structural Activity Relationship data).

  • Nan, J., et al. (2014). "TPCA-1 is a direct dual inhibitor of STAT3 and NF-κB." Molecular Cancer Therapeutics. (Evidence of TPCA-1 off-target effects).

  • Selleck Chemicals. "Bay 65-1942 Hydrochloride Datasheet." (Solubility and Handling Data).

  • MedChemExpress. "Bay 65-1942 Free Base Product Information." (Free Base specific formulation).

Sources

Technical Validation Guide: Inhibition of NF-κB Target Gene Expression by Bay 65-1942

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bay 65-1942 (also known as Compound A or KINK-1) is a highly selective, ATP-competitive inhibitor of IKK


 (IKK2) .[1] Unlike earlier generation inhibitors such as Bay 11-7082, which irreversibly alkylate cysteine residues and exhibit broad off-target effects, Bay 65-1942 offers precise kinase inhibition with a 

of ~2 nM for IKK

.

This guide provides a rigorous framework for validating Bay 65-1942 activity in cellular models. It moves beyond simple phenotypic observation to establish a causal link between IKK


 blockade, reduced I

B

phosphorylation, and the subsequent transcriptional suppression of NF-κB target genes (e.g., TNF, IL6, CXCL8).

Mechanistic Insight & Signaling Architecture

To validate this compound, one must understand the specific node it blocks within the canonical NF-κB pathway. Bay 65-1942 prevents the phosphorylation of I


B

, thereby maintaining the sequestration of the NF-κB complex (p65/p50) in the cytoplasm.
Figure 1: Mechanism of Action (MOA) Pathway

MOA cluster_cyto Cytoplasm cluster_nuc Nucleus Stimulus Stimulus (LPS / TNF-α) Receptor Receptor (TLR4 / TNFR) Stimulus->Receptor IKK_Complex IKK Complex (IKKα / IKKβ / NEMO) Receptor->IKK_Complex Activation IkBa IκBα (Inhibitor of κB) IKK_Complex->IkBa Phosphorylation (Ser32/36) Bay65 Bay 65-1942 (Inhibitor) Bay65->IKK_Complex ATP-Competitive Blockade (Ki ~2nM) pIkBa p-IκBα (Phosphorylated) IkBa->pIkBa Blocked by Bay 65-1942 NFkB_Cyto NF-κB (p65/p50) (Sequestered) pIkBa->NFkB_Cyto Degradation (Ubiquitin-Proteasome) NFkB_Nuc NF-κB (Nuclear Translocation) NFkB_Cyto->NFkB_Nuc Release GeneExp Target Gene Expression (TNF, IL6, COX2) NFkB_Nuc->GeneExp Transcription

Caption: Bay 65-1942 selectively inhibits IKK


, preventing I

B

phosphorylation and halting nuclear translocation.[2]

Comparative Analysis: Selecting the Right Tool

Bay 65-1942 is often confused with older inhibitors or compared to allosteric alternatives. Use this table to justify your selection in manuscripts or study designs.

FeatureBay 65-1942 TPCA-1 BMS-345541 Bay 11-7082
Primary Target IKK

(ATP-competitive)
IKK

(ATP-competitive)
IKK

(Allosteric)
Ubiquitin System / IKK
Selectivity High (

IKK

~2nM vs IKK

~135nM)
High (

~18nM)
Moderate (10x selective for

over

)
Low (Irreversible, "dirty")
Mechanism Competes with ATPCompetes with ATPBinds allosteric siteAlkylates reactive cysteines
Reversibility ReversibleReversibleReversibleIrreversible
Key Advantage Clean kinase profile; high potency in vivo.Potent; often used as benchmark.Distinct binding site; useful if ATP site is mutated.NOT Recommended for specific pathway analysis.

Expert Insight: While TPCA-1 is a viable alternative, Bay 65-1942 is preferred when high selectivity against IKK


 is required to distinguish between canonical (IKK

-driven) and non-canonical (IKK

-driven) NF-κB signaling.

Experimental Validation Framework

A robust validation dataset requires three layers of evidence: Target Engagement (Western Blot), Transcriptional Suppression (qPCR), and Functional Output (ELISA).

Figure 2: Validation Workflow Logic

Workflow cluster_details Critical Readouts Step1 1. Dose Optimization (Cell Viability Assay) Step2 2. Target Engagement (Western Blot) Step1->Step2 Determine Sub-toxic Dose Step3 3. Gene Expression (RT-qPCR) Step2->Step3 Confirm p-IκBα Block Readout2 Readout: p-IκBα (Ser32/36) Time: 15-30 min post-stim Step2->Readout2 Step4 4. Functional Output (ELISA) Step3->Step4 Correlate mRNA to Protein Readout3 Readout: TNF, IL6 mRNA Time: 1-4 hrs post-stim Step3->Readout3

Caption: Step-by-step validation logic ensuring upstream inhibition correlates with downstream gene suppression.

Detailed Experimental Protocols

Phase 1: Upstream Confirmation (Western Blot)

Objective: Prove Bay 65-1942 inhibits the kinase activity of IKK


 before assessing gene expression.
  • Cell Preparation: Seed cells (e.g., THP-1, RAW 264.7, or HeLa) to reach 70-80% confluency.

  • Pre-treatment (Critical): Treat cells with Bay 65-1942 (0.1 – 10 µM dose range) for 60 minutes prior to stimulation.

    • Note: Include a DMSO vehicle control.

  • Stimulation: Add LPS (100 ng/mL) or TNF-

    
     (10 ng/mL).
    
  • Lysis Timing: Lyse cells exactly 15–30 minutes post-stimulation. I

    
    B
    
    
    
    phosphorylation and degradation are rapid events; waiting 1 hour often results in missing the window due to I
    
    
    B
    
    
    resynthesis.
  • Detection:

    • Primary Target: Phospho-I

      
      B
      
      
      
      (Ser32/36).[3]
    • Secondary Target: Total I

      
      B
      
      
      
      (Expect degradation in DMSO+LPS, preservation in Bay 65-1942+LPS).
    • Loading Control:

      
      -Actin or GAPDH.
      
Phase 2: Transcriptional Suppression (RT-qPCR)

Objective: Quantify the reduction in NF-κB target gene mRNA.

Protocol:

  • Pre-treatment: Incubate cells with Bay 65-1942 (optimized dose, typically 1-5 µM) for 60 minutes.

  • Stimulation: Stimulate with LPS or TNF-

    
    .
    
  • Harvest Timing:

    • Early Genes (TNF, CXCL1): Harvest RNA at 1–2 hours .

    • Late Genes (IL-6, COX-2): Harvest RNA at 3–6 hours .

  • RNA Extraction: Use a column-based kit (e.g., RNeasy) including a DNase I digestion step to remove genomic DNA.

  • cDNA Synthesis: Reverse transcribe 500 ng – 1 µg of total RNA.

  • qPCR: Run in triplicate using SYBR Green or TaqMan probes.

Data Calculation: Calculate relative expression using the


 method:


Self-Validating Control:

  • Positive Control: The DMSO+LPS sample must show >10-fold induction of target genes over unstimulated cells. If induction is weak, the inhibition data is invalid.

Phase 3: Functional Output (ELISA)

Objective: Confirm that mRNA reduction translates to reduced secreted protein.

  • Supernatant Collection: Harvest media 18–24 hours post-stimulation.

  • Assay: Perform ELISA for IL-6 or TNF-

    
    .
    
  • Expectation: Dose-dependent reduction in cytokine concentration.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
No inhibition of p-I

B

ATP competition failureBay 65-1942 is ATP-competitive.[1][2][4] Ensure media ATP levels are not artificially high, but more likely, increase pre-incubation time to 1-2 hours.
Gene expression not suppressed Non-canonical pathwayBay 65-1942 is IKK

selective.[1][2][3][4] If the stimulus activates IKK

(non-canonical), this inhibitor will have minimal effect.
Unexpected increase in ERK Pathway CrosstalkCrucial Insight: In some cell lines (e.g., leukemia), blocking IKK can lead to compensatory upregulation of the MEK/ERK pathway. Check p-ERK levels if cell viability data is confusing.
High toxicity Off-target effectsWhile selective, doses >10 µM can be toxic. Perform an MTS/MTT assay to ensure reduced cytokine levels aren't just due to cell death.

References

  • Ziegelbauer, K., et al. (2005).[2] "A selective novel low-molecular-weight inhibitor of IκB kinase-β (IKK-β) prevents pulmonary inflammation and shows broad anti-inflammatory activity." British Journal of Pharmacology.

  • Burke, J. R., et al. (2003). "BMS-345541 is a highly selective inhibitor of IκB kinase that binds at an allosteric site of the enzyme and blocks NF-κB-dependent transcription in mice."[4] Journal of Biological Chemistry.

  • Waelchli, R., et al. (2006). "Design and synthesis of 2-benzamido-pyrimidines as inhibitors of IKKbeta." Bioorganic & Medicinal Chemistry Letters.

  • Karin, M., & Ben-Neriah, Y. (2000). "Phosphorylation meets ubiquitination: the control of NF-κB activity." Annual Review of Immunology.

Sources

Comparative Guide: Bay 65-1942 (KINK-1) in Kinase Research

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary

Bay 65-1942 (also identified as Compound A or KINK-1 ) represents a pivotal tool compound in the study of the NF-κB signaling pathway. Unlike early-generation inhibitors that relied on non-specific alkylation or broad-spectrum mechanisms, Bay 65-1942 is a highly selective, ATP-competitive inhibitor of IKKβ (Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta) .

This guide provides a rigorous technical analysis of Bay 65-1942, contrasting it with common alternatives (MLN-120B, Bay 11-7082, TPCA-1) to assist researchers in selecting the appropriate chemical probe for their specific experimental context.

Mechanism of Action

Bay 65-1942 functions by competitively binding to the ATP-binding pocket of the IKKβ subunit.[1][2][3] By preventing ATP hydrolysis, it inhibits the phosphorylation of the inhibitory protein IκBα. Under normal conditions, phosphorylated IκBα is ubiquitinated and degraded, releasing NF-κB dimers (p65/p50) to translocate to the nucleus. Bay 65-1942 effectively "locks" NF-κB in the cytoplasm, silencing downstream inflammatory and survival gene expression.

Part 2: Comparative Analysis

The following table synthesizes data from key benchmarking studies, including Ziegelbauer et al. (2005) and subsequent profiling efforts.

Table 1: Comparative Profile of IKK Inhibitors
FeatureBay 65-1942 (KINK-1) MLN-120B Bay 11-7082 BMS-345541
Mechanism ATP-Competitive (Reversible)ATP-Competitive (Reversible)Irreversible (Michael Acceptor)Allosteric (Non-ATP Competitive)
Target Selectivity High (IKKβ > IKKα ~67-fold)Very High (IKKβ > IKKα >1000-fold)Poor (Inhibits E2 ligases, proteasome)Moderate (IKKβ > IKKα ~10-fold)
Biochemical IC50 ~2–4 nM (IKKβ)~60 nM (IKKβ)~10 µM (NF-κB suppression)~300 nM (IKKβ)
Key Off-Targets IKKα (weak), MAPKAP-K2 (high conc.)Very few (< 5% inhibition at 10µM)Ubiquitin system, Tyr phosphatasesIKKα, JNK (weak)
In Vivo Utility High (Oral bioavailability, reduced infarct size)High (Arthritis/Myeloma models)Low (Toxic, rapid clearance)Moderate (Melanoma models)
Primary Use Case Acute ischemia, Neuroinflammation, HNSCCChronic inflammation, Multiple MyelomaHistorical reference only (Not recommended)Mechanistic studies (Allosteric)
Expert Insight: Why Choose Bay 65-1942?

While MLN-120B is often cited as the "gold standard" for pure selectivity, Bay 65-1942 offers distinct advantages in specific contexts:

  • Ischemia/Reperfusion Injury : Bay 65-1942 has demonstrated a unique capacity to reduce infarct size even when administered after the onset of reperfusion, a property not universally shared by all IKK inhibitors.

  • Synergistic Potential : In oncology screens (e.g., HNSCC and Leukemia), Bay 65-1942 shows profound synergy with EGFR (Gefitinib) and MEK (AZD6244) inhibitors, often outperforming less potent alternatives in combination indices.

  • CNS Penetration : Studies in Parkinson’s disease models suggest Bay 65-1942 can effectively modulate microglial activation, indicating functional blood-brain barrier penetration.

Critical Warning : Avoid using Bay 11-7082 for defining IKK function. Recent proteomic studies confirm it acts as a broad alkylating agent that inhibits the ubiquitin machinery (E2 ligases), leading to false-positive attribution of effects to the IKK pathway.

Part 3: Experimental Protocols

Solubility and Stock Preparation

Bay 65-1942 is hydrophobic. Proper formulation is critical to prevent precipitation in aqueous media.

  • Stock Solution (In Vitro) : Dissolve powder in 100% DMSO to a concentration of 10 mM .

    • Storage: Aliquot into single-use vials and store at -80°C. Avoid freeze-thaw cycles.

    • Stability: Stable for 6 months at -80°C.

In Vivo Formulation (Intraperitoneal/Oral)

For animal studies (mice/rats), a co-solvent system is required to maintain solubility at effective doses (5–10 mg/kg).

Protocol:

  • Weigh the required amount of Bay 65-1942.

  • Dissolve in 10% DMSO (v/v) and vortex until clear.

  • Add 40% PEG300 (Polyethylene glycol 300) slowly while vortexing.

  • Add 5% Tween-80 and mix.

  • Dilute with 45% Saline (0.9% NaCl) as the final step.

    • Note: Always add saline last. Adding saline directly to the DMSO stock will cause immediate precipitation.

Cellular Kinase Inhibition Assay (Validation)

To validate target engagement in your specific cell line (e.g., RAW264.7 or Tumor cells), measuring downstream phosphorylation is superior to simple viability assays.

Workflow:

  • Seed Cells : Plate cells at 70% confluence.

  • Pre-treatment : Treat with Bay 65-1942 (Dose curve: 10 nM – 10 µM) for 1 hour .

    • Rationale: ATP-competitive inhibitors require time to equilibrate and displace intracellular ATP.

  • Stimulation : Stimulate with TNF-α (10 ng/mL) or LPS (1 µg/mL) for 15–30 minutes .

    • Timing: Phosphorylation of IκBα is an early event; longer stimulation leads to degradation, making detection difficult.

  • Lysis : Lyse in RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate/Fluoride) and Protease Inhibitors.

  • Western Blot : Probe for p-IκBα (Ser32/36) .

    • Success Metric: A dose-dependent disappearance of the p-IκBα band, with total IκBα levels remaining constant (if captured before degradation) or increasing (if degradation is blocked).

Part 4: Signaling Pathway Visualization

The following diagram illustrates the precise intervention point of Bay 65-1942 within the canonical NF-κB signaling cascade.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_IKK IKK Complex cluster_nucleus Nucleus TNF TNF-α / LPS Receptor TNFR / TLR TNF->Receptor Adaptors TRAF / RIP Receptor->Adaptors NEMO NEMO (IKKγ) Adaptors->NEMO IKKa IKKα IKKb IKKβ (Phosphorylates IκBα) IkBa_NFkB IκBα-NF-κB Complex (Inactive) IKKb->IkBa_NFkB Phosphorylation (Ser32/36) NEMO->IKKb Activation Bay65 Bay 65-1942 (ATP-Competitive Inhibitor) Bay65->IKKb Blocks ATP Binding p_IkBa p-IκBα (Phosphorylated) IkBa_NFkB->p_IkBa Dissociation NFkB_Free NF-κB (p65/p50) (Active Dimer) IkBa_NFkB->NFkB_Free Release Ub_Deg Ubiquitination & Proteasomal Degradation p_IkBa->Ub_Deg TargetGenes Transcription: Cytokines (IL-6, TNF) Survival (Bcl-2) NFkB_Free->TargetGenes Translocation

Figure 1 : Bay 65-1942 selectively targets the ATP-binding cleft of IKKβ, preventing the phosphorylation of IκBα and blocking the release of active NF-κB dimers.

Part 5: References

  • Ziegelbauer, K., et al. (2005). "A selective novel low-molecular-weight inhibitor of IkappaB kinase-beta (IKK-beta) prevents pulmonary inflammation and shows broad anti-inflammatory activity." British Journal of Pharmacology, 145(2), 178–192.

  • Moss, N. C., et al. (2007). "IkappaB kinase inhibition prevents myocardial infarction-induced left ventricular remodeling." American Journal of Physiology-Heart and Circulatory Physiology, 293(4), H2248-H2253.

  • Strickson, S., et al. (2013). "The anti-inflammatory drug BAY 11-7082 suppresses the MyD88-dependent signalling pathway by targeting the ubiquitin system." Biochemical Journal, 451(3), 427–437.

  • Waelchli, R., et al. (2006). "Design and synthesis of 2-benzamido-pyrimidines as inhibitors of IKK." Bioorganic & Medicinal Chemistry Letters, 16(1), 108-112.

  • Irwin, M. R., et al. (2013). "Small Molecule ErbB Inhibitors Decrease Proliferative Signaling and Promote Apoptosis in Philidelphia Chromosome-Positive Acute Lymphoblastic Leukemia." PLOS ONE, 8(8), e70608.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bay65-1942 free base
Reactant of Route 2
Bay65-1942 free base

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.